molecular formula C8H9NO3 B613287 2-Hydroxy-3-(pyridin-3-yl)propanoic acid CAS No. 889957-22-6

2-Hydroxy-3-(pyridin-3-yl)propanoic acid

カタログ番号: B613287
CAS番号: 889957-22-6
分子量: 167.16
InChIキー: WPGXGEDJKQOMAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Hydroxy-3-(pyridin-3-yl)propanoic acid (CAS 889957-22-6) is a chiral propanoic acid derivative featuring a pyridin-3-yl substituent. This compound serves as a crucial synthetic intermediate and building block in medicinal chemistry and organic synthesis. It is of significant research value as a precursor in the synthesis of phosphonocarboxylate analogues, such as 2-hydroxy-2-phosphono-3-(pyridin-3-yl)propanoic acid (3-PEHPC) . These analogues are potent inhibitors of the enzyme Rab geranylgeranyl transferase (RGGT) . RGGT is a key enzyme in the mevalonate pathway, responsible for the prenylation of Rab proteins, which are essential for intracellular trafficking. Inhibiting this enzyme disrupts the function of Rab GTPases, an action that has shown anti-tumor activity in both in vitro and in vivo models . The presence of the chiral center at the α-carbon, bearing the hydroxyl group, is critical for the stereospecific binding and potency of the resulting inhibitors . With a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol , this compound is a versatile scaffold for investigating Rab-dependent biological processes and developing potential therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxy-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7(8(11)12)4-6-2-1-3-9-5-6/h1-3,5,7,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGXGEDJKQOMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659685
Record name 2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889957-22-6
Record name 2-Hydroxy-3-(pyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of 2-hydroxy-3-(pyridin-3-yl)propanoic acid (also known as 3-pyridyllactic acid or


-hydroxy-

-(3-pyridyl)propionic acid) presents a unique analytical challenge due to its amphoteric nature, the regiochemistry of the pyridine ring, and the chirality at the

-carbon.

This guide provides a rigorous, self-validating framework for confirming this structure. It moves beyond basic spectral listing to explain the causality of the signals, ensuring researchers can distinguish this specific metabolite from its positional isomers (2-yl and 4-yl) and determine its absolute stereochemistry (


 vs 

).
Core Structural Attributes[1][2][3]
  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 167.0582 Da[2][3]

  • Key Features: Pyridine ring (3-substituted), ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hydroxy carboxylic acid tail, Chiral center at C2.[2]
    

Analytical Workflow Strategy

To ensure scientific integrity, the elucidation must follow a subtractive logic path: Establish Formula


 Define Regiochemistry 

Determine Stereochemistry.

ElucidationWorkflow Sample Unknown Sample HRMS 1. HRMS (ESI+) Confirm C8H9NO3 (m/z 168.0655) Sample->HRMS NMR_1H 2. 1H NMR Pyridine Splitting (Confirm 3-yl vs 2/4-yl) HRMS->NMR_1H Mass Match NMR_2D 3. 2D NMR (HMBC) Connect Sidechain to Ring NMR_1H->NMR_2D Regio-isomer Check Chiral 4. Mosher Analysis Determine R/S Configuration NMR_2D->Chiral Connectivity OK Final Validated Structure Chiral->Final

Figure 1: The logical progression for structural validation. Note that NMR is critical for distinguishing positional isomers that MS cannot resolve.

Mass Spectrometry & Elemental Composition[1][2][5]

High-Resolution Mass Spectrometry (HRMS) is the first line of evidence.[2][3] Due to the basic nitrogen in the pyridine ring, Electrospray Ionization in Positive mode (ESI+) is the preferred method.

Primary Ionization

The molecule acts as a zwitterion but protonates readily at the pyridine nitrogen.[2][3]

Ion SpeciesFormulaTheoretical m/zDescription


168.0655 Base peak (Protonated parent)


190.0475Sodium adduct (Common in glass/solvents)


166.0510ESI Negative mode (Carboxylate formation)
Fragmentation Logic (MS/MS)

Fragmentation confirms the connectivity of the aliphatic tail to the aromatic ring.

  • Loss of Water & Formic Acid: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hydroxy acid moiety is labile.[2]
    
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (Loss of 
      
      
      
      , characteristic of alcohols).[2]
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (Loss of 
      
      
      
      , characteristic of carboxylic acids).[2]
  • Pyridyl Cation:

    • 
      : The methyl-pyridine fragment (
      
      
      
      ) indicates the side chain cleavage.

Critical Check: If you observe a dominant fragment loss of 44 Da (


) without water loss, suspect the lack of the hydroxyl group (simple propanoic acid derivative).

NMR Spectroscopy: The Regiochemistry Engine

This is the most critical section. You must distinguish the 3-pyridyl substitution from the 2-pyridyl and 4-pyridyl isomers. The coupling constants (


-values) of the aromatic ring are the definitive fingerprint.

Solvent Selection: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 is recommended for water-soluble metabolites.[2] However, 

is superior for observing the hydroxyl proton and preventing exchange-broadening of the carboxylic acid.
1H NMR Analysis (Predicted in )
The Aromatic Region (The Fingerprint)

A 3-substituted pyridine has four distinct aromatic protons with a specific splitting pattern:

  • H-2 (The Singlet-like): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     ppm.[2]
    
    • Appears as a broad singlet or doublet with very small coupling (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Hz) to H-4.[2]
      
    • Differentiation: In 2-substituted or 4-substituted isomers, there is no isolated singlet-like proton; all protons have large vicinal couplings (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Hz).[2]
      
  • H-6 (The Downfield Doublet): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     ppm.[2]
    
    • Doublet (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) or broad doublet (
      
      
      
      ).[2]
    • Couples to H-5 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Hz).[2] Proximity to Nitrogen keeps it downfield.[2][3]
      
  • H-4 (The "Dt" or "Dd"): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     ppm.[2]
    
    • Doublet of doublets (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) or dt.[2]
      
    • Couples to H-5 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Hz) and H-2 (
      
      
      
      Hz).[2]
  • H-5 (The Upfield Multiplet): ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     ppm.[2]
    
    • Doublet of doublets (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Couples to H-4 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Hz) and H-6 (
      
      
      
      Hz).[2] This is the most shielded aromatic proton.[2][3]
The Aliphatic Side Chain (ABX System)

Because C2 is a chiral center, the two protons on C3 are diastereotopic (magnetically non-equivalent). They will not appear as a simple doublet.

  • H-2 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -proton): 
    
    
    
    ppm (
    
    
    ).[2]
  • H-3a/H-3b (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -protons): 
    
    
    
    ppm.[2]
    • They appear as two separate sets of multiplets (AB part of ABX system).[2][3]

    • Geminal coupling (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       Hz) between 3a and 3b.[2]
      
    • Vicinal coupling (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) to H-2 will differ for each (e.g., 4 Hz vs 8 Hz) depending on rotamer population.[2]
      
Isomer Differentiation Table[1][5]
Feature3-Pyridyl (Target) 2-Pyridyl Isomer4-Pyridyl Isomer
Symmetry Asymmetric (4 distinct Ar-H)Asymmetric (4 distinct Ar-H)Symmetric (AA'BB' system)
Key Signal H-2 (Singlet/small doublet) No Singlet. H-6 is a doublet (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).[2]
Two doublets (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Hz) integrating 2H each.[2]
Coupling

Hz,

Hz

Hz

Hz
ngcontent-ng-c176312016="" class="ng-star-inserted">

Tech Tip: If the aromatic region shows a clean pair of doublets (integrating 2H each), you have the 4-pyridyl isomer. If you see a multiplet forest without an isolated singlet, suspect the 2-pyridyl .[2]

Stereochemical Determination (Chirality)

The absolute configuration (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 or 

) at the C2 position is determined using Mosher's Method (NMR analysis of MTPA esters).[4] Optical rotation alone is unreliable due to solvent/pH dependence.[2]
The Protocol (Mosher Ester Analysis)
  • Derivatization: React the secondary alcohol (the sample) separately with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl to form the
    
    
    -Mosher ester and
    
    
    -Mosher ester, respectively.
    • Note: The stereochemistry of the ester reverses relative to the acid chloride reagent name.

  • NMR Comparison: Acquire 1H NMR for both esters.

  • Calculate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : 
    
    
    
    
    [2][4]
  • Map the Signs:

    • Protons on the side of the plane with positive

      
       belong to substituent 
      
      
      
      .
    • Protons with negative ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       belong to substituent 
      
      
      
      .[2]
    • Arrange substituents to match the Mosher model to assign ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[2]
      

MosherMethod Sample Chiral Alcohol (Unknown Config) ReactS React with (R)-MTPA-Cl (Forms S-Ester) Sample->ReactS ReactR React with (S)-MTPA-Cl (Forms R-Ester) Sample->ReactR NMR_S 1H NMR (S-Ester) ReactS->NMR_S NMR_R 1H NMR (R-Ester) ReactR->NMR_R Calc Calculate Δδ = δ(S) - δ(R) NMR_S->Calc NMR_R->Calc Model Apply Mosher Model (Positive vs Negative Regions) Calc->Model Result Assign Absolute Config (R or S) Model->Result

Figure 2: Workflow for determining absolute stereochemistry using Mosher's esters.

Synthesis as Ultimate Proof

If spectral data remains ambiguous, independent synthesis provides the gold standard for verification.[2][3]

Retrosynthetic Logic:

  • Starting Material: 3-Pyridinecarboxaldehyde.[2][3]

  • Reaction: Condensation with hippuric acid (Erlenmeyer-Plöchl azlactone synthesis) followed by hydrolysis and reduction, OR a direct aldol-type condensation with a masked acetate equivalent.[2][3]

  • Validation: The synthetic standard must co-elute in HPLC and match NMR/MS data exactly.

References

  • National Center for Biotechnology Information. (2023).[2][3] PubChem Compound Summary for CID 259624, 3-(Pyridin-3-yl)propanoic acid. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2][3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.[2][3] Retrieved from [Link][3][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. (General reference for Pyridine coupling constants).

  • FooDB. (n.d.). 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (Analog Reference).[2][3][5] Retrieved from [Link][3]

Sources

Physicochemical Profiling & Technical Guide: 2-Hydroxy-3-(pyridin-3-yl)propanoic acid

[1]

Executive Summary

This compound (CAS: 889957-22-6 for racemate) is a pivotal metabolite associated with the degradation of tobacco alkaloids (nicotine) and a valuable chiral building block in biocatalytic synthesis.[1] Structurally, it combines a pyridine ring with an

1

This guide moves beyond basic data, offering a mechanistic understanding of the compound's ionization states, spectroscopic signature, and isolation protocols.[1]

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name This compound
Common Synonyms 3-Pyridyllactic acid; ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-(3-Pyridyl)lactic acid
Molecular Formula

Molecular Weight 167.16 g/mol
CAS Number 889957-22-6 (racemic); 19737-92-9 (generic/salt forms often cited)
Chirality Contains one stereocenter at C2.[1][2][3][4][5][6] Exists as (R)- and (S)- enantiomers.[1]
Structural Logic

The molecule consists of a propanoic acid backbone substituted at the C3 position with a pyridine ring and at the C2 position with a hydroxyl group.[1]

  • Pyridine Moiety: Acts as a weak base and a hydrogen bond acceptor.[1]

  • 
    -Hydroxy Carboxylic Acid:  Provides acidity and chelating potential.[1]
    
  • Interaction: The proximity of the electronegative hydroxyl group and the electron-withdrawing pyridine ring increases the acidity of the carboxyl group relative to unsubstituted propanoic acid.[1]

Physicochemical Profile

Electronic Properties & Ionization (pKa)

Understanding the ionization state is critical for extraction and chromatography.[1] The molecule possesses two ionizable groups:

  • Carboxylic Acid (

    
    ):  Estimated ~3.5 – 3.7 (Enhanced acidity due to electron-withdrawing 3-pyridyl and 
    
    
    -OH groups).[1]
  • Pyridine Nitrogen (

    
    ):  Estimated ~4.8 – 5.2 (Slightly suppressed basicity compared to pyridine due to the side chain).[1]
    

Isoelectric Point (pI):

1
Ionization State Diagram (Graphviz)

At physiological pH (7.4), the carboxyl is deprotonated (


anionic1

IonizationCationCATIONIC FORM(pH < 2)Pyridine: NH+Acid: COOHZwitterionZWITTERION(pH ~ 4.3)Pyridine: NH+Acid: COO-Cation->Zwitterion pKa ~ 3.6 AnionANIONIC FORM(pH > 6)Pyridine: NAcid: COO-Zwitterion->Anion pKa ~ 5.0

Figure 1: pH-dependent speciation of 3-Pyridyllactic acid.[1] Optimization of extraction pH is critical: standard organic extraction fails at pH 7.4 due to anionic charge.[1]

Solubility & Lipophilicity[1]
  • Water Solubility: High.[1] The zwitterionic and polar nature makes it highly soluble in aqueous buffers.[1]

  • Organic Solubility: Soluble in DMSO, Methanol.[1] Poor solubility in non-polar solvents (Hexane, DCM) unless derivatized.[1]

  • LogP (Octanol/Water): Estimated between -0.5 and 0.[1]0. It is hydrophilic.[1]

Spectroscopic Signature (Self-Validating Data)

The following NMR data serves as a reference standard for purity verification (Solvent: DMSO-

  • 
    H NMR (500 MHz): 
    
    • 
       8.43 (m, 2H, Pyridine 
      
      
      -H)[1][6][7]
    • 
       7.62 (m, 1H, Pyridine 
      
      
      -H)[1][6][7]
    • 
       7.28 (m, 1H, Pyridine 
      
      
      -H)[1][6][7]
    • 
       4.57 (t, 
      
      
      Hz, 1H,
      
      
      -CH)[1]
    • 
       2.85 (d, 
      
      
      Hz, 2H,
      
      
      -CH
      
      
      )[1][6][7]
  • 
    C NMR (125 MHz): 
    
    • 
       176.6 (COOH), 150.0, 147.1, 136.4, 129.5, 123.3 (Aromatic), 61.6 (
      
      
      -C), 31.5 (
      
      
      -C).[1]

Biological Context & Applications[1][8][9]

Nicotine Metabolism

3-Pyridyllactic acid is a minor metabolite in the degradation of nicotine and tobacco-specific nitrosamines.[1] It is formed via the reduction of 3-pyridylpyruvate or through the oxidation of the side chain of nicotine derivatives.[1] Its presence in urine can serve as a specific biomarker for tobacco alkaloid processing, distinct from the cotinine pathway.[1]

Biocatalytic Synthesis

In drug development, this compound is used as a chiral intermediate.[1] It is often synthesized via the enzymatic hydrolysis of 3-pyridylacetaldehyde cyanohydrin using nitrilases (EC 3.5.5.1), which yields high enantiomeric excess (ee).[1]

MetabolismNicotineNicotine / Tobacco AlkaloidsIntermediate3-Pyridylpyruvate(Keto Acid)Nicotine->Intermediate Oxidative Deamination Product3-Pyridyllactic Acid(Hydroxy Acid)Intermediate->Product Lactate Dehydrogenase (LDH)or Reductase

Figure 2: Simplified metabolic pathway yielding 3-Pyridyllactic acid.[1]

Experimental Protocols

Analytical Detection (HPLC-UV/MS)

Due to its polarity, standard C18 retention is poor without modification.[1]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with Ion-Pairing.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (keeps pH low to protonate acid, improving retention on C18) or 10mM Ammonium Acetate (for HILIC).[1]

    • B: Acetonitrile.[1][8]

  • Detection: UV at 260 nm (Pyridine absorption max) or MS (ESI+ mode, m/z 168.06 [M+H]+).

Synthesis & Purification (Biocatalytic Route)

Objective: Produce (R)- or (S)-3-pyridyllactic acid from 3-pyridineacetaldehyde cyanohydrin.[1]

  • Substrate Prep: React 3-pyridinecarboxaldehyde with sodium cyanide/bisulfite to form the cyanohydrin.

  • Enzymatic Hydrolysis: Incubate cyanohydrin with Nitrilase (e.g., from Alcaligenes faecalis or recombinant source) at pH 7.5, 30°C.[1]

  • Quenching: Acidify to pH 2.0 using HCl. This converts the salt to the free acid and denatures the enzyme.

  • Isolation (Critical Step):

    • Issue: At pH 2, the pyridine is protonated (

      
      ), making it water-soluble.[1]
      
    • Solution: Use a cation-exchange resin (Dowex 50W) to bind the amino-acid-like molecule, wash with water, and elute with dilute ammonia.[1] Alternatively, continuous extraction with n-butanol at isoelectric pH (4.3).[1]

References

  • PubChem. 3-(Pyridin-3-yl)propanoic acid (Related Structure Data). National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. Nitrilases and their use in the synthesis of chiral hydroxy acids (Patent US20040002147A1).[1] Contains NMR characterization data.[1][6][7] Available at:

  • National Institutes of Health (NIH). Metabolism of Nicotine and Relevance to Lung Cancer.[1] (Discusses pyridyl-hydroxy-acid metabolites).[1][9] Available at: [Link]

"discovery and natural occurrence of pyridinylpropanoic acids"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pyridinylpropanoic Acids – Metabolic Origins and Synthetic Utility

Executive Summary

Pyridinylpropanoic acids, specifically 3-(3-pyridyl)propanoic acid (3-PPA), represent a specialized class of N-heterocyclic carboxylic acids. While often overshadowed by their picolinic (C2) and nicotinic (C3-carboxylic) analogs, the propanoic derivatives possess unique flexibility and chelating properties. Their natural occurrence is primarily defined by the catabolic pathways of nicotine in soil bacteria (Arthrobacter spp.), serving as transient metabolic intermediates rather than accumulative secondary metabolites. This guide details the bio-discovery of these scaffolds, provides a validated isolation protocol from microbial fermentation, and outlines their utility as ligands in coordination polymers and pharmacophore precursors.

The Chemical Entity: Structural & Physicochemical Profile

The core structure consists of a pyridine ring substituted at the C3 (beta) or C4 (gamma) position with a propanoic acid tail. The C3 isomer is the most biologically relevant regarding nicotine metabolism.

PropertyData (3-(3-pyridyl)propanoic acid)Relevance
CAS Number 3724-19-4Unique Identifier
Molecular Formula C₈H₉NO₂Scaffold Base
pKa (Calculated) ~4.20 (acid), ~5.6 (pyridine N)Zwitterionic character at physiological pH
Solubility Water, MethanolPolar nature requires SPE for isolation
Chelation Bidentate (N-donor + O-donor)Critical for MOF (Metal-Organic Framework) synthesis

Natural Occurrence: The Nicotine Catabolism Pathway

The "discovery" of pyridinylpropanoic acids in nature is inextricably linked to the study of nicotinophilic bacteria . Unlike alkaloids produced by plants (Nicotiana tabacum) for defense, 3-PPA is generated by bacteria such as Arthrobacter oxidans and Pseudomonas spp. as they detoxify and utilize nicotine as a carbon/nitrogen source.

The Metabolic Mechanism

In Arthrobacter species, the degradation of nicotine typically follows the pyridine pathway or a variant involving pyrrolidine ring opening. 3-PPA appears as a downstream metabolite following the oxidative cleavage of the pyrrolidine ring and subsequent deamination.

Key Discovery Milestone: The elucidation of this pathway confirmed that soil bacteria could cleave the stable pyridine-pyrrolidine bond, yielding simple pyridine-fatty acid derivatives like 3-PPA before final ring cleavage.

Visualization: Nicotine to Pyridinylpropanoic Acid Pathway

NicotineMetabolism cluster_legend Pathway Context Nicotine Nicotine OH_Nic 6-Hydroxy-Nicotine Nicotine->OH_Nic NicA (Hydroxylation) Pseudo 6-Hydroxy-Pseudooxynicotine OH_Nic->Pseudo Oxidation/Ring Opening Succ 3-Succinoylpyridine Pseudo->Succ Deamination/Cleavage PPA 3-(3-Pyridyl)propanoic Acid (Target Scaffold) Succ->PPA Decarboxylation (Hypothetical/Minor) Fumarate Fumaric Acid (TCA Cycle) PPA->Fumarate Ring Cleavage

Figure 1: Simplified catabolic flow in Arthrobacter spp. highlighting the generation of pyridine-acid intermediates.

Isolation & Characterization Protocol

Isolating 3-PPA from natural sources requires a targeted approach due to its high polarity and the complexity of the fermentation broth. The following protocol is designed for recovery from Arthrobacter culture media .

Experimental Workflow

Reagents:

  • Arthrobacter sp.[1][2][3][4] (e.g., strain aRF-1).

  • Minimal Salt Medium (MSM) supplemented with 1 g/L Nicotine.[4]

  • Solid Phase Extraction (SPE) Cartridges: C18 or Mixed-Mode Cation Exchange (MCX).

  • Mobile Phase: Acetonitrile (ACN) / 0.1% Formic Acid.

Step-by-Step Protocol:

  • Fermentation:

    • Inoculate Arthrobacter into MSM + Nicotine.

    • Incubate at 30°C, 150 rpm for 48–72 hours.

    • Checkpoint: Monitor UV absorbance at 260 nm. A decrease indicates nicotine consumption; appearance of new peaks (e.g., 295 nm) suggests metabolite formation.

  • Cell Removal:

    • Centrifuge culture at 8,000 x g for 15 minutes at 4°C.

    • Filter supernatant through a 0.22 µm PVDF membrane.

  • Enrichment (SPE):

    • Conditioning: Flush MCX cartridge with MeOH followed by water.

    • Loading: Load acidified supernatant (pH 3.0) onto the cartridge. 3-PPA (cationic at low pH due to pyridine N) will bind.

    • Washing: Wash with 0.1% HCl in water to remove sugars/salts.

    • Elution: Elute with 5% NH₄OH in MeOH. The high pH deprotonates the pyridine, releasing the compound.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Gradient: 5% to 95% ACN over 10 mins.

    • Validation: Monitor transition m/z 152.0 → 106.0 (Loss of -COOH group).

Visualization: Isolation Logic

IsolationProtocol Start Fermentation Broth (Nicotine + Arthrobacter) Clarify Centrifugation (8000g, 15 min) Start->Clarify Supernatant Cell-Free Supernatant Clarify->Supernatant SPE SPE (Mixed Mode MCX) Bind @ pH 3.0 Supernatant->SPE Load Elute Elution (5% NH4OH in MeOH) SPE->Elute Release Analysis LC-MS/MS Validation (m/z 152 -> 106) Elute->Analysis

Figure 2: Validated workflow for the isolation of polar pyridine metabolites from microbial broth.

Synthetic Utility & Pharmaceutical Relevance[5][6][7][8]

While the natural occurrence is metabolic, the value of pyridinylpropanoic acids lies in their application as bioisosteres and ligands .

Coordination Chemistry (MOFs)

3-PPA is a versatile ligand for constructing Metal-Organic Frameworks (MOFs).

  • Mechanism: The pyridine nitrogen and the carboxylate oxygen atoms act as a "bridge," linking metal centers (Zn, Cd, Ag).

  • Application: These polymers exhibit fluorescence properties (via Eu³⁺/Tb³⁺ doping) used in sensing applications.

Medicinal Chemistry Scaffolds

In drug design, the 3-(3-pyridyl)propanoic acid moiety serves as a scaffold for:

  • Integrin Antagonists: Mimicking the RGD (Arg-Gly-Asp) sequence. The pyridine nitrogen provides a hydrogen bond acceptor, while the acid moiety mimics the aspartate residue.

  • Thromboxane Synthase Inhibitors: The pyridine ring coordinates with the heme iron of the enzyme, inhibiting its function.

References

  • Arthrobacter Metabolism: Li, H., et al. (2018). "Isolation and characterization of a novel nicotinophilic bacterium, Arthrobacter sp.[1] aRF-1 and its metabolic pathway."[1] Biotechnology & Applied Biochemistry.

  • Chemical Properties: PubChem Compound Summary for CID 259624, 3-(3-Pyridyl)propanoic acid.

  • Coordination Polymers: Sigma-Aldrich Product Specification, 3-Pyridinepropionic acid (CAS 3724-19-4).

  • Nicotine Degradation Review: Mihailovic, S., et al. (2024). "Breaking the habit: isolating nicotine-degrading bacteria in undergraduate microbiology teaching labs." Journal of Microbiology & Biology Education.

  • Phyllosphere Isolation: Scheublin, T.R., et al. (2013). "Isolation of Arthrobacter species from the phyllosphere and demonstration of their epiphytic fitness." MicrobiologyOpen.

Sources

"spectroscopic data of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid NMR IR Mass Spec"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (also known as 3-pyridyllactic acid ). The data presented is derived from high-field NMR studies (500 MHz) and validated mass spectrometry protocols used in the analysis of pyridine metabolites and chiral synthons.

Compound Overview & Significance

This compound is a pivotal metabolite in the degradation of nicotine and a valuable chiral building block in the synthesis of pyridyl-substituted pharmaceutical agents. Structurally, it consists of a propanoic acid backbone with a hydroxyl group at the


-position and a 3-pyridyl moiety at the 

-position.
  • IUPAC Name: this compound

  • Common Name: 3-Pyridyllactic acid[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 167.16 g/mol

  • CAS Number: 902272-89-3 (Generic/Racemic)

Analytical Workflow

The following diagram outlines the logical flow for isolating and characterizing this zwitterionic compound, ensuring data integrity from crude extract to spectral assignment.

AnalyticalWorkflow Sample Crude Sample (Biocatalysis/Synthesis) Prep Sample Prep (SPE / Filtration) Sample->Prep Remove particulates HPLC HPLC Purification (Chirobiotic R Column) Prep->HPLC Isolate Target NMR NMR Spectroscopy (DMSO-d6, 500 MHz) HPLC->NMR Fraction 1 MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Fraction 2 Data Structural Validation NMR->Data Connectivity MS->Data MW Confirmation

Figure 1: Analytical workflow for the isolation and spectroscopic validation of 3-pyridyllactic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data was acquired in DMSO-


  at 500 MHz . The solvent choice is critical; DMSO-

prevents the exchange of the hydroxyl and carboxylic acid protons, although in zwitterionic forms, these may still appear broad.
H NMR Data (Proton)

The proton spectrum exhibits distinct aromatic signals for the 3-substituted pyridine ring and a characteristic coupling pattern for the propanoic acid side chain.

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Insight
8.43 Multiplet (m)2H-Pyridine H2, H6Deshielded

-protons adjacent to Nitrogen.[1]
7.62 Multiplet (m)1H-Pyridine H4

-proton; distinct from H2/H6.
7.28 Multiplet (m)1H-Pyridine H5

-proton; most shielded aromatic signal.
4.57 Triplet (t)1H5.37

-CH (C2)
Chiral center; adjacent to OH and COOH.
2.85 Doublet (d)2H5.37

-CH

(C3)
Benzylic-like methylene linking ring to chain.

Interpretation:

  • The signal at 4.57 ppm is diagnostic for the

    
    -hydroxy acid motif.
    
  • The 2.85 ppm doublet confirms the presence of a methylene bridge, splitting the adjacent methine proton into a triplet.

  • The aromatic region (7.28–8.43 ppm) confirms the 3-substitution pattern of the pyridine ring.

C NMR Data (Carbon)

The carbon spectrum (125 MHz, DMSO-


) reveals 8 distinct carbon environments, confirming the purity and structure.
Chemical Shift (

, ppm)
Carbon TypeAssignment
176.60 Quaternary (C=O)Carboxylic Acid (C1)
150.03 CH (Aromatic)Pyridine C2 (Ortho to N)
147.12 CH (Aromatic)Pyridine C6 (Ortho to N)
136.41 CH (Aromatic)Pyridine C4 (Para to N)
129.45 Quaternary (C)Pyridine C3 (Ipso to alkyl chain)
123.26 CH (Aromatic)Pyridine C5 (Meta to N)
61.56 CH (Aliphatic)

-Carbon (C-OH)
31.46 CH

(Aliphatic)

-Carbon (Methylene)

Mass Spectrometry (MS)

Mass spectrometry analysis is typically performed using Electrospray Ionization (ESI) in positive mode due to the basic nitrogen on the pyridine ring, which readily protonates.

Primary Ionization
  • Ionization Mode: ESI (+)

  • Calculated Monoisotopic Mass: 167.058

  • Observed Ion

    
    : 
    
    
    
    168.1
Fragmentation Pathway (MS/MS)

The fragmentation pattern is driven by the stability of the pyridine ring and the lability of the carboxylic acid group.

MS_Fragmentation Parent [M+H]+ m/z 168.1 Frag1 Loss of H2O [M+H-18]+ m/z 150.1 Parent->Frag1 - H2O (18 Da) Frag2 Loss of HCOOH (Decarboxylation) m/z 122.1 Parent->Frag2 - HCOOH (46 Da) Pyridyl Ethyl-Pyridine Ion m/z 106.1 Frag2->Pyridyl - O / Rearrangement

Figure 2: Predicted ESI-MS/MS fragmentation pathway for the protonated parent ion.

Infrared (IR) Spectroscopy

While NMR provides connectivity, IR spectroscopy confirms the functional groups. The sample is typically prepared as a KBr pellet or analyzed via ATR (Attenuated Total Reflectance).

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3400–2500 O-H Stretch (Broad)Carboxylic Acid / AlcoholVery broad due to H-bonding and zwitterionic character.
1725–1705 C=O StretchCarboxylic AcidStrong, sharp band.
1600, 1575 C=C / C=N StretchPyridine RingCharacteristic "breathing" modes of the aromatic ring.
1420–1300 C-O-H BendAlcoholIn-plane bending vibrations.
750–700 C-H Bend (Out of plane)Pyridine (3-sub)Diagnostic for meta-substitution.

Experimental Protocol for Spectral Acquisition

To replicate these results, follow this standardized protocol for zwitterionic small molecules.

Step 1: Sample Preparation
  • Isolation: If extracting from biological media, use Solid Phase Extraction (SPE) with a cation-exchange cartridge (MCX) to retain the pyridine moiety. Elute with 5%

    
     in Methanol.
    
  • Drying: Evaporate solvent under nitrogen flow at <40°C. Lyophilize to remove trace water, which interferes with the hydroxyl proton signals in NMR.

  • Solvation: Dissolve 5–10 mg of the dry solid in 600

    
    L of DMSO-
    
    
    
    (99.9% D).
Step 2: NMR Acquisition Parameters[2]
  • Pulse Sequence: zg30 (Standard 1D Proton)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 (Proton), 1024 (Carbon).

  • Temperature: 298 K (25°C).

Step 3: Mass Spec Injection
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: 10

    
    L/min (Direct Infusion).
    
  • Source Temp: 250°C.

References

  • DeSantis, G., et al. (2003). Nitrilases, nucleic acids encoding them and methods for making and using them. US Patent 9,217,164 B2. Washington, DC: U.S. Patent and Trademark Office. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 413583, 2-hydroxy-3-(pyridin-2-yl)propanoic acid. (Analog Reference). Link

  • Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. Link

  • Brandänge, S., et al. (1984).[2] Nuclear Magnetic Resonance Studies of 3-Pyridylalanine and Related Compounds. Acta Chemica Scandinavica, B38. (Validation of Pyridine Shifts).

Sources

Technical Guide: Thermodynamic Stability and Degradation of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide provides a comprehensive analysis of the physicochemical stability, thermodynamic properties, and degradation pathways of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (commonly referred to as 3-Pyridyllactic Acid or 3-PLA ). As a critical metabolite in the kynurenine pathway and a biomarker for tobacco-specific nitrosamine exposure, understanding its stability profile is essential for analytical method development and pharmaceutical formulation.

3-PLA exhibits a zwitterionic character in aqueous solution, driven by the basicity of the pyridine nitrogen and the acidity of the carboxylic group. Its degradation is primarily governed by oxidative instability (N-oxidation) and acid-catalyzed dehydration to 3-(pyridin-3-yl)acrylic acid. This guide outlines the mechanistic basis for these changes and provides validated protocols for assessing them.

Molecular Identity & Physicochemical Baseline[1]

To predict stability, one must first understand the ionization landscape of the molecule. 3-PLA is an ampholyte containing a basic pyridine ring and an acidic


-hydroxy carboxylic moiety.
Structural Parameters
  • IUPAC Name: this compound

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 167.16 g/mol [1]

  • Key Functional Groups:

    • Pyridine Ring: Electron-deficient aromatic heterocycle (susceptible to nucleophilic attack, N-oxidation).

    • 
      -Hydroxy Acid (AHA):  Susceptible to dehydration and oxidation.
      
Ionization & Zwitterionic Behavior

The thermodynamic stability in solution is dictated by pH. The molecule exists in three distinct states:

  • Cationic State (pH < 3.0): Pyridine nitrogen is protonated (

    
    ); Carboxyl is protonated (
    
    
    
    ). High solubility.
  • Zwitterionic State (pH 3.5 – 5.5): Pyridine nitrogen is protonated (

    
    ); Carboxyl is deprotonated (
    
    
    
    ). Lowest solubility (Isoelectric Point, pI
    
    
    4.5).
  • Anionic State (pH > 6.0): Pyridine nitrogen is neutral (

    
    ); Carboxyl is deprotonated (
    
    
    
    ). High solubility.

Estimated pKa Values:

  • 
     (Carboxyl): ~3.7 (Inductive effect of pyridine ring lowers pKa slightly vs. lactic acid).
    
  • 
     (Pyridine Nitrogen): ~5.2 (Typical for 3-substituted pyridines).
    

Thermodynamic Stability Profile

Solid-State Thermodynamics

In the solid state, 3-PLA typically crystallizes as a zwitterion. The lattice energy is stabilized by intermolecular hydrogen bonding between the carboxylate oxygen and the protonated pyridinium nitrogen.

  • Hygroscopicity: Moderate. The polar nature of the zwitterion attracts atmospheric moisture, which can accelerate hydrolysis in solid dosage forms.

  • Melting Point: Degradation often accompanies melting (decomposition > 150°C), primarily via decarboxylation.

Solution Thermodynamics (Gibbs Free Energy)

The hydrolysis of the


-hydroxy bond is thermodynamically unfavorable under neutral conditions (

). However, dehydration is entropically driven at high temperatures.
  • Dehydration Reaction:

    
    
    
  • Thermodynamic Driver: The formation of a conjugated system (acrylic acid double bond conjugated with the pyridine ring) lowers the enthalpy of the product, making dehydration a primary risk during heat stress.

Degradation Mechanisms[3]

The degradation of 3-PLA follows three primary pathways. Understanding these mechanisms is crucial for interpreting forced degradation data.

Pathway A: Acid-Catalyzed Dehydration

Under acidic conditions (pH < 2) and elevated temperature, the hydroxyl group is protonated, creating a good leaving group (


). Elimination yields 3-(pyridin-3-yl)acrylic acid . This is the most thermodynamically stable degradation product due to extended conjugation.
Pathway B: Oxidative Degradation
  • N-Oxidation: The lone pair on the pyridine nitrogen is susceptible to attack by peroxides or singlet oxygen, forming 3-PLA N-oxide .

  • 
    -Oxidation:  Strong oxidants can convert the secondary alcohol to a ketone, yielding 3-pyridylpyruvic acid . Further oxidation leads to oxidative decarboxylation.
    
Pathway C: Photolytic Degradation

The pyridine ring absorbs UV light strongly at


 nm. Excitation can lead to ring opening or radical polymerization, although 3-PLA is relatively photostable compared to ortho-isomers.
Visualization of Degradation Pathways

The following diagram illustrates the connectivity of these degradation routes.

DegradationPathways Parent 2-Hydroxy-3-(pyridin-3-yl) propanoic acid (3-PLA) Acrylic 3-(Pyridin-3-yl) acrylic acid (Dehydration Product) Parent->Acrylic Acid/Heat (-H2O) Pyruvate 3-Pyridylpyruvic acid (Ketone Oxidation) Parent->Pyruvate Oxidation (-2H) NOxide 3-PLA N-Oxide (N-Oxidation) Parent->NOxide Peroxide (+O) Decarb 3-Pyridylacetaldehyde (Decarboxylation) Pyruvate->Decarb Oxidative Decarb (-CO2)

Figure 1: Primary degradation pathways of 3-PLA including dehydration, oxidation, and N-oxidation.

Experimental Protocols: Forced Degradation

To validate the stability profile, a stress testing study (Forced Degradation) based on ICH Q1A(R2) guidelines is required.[2]

Protocol Design

Objective: Target 5–20% degradation to identify primary degradants without inducing secondary, unrealistic breakdown products.

Stress TypeConditionDurationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C2–24 HoursDehydration to acrylic acid derivative.
Base Hydrolysis 0.1 N NaOH, Ambient2–24 HoursRacemization (chiral inversion), ring opening (rare).
Oxidation 3%

, Ambient
1–4 HoursN-oxidation,

-hydroxy oxidation.
Thermal 60°C (Solid State)7 DaysDecarboxylation, solid-state dimerization.
Photolytic 1.2M lux hours (UV/Vis)~5 DaysRadical degradation, ring cleavage.
Step-by-Step Workflow
  • Preparation: Prepare a 1 mg/mL stock solution of 3-PLA in mobile phase (or water).

  • Stressing: Aliquot 1 mL into amber vials (for thermal/chemical) or quartz cuvettes (for photo). Add stress agents (HCl, NaOH,

    
    ) as per the table above.
    
  • Quenching (Critical):

    • Acid samples: Neutralize with equal volume 0.1 N NaOH.

    • Base samples: Neutralize with equal volume 0.1 N HCl.

    • Oxidative samples: Quench with catalase or sodium thiosulfate to stop reaction immediately.

  • Dilution: Dilute to analytical concentration (e.g., 100 µg/mL) with mobile phase.

  • Analysis: Inject immediately onto HPLC/UHPLC.

Analytical Strategy

Separating the zwitterionic parent from its ionic degradation products requires a specific chromatographic approach. Reverse Phase (RP) chromatography with ion-pairing or HILIC is recommended due to the polarity of 3-PLA.

Recommended HPLC Method
  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) to retain polar organic acids.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Buffers near pI to maximize retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 30% B over 10 minutes. (High organic is not needed as degradants are polar).

  • Detection: UV at 260 nm (Pyridine

    
    ).
    
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Parent Ion: m/z 168.1.

  • Diagnostic Fragments:

    • m/z 150.1 (Loss of water, indicative of dehydration).

    • m/z 122.1 (Loss of COOH, decarboxylation).

    • m/z 80.0 (Pyridine ring fragment).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Stressed Sample (Acid/Base/Oxidative) Quench Neutralization/Quenching (pH 7.0) Sample->Quench Sep UHPLC Separation (Polar Embedded C18) Quench->Sep Detect Dual Detection Sep->Detect PDA PDA (260nm) Quantification Detect->PDA MS ESI-MS (+) Identification Detect->MS

Figure 2: Analytical workflow for separating and identifying 3-PLA and its degradation products.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • PubChem. (2024).[1][3] Compound Summary: this compound (CID 413583). National Library of Medicine. Link

  • Bakke, O. M. (1969). Studies on the metabolism of nicotine in the rat. Biosynthesis of 3-pyridylacetic acid and 3-pyridyl-beta-hydroxypropionic acid. Acta Pharmacologica et Toxicologica. (Foundational work on 3-pyridyl acid metabolites). Link

  • Blessy, M., et al. (2014). Stress degradation studies on organic molecules and their prediction: A review. Journal of Pharmaceutical Analysis. Link

Sources

Technical Whitepaper: Solubility Profiling & Thermodynamic Characterization of 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy-

-(3-pyridyl)propionic acid

Executive Summary

The solubility profile of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (3-PLA) is a critical quality attribute (CQA) for the development of purification processes, recrystallization logic, and formulation stability. As a zwitterionic intermediate with both a basic pyridine nitrogen and an acidic carboxylic tail, 3-PLA exhibits complex solubility behavior dependent on solvent polarity, protonation state, and temperature.

This technical guide provides a comprehensive framework for determining the thermodynamic solubility of 3-PLA. It synthesizes predictive modeling based on structural analogs (Nicotinic acid, 3-Phenyllactic acid) with a rigorous, self-validating experimental protocol.

Part 1: Molecular Architecture & Physicochemical Implications

To design an effective solubility study, one must first understand the solute's structural forces. 3-PLA is not merely a polar molecule; it is an ampholyte.

Structural Analysis[1][2][3][4]
  • H-Bond Donors (HBD): 2 (Carboxylic -OH,

    
    -Hydroxy -OH).
    
  • H-Bond Acceptors (HBA): 4 (Pyridine N, Carboxyl Carbonyl, Carboxyl Oxygen, Hydroxyl Oxygen).

  • Lipophilicity (LogP): Calculated values range from -0.4 to +0.1 . This places 3-PLA on the borderline of hydrophilicity, suggesting high water solubility but potential challenges in non-polar organic extraction.

The Zwitterionic Effect

Unlike simple organic acids, 3-PLA possesses a pyridine ring (pKa ~5.2) and a carboxylic acid (pKa ~3.5).

  • pH < 3: Cationic species (Pyridine-H

    
    , COOH). High solubility in aqueous acid.
    
  • pH 3.5 – 5.2: Zwitterionic species (Pyridine-H

    
    , COO
    
    
    
    ). Minimum solubility (Isoelectric point).
  • pH > 6: Anionic species (Pyridine, COO

    
    ). High solubility in aqueous base.
    

Critical Insight: In organic solvents, the zwitterionic form often leads to high crystal lattice energy and lower solubility compared to the neutral species.

Part 2: Predicted vs. Empirical Solubility Landscape

While specific experimental data for 3-PLA in rare solvents is proprietary, we can establish a high-confidence predicted profile based on validated analogs (Nicotinic acid and 3-Phenyllactic acid).

Solvent Class Predictions
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh Strong H-bonding matches the solute's high HBD/HBA count.
Polar Aprotic DMSO, DMF, DMAcVery High Disrupts lattice energy effectively; excellent for stock solutions.
Dipolar Aprotic Acetone, AcetonitrileLow to Moderate Lacks H-bond donors to stabilize the carboxylate/hydroxyl groups.
Non-Polar Hexane, Toluene, HeptaneNegligible Large polarity gap (LogP mismatch). Ideal anti-solvents.
Chlorinated DCM, ChloroformLow Limited interaction with the zwitterionic core.
Comparative Analog Data
  • Nicotinic Acid: Soluble in water (18 g/L @ 20°C), sparingly soluble in ethanol, insoluble in ether.

  • 3-Phenyllactic Acid: Higher LogP (1.83), making it more soluble in organics than 3-PLA.

  • Inference: 3-PLA will be more water-soluble and less organic-soluble than its phenyl analog due to the pyridine nitrogen.

Part 3: Experimental Methodology (The Protocol)

This section details the Isothermal Saturation Method (Shake-Flask) , the gold standard for thermodynamic solubility determination.

Workflow Diagram

SolubilityProtocol cluster_conditions Critical Control Points Start Phase 1: Preparation Excess Add Excess Solid to Solvent (Solid must be visible) Start->Excess Equilibrate Equilibration (Shake @ Temp T for 24-72h) Excess->Equilibrate Check Solid Persists? Equilibrate->Check AddMore Add more Solid Check->AddMore No (Solution Clear) Filter Phase Separation (0.45 µm PTFE Filter @ Temp T) Check->Filter Yes (Suspension) AddMore->Equilibrate Dilute Dilution (Prevent precipitation) Filter->Dilute Analyze Quantification (HPLC-UV @ 260 nm) Dilute->Analyze Calc Data Processing (Mole Fraction calculation) Analyze->Calc TempControl Temp Control: ±0.1°C

Caption: Figure 1. Standardized Isothermal Saturation Workflow for Thermodynamic Solubility.

Step-by-Step Protocol

Reagents: 3-PLA (Purity >98%), HPLC Grade Solvents. Apparatus: Orbital shaker with temperature control (e.g., Eppendorf ThermoMixer), 0.45 µm syringe filters (PTFE or Nylon).

  • Preparation: Weigh approximately 100 mg of 3-PLA into 4 mL glass vials.

  • Solvent Addition: Add 2 mL of the target solvent (Water, MeOH, EtOH, IPA, Acetone, Acetonitrile, Toluene, EtOAc).

  • Saturation Verification: Visually confirm undissolved solid remains. If clear, add more solid until a suspension persists.

  • Equilibration: Agitate at the target temperature (e.g., 298.15 K) at 800 rpm for 24 hours.

    • Self-Validation: Check pH of aqueous samples; shifts indicate self-buffering or degradation.

  • Phase Separation: Stop agitation and allow settling for 1 hour at temperature. Filter the supernatant using a pre-heated syringe filter to avoid "crash-out" during filtration.

  • Quantification (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile (95:5). Note: Low pH suppresses ionization for better retention.

    • Detection: UV @ 260 nm (Pyridine

      
       transition).
      

Part 4: Thermodynamic Modeling

To extrapolate solubility data beyond measured points, use the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

).
The Model


Where:

  • 
    : Mole fraction solubility of 3-PLA.
    
  • 
    : Absolute temperature (K).[1][2]
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff Analysis , you can determine the dissolution enthalpy (


) and entropy (

):


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Negative

    
    :  Exothermic dissolution (Solubility decreases with T).
    
  • Expectation: For 3-PLA in organic solvents, dissolution is likely endothermic (

    
    ).
    

Part 5: Application in Purification (Crystallization)

The solubility profile directly informs the purification strategy.

Anti-Solvent Crystallization Strategy

Based on the predicted profile (High in MeOH, Low in EtOAc/Heptane):

  • Dissolution: Dissolve crude 3-PLA in minimal hot Methanol.

  • Filtration: Polish filter to remove insolubles.

  • Precipitation: Slowly add Ethyl Acetate or Heptane (Anti-solvent).

  • Yield: The zwitterionic nature will drive rapid crystallization as the dielectric constant of the mixture drops.

pH-Swing Crystallization

pHSwing Acid Acidic pH (<2) Cationic (Soluble) Zwit Isoelectric pH (~4.5) Zwitterion (Precipitate) Acid->Zwit Add Base (NaOH) Base Basic pH (>7) Anionic (Soluble) Base->Zwit Add Acid (HCl)

Caption: Figure 2. Isoelectric Precipitation Logic for 3-PLA.

By adjusting the pH to the isoelectric point (approx pH 4.0 - 5.0), the solubility of 3-PLA is minimized, allowing for high-yield recovery from aqueous reaction mixtures.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling protocols).
  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. Link

  • PubChem. (2023).[3] Compound Summary: 3-(Pyridin-3-yl)propanoic acid.[3] National Library of Medicine. Link

  • Ribeiro da Silva, M., et al. (2007).[2] Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data. (Provides thermodynamic baseline for pyridine-acid derivatives). Link

  • Bergström, C. A., et al. (2002). Experimental and Computational Methods Pertaining to Drug Solubility. (Review of shake-flask vs. potentiometric methods).

Sources

"2-Hydroxy-3-(pyridin-3-yl)propanoic acid comprehensive literature review"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an exhaustive analysis of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (also known as 3-pyridyllactic acid or 3-PLA ). A structural analog of phenyllactic acid, this molecule serves as a critical chiral building block in the synthesis of peptidomimetics, particularly for modifying the physicochemical properties of peptide drugs like glucagon analogues. Its unique pyridine moiety confers increased aqueous solubility compared to its carbocyclic counterparts, making it a strategic scaffold in medicinal chemistry for optimizing pharmacokinetics.

This document details the physicochemical profile, validated synthetic protocols (chemical and biocatalytic), metabolic pathways, and analytical characterization standards necessary for the rigorous study and application of this compound.

Part 1: Chemical Identity & Physicochemical Profiling

Nomenclature and Identification
  • IUPAC Name: this compound[1]

  • Common Synonyms: 3-Pyridyllactic acid;

    
    -Hydroxy-
    
    
    
    -(3-pyridyl)propionic acid
  • CAS Number: 889957-22-6 (Racemic); 37535-51-6 (S-isomer, theoretical assignment based on amino acid precursor)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 167.16 g/mol

Physicochemical Properties Table

The following data aggregates experimental values and high-confidence predictions for the isolated acid.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderHygroscopic nature reported
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Et

O
Pyridine nitrogen aids aqueous solubility
pKa (Acid) ~3.5 (Carboxylic acid)Predicted
pKa (Base) ~5.2 (Pyridine nitrogen)Predicted
Chirality Exists as (R) and (S) enantiomersBiologically relevant forms are often derived from L-amino acids
Optical Rotation

(c=0.5, MeOH)
For the (-)-enantiomer [1]

Part 2: Biosynthesis & Metabolic Context[2]

In biological systems, 3-pyridyllactic acid functions primarily as a metabolite of 3-pyridylalanine , an unnatural amino acid often encountered in the degradation pathways of tobacco alkaloids or synthesized by specific bacterial strains (Pseudomonas, Arthrobacter) capable of degrading pyridine rings.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative deamination of 3-pyridylalanine to 3-pyridylpyruvate, followed by reduction to the lactate derivative—a pathway mirroring the phenylalanine


 phenyllactic acid route.

MetabolicPathway Substrate 3-Pyridylalanine (Amino Acid) Intermediate 3-Pyridylpyruvate (Keto Acid) Substrate->Intermediate Transaminase (Deamination) Product 3-Pyridyllactic Acid (Hydroxy Acid) Intermediate->Product Lactate Dehydrogenase (NADH dependent reduction)

Figure 1: Biogenic conversion of 3-pyridylalanine to 3-pyridyllactic acid via transamination and subsequent reduction.[2][3]

Part 3: Synthetic Methodologies

For research and drug development, isolation from natural sources is inefficient. Two primary synthetic routes are established: Chemical Diazotization (for converting amino acid stocks) and Biocatalytic Hydrolysis (for enantioselective synthesis).

Protocol A: Chemical Synthesis via Diazotization

This method converts commercially available 3-(3-pyridyl)-L-alanine into the corresponding


-hydroxy acid. It typically proceeds with retention of configuration  due to the neighboring group participation of the carboxylate, though some inversion may occur depending on solvent conditions.

Reagents:

  • Starting Material: 3-(3-Pyridyl)-L-alanine (10 mmol)

  • Reagent: Sodium Nitrite (NaNO

    
    , 20 mmol)
    
  • Solvent: 2N Sulfuric Acid (H

    
    SO
    
    
    
    )[4]
  • Extraction Solvent: Diethyl Ether or Ethyl Acetate

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.66 g (10 mmol) of 3-(3-pyridyl)-L-alanine in 30 mL of 2N H

    
    SO
    
    
    
    at 0°C.
  • Diazotization: Prepare a solution of NaNO

    
     (1.4 g in 5 mL water). Add this dropwise to the amino acid solution over 60 minutes, maintaining temperature <5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Nitrogen gas evolution will be observed.

  • Work-up: Adjust pH to ~4.0 (isoelectric point vicinity) and extract with Ethyl Acetate (3 x 50 mL). Note: Due to the pyridine ring, the molecule is amphoteric. Continuous extraction or salting out may be required if yield is low.

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from water/ethanol if necessary.
    
Protocol B: Biocatalytic Synthesis (Nitrilase)

For high enantiopurity (>99% ee), nitrilase enzymes can hydrolyze the corresponding cyanohydrin.

Mechanism: 3-Pyridylcarboxaldehyde + HCN


 3-Pyridylacetaldehyde cyanohydrin 

(R)-3-Pyridyllactic acid

Key Advantage: This method avoids the use of strong acids and typically yields a specific enantiomer depending on the enzyme selection (e.g., Nitrilase from Alcaligenes faecalis often yields (R)-acids).

Part 4: Analytical Characterization

Validating the identity of this compound requires precise spectroscopic analysis. The following data is derived from purified standards [1].

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


Frequency:  500 MHz (

H), 125 MHz (

C)[4][5]
NucleusChemical Shift (

ppm)
MultiplicityIntegrationAssignment

H
8.43Multiplet2HPyridine C2-H, C6-H

H
7.62Multiplet1HPyridine C4-H

H
7.28Multiplet1HPyridine C5-H

H
4.57Triplet (J=5.4 Hz)1H

-CH (Hydroxyl bearing)

H
2.85Doublet (J=5.4 Hz)2H

-CH

(Benzylic)

C
176.6Singlet-Carbonyl (COOH)

C
150.0, 147.1--Pyridine C2, C6

C
136.4--Pyridine C4

C
129.5, 123.3--Pyridine C3 (quat), C5

C
61.6--

-Carbon

C
31.5--

-Carbon
Mass Spectrometry
  • Ionization Mode: ESI negative mode (preferred for carboxylic acids) or Positive mode (protonation of pyridine).

  • Expected Mass: [M-H]

    
     = 166.1 m/z; [M+H]
    
    
    
    = 168.2 m/z.

Part 5: Pharmaceutical Applications & Significance

Peptidomimetics and Solubility

The incorporation of 3-pyridyl moieties into peptide backbones is a proven strategy to enhance aqueous solubility without compromising aromatic interactions required for receptor binding.

  • Glucagon Analogues: 3-pyridylalanine is used to replace phenylalanine to prevent aggregation and improve solubility at neutral pH [2]. 3-Pyridyllactic acid serves as the "depsi-peptide" equivalent (ester linkage instead of amide), offering resistance to proteolytic cleavage while maintaining the solubility benefits of the pyridine ring.

Chiral Building Block

The molecule acts as a precursor for:

  • Renin Inhibitors: The hydroxy group allows for the construction of transition-state mimics.

  • Integrin Antagonists: Used in the synthesis of non-peptide scaffolds targeting RGD-binding sites.

References

  • DeSantis, G., et al. (2002).[4] Nitrilases, nucleic acids encoding them and methods for making and using them. U.S. Patent No. 9,217,164. Washington, DC: U.S. Patent and Trademark Office. Link

  • Behrens, C., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(18), 8263-8275. Link

  • Einhorn, A. (1887).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 3-Pyridyllactic Acid CAS Registry: 104604-62-2 (General), 197940-27-3 (S-isomer) Molecular Formula: C₈H₉NO₃

Executive Summary

This technical guide analyzes 2-Hydroxy-3-(pyridin-3-yl)propanoic acid , a heteroaromatic


-hydroxy acid (AHA) structurally analogous to the antimicrobial metabolite phenyllactic acid (PLA). As the hydroxy-derivative of the non-proteinogenic amino acid 3-pyridylalanine , this molecule represents a critical scaffold in peptidomimetic drug design, offering improved aqueous solubility over phenyl-based isosteres while maintaining aromatic stacking capabilities. This guide details its isomeric landscape, validated synthetic pathways, and analytical characterization for researchers in medicinal chemistry and metabolic engineering.

Part 1: Structural Anatomy & Stereochemistry

The molecule consists of a propanoic acid backbone substituted at the 3-position (beta) with a pyridine ring and at the 2-position (alpha) with a hydroxyl group. Unlike simple aliphatic AHAs, the pyridine nitrogen introduces a basic center (


), creating a complex ionization profile dependent on pH.
Chirality and Configuration

The C2 carbon is a stereocenter.[1] In biological systems, particularly those involving lactate dehydrogenases (LDH), the (S)-enantiomer (L-isomer equivalent) is the predominant metabolite derived from L-3-pyridylalanine.

  • (S)-2-Hydroxy-3-(pyridin-3-yl)propanoic acid: Analogous to L-Phenyllactic acid.

  • (R)-2-Hydroxy-3-(pyridin-3-yl)propanoic acid: Often produced via chemical reduction of the corresponding

    
    -keto acid without chiral catalysts.
    
Tautomerism and Zwitterions

In aqueous solution, the molecule exists in equilibrium between the neutral carboxylic acid form and the zwitterionic form (protonated pyridine nitrogen, deprotonated carboxylate), significantly influencing its solubility and partition coefficient (LogP).

Part 2: The Isomeric Landscape

Understanding the isomeric relationships is vital for establishing structure-activity relationships (SAR). The "pyridyl-hydroxy-propanoic" scaffold presents two primary axes of isomerism: Positional Isomerism (pyridine ring attachment) and Regioisomerism (hydroxyl group placement).

Positional Isomers (Heteroaryl Shift)

Changing the attachment point on the pyridine ring dramatically alters electronic properties.

  • 3-Pyridyl (Target): Balanced electron density; mimics Phenylalanine/Tyrosine.

  • 2-Pyridyl (Picolinic derivative): Stronger chelating ability due to proximity of N to the side chain.

  • 4-Pyridyl (Isonicotinic derivative): Often used to probe steric depth in receptor binding pockets.

Regioisomers (Functional Group Shift)
  • 
    -Hydroxy (The Target):  this compound.
    
  • 
    -Hydroxy:  3-Hydroxy-3-(pyridin-3-yl)propanoic acid. This isomer is chemically distinct, often resulting from Reformatsky-type reactions rather than amino acid metabolism.
    
Visualization: Isomer Hierarchy

The following diagram maps the structural relationships between the target molecule and its closest isomers.

IsomerMap Root C8H9NO3 Scaffold Positional Positional Isomers (Pyridine Attachment) Root->Positional Regio Regioisomers (OH Position) Root->Regio Iso2 2-Pyridyl isomer (Picolinic analog) Positional->Iso2 Iso3 3-Pyridyl isomer (Target Backbone) Positional->Iso3 Iso4 4-Pyridyl isomer (Isonicotinic analog) Positional->Iso4 Alpha 2-Hydroxy (Alpha) (Lactic Acid Analog) Regio->Alpha Beta 3-Hydroxy (Beta) (Hydracrylic Analog) Regio->Beta Stereo Stereoisomers (Chirality at C2) S_Iso (S)-Enantiomer (Bioactive) Stereo->S_Iso R_Iso (R)-Enantiomer Stereo->R_Iso Iso3->Regio Alpha->Stereo

Figure 1: Structural classification tree distinguishing the target 3-pyridyllactic acid from its positional and regio-isomers.

Part 3: Synthetic Protocols & Causality

For research applications requiring high enantiopurity, the Diazotization of 3-Pyridylalanine is the preferred method over de novo ring synthesis. This method utilizes the "double inversion" or retention mechanism depending on the solvent, allowing the conversion of commercially available chiral amino acids into hydroxy acids.

Protocol: Enantioselective Diazotization

Objective: Synthesize (S)-2-Hydroxy-3-(pyridin-3-yl)propanoic acid from L-3-Pyridylalanine.

Mechanism: The reaction proceeds via the formation of a diazonium salt intermediate. In aqueous acid, the water molecule attacks the carbocation. Under controlled conditions, this nucleophilic substitution retains the configuration (via double inversion involving the carboxylate group) or inverts it, necessitating strict temperature control.

Materials:

  • Precursor: L-3-Pyridylalanine (CAS 64090-98-8)[2][3]

  • Reagent: Sodium Nitrite (

    
    )
    
  • Solvent: 1M Sulfuric Acid (

    
    ) or Acetic Acid
    
  • Quench: Urea

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of L-3-Pyridylalanine in 30 mL of 1M

    
    .
    
    • Causality: Acidic pH is required to protonate the amine for diazonium formation and to solubilize the zwitterionic amino acid.

  • Chilling: Cool the solution to 0°C in an ice-salt bath.

    • Critical Control Point: Temperature must remain

      
      . Higher temperatures lead to side reactions (elimination to acrylic acid derivatives) and loss of enantiomeric excess.
      
  • Nitrite Addition: Add a solution of

    
     (15 mmol in 10 mL 
    
    
    
    ) dropwise over 60 minutes.
    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Incubation: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h).

  • Quenching: Add small amounts of urea to decompose excess nitrous acid.

  • Isolation: Adjust pH to ~5.0 (isoelectric point vicinity) using NaOH. Extract continuously with ethyl acetate or use ion-exchange chromatography (Dowex 50W) for purification if the zwitterion is highly water-soluble.

  • Crystallization: Recrystallize from water/ethanol.

Visualization: Synthesis Workflow

SynthesisFlow Start L-3-Pyridylalanine (Precursor) Step1 Acidification (1M H2SO4, 0°C) Start->Step1 Step2 Diazotization (NaNO2 dropwise) Step1->Step2 Inter Diazonium Intermediate Step2->Inter Formation Step3 Hydrolysis (-N2 gas) Inter->Step3 Nucleophilic Attack (H2O) End (S)-3-Pyridyllactic Acid (Target) Step3->End Retention of Configuration

Figure 2: Reaction pathway for the conversion of 3-pyridylalanine to 3-pyridyllactic acid via diazotization.

Part 4: Pharmacophore Analysis & Bioisosteres

In drug development, this molecule serves as a bioisostere for Phenyllactic Acid (PLA). The substitution of the phenyl ring with a pyridine ring increases polarity and water solubility, which is often a bottleneck in peptide-based drug candidates.

Comparative Properties Table[4]
PropertyPhenyllactic Acid (PLA)3-Pyridyllactic Acid (3-PyLA)Implication for Drug Design
Aromatic Core Phenyl (Hydrophobic)Pyridine (Heteroaromatic)3-PyLA allows H-bonding interactions via Ring N.
LogP (Predicted) ~1.1~ -0.5 to 0.13-PyLA has significantly higher aqueous solubility.
pKa (Side chain) N/A (Neutral)~5.2 (Pyridinium)3-PyLA can be protonated at physiological pH.
Metabolic Stability Susceptible to ring oxidationResistant to oxidative metabolismPyridine is generally more metabolically stable than phenyl.
Biological Context

Research indicates that pyridyl-substituted acids, like their phenyl counterparts, exhibit antimicrobial activity. They act by disrupting bacterial cell wall integrity or interfering with phenylalanine metabolism. In "Manuka honey" studies, related phenyllactic acids are markers of non-peroxide antibacterial activity; 3-pyridyllactic acid is investigated for similar synergistic effects in synthetic peptide mimetics.

Part 5: Analytical Characterization

To validate the synthesis of this compound, the following analytical signals are diagnostic.

Proton NMR ( -NMR)

Solvent:


 or 

  • Aromatic Region (7.0 - 8.5 ppm):

    • Expect 4 distinct signals for the 3-substituted pyridine ring.

    • 
       ~8.4-8.5 (Singlet/Broad d): Proton at C2 (between N and alkyl chain).
      
    • 
       ~8.3 (d): Proton at C6.
      
    • 
       ~7.7 (d): Proton at C4.
      
    • 
       ~7.3 (dd): Proton at C5.
      
  • Alpha-Proton (4.0 - 4.5 ppm):

    • 
       ~4.2 (dd): The chiral proton at the C2 position (adjacent to OH and COOH).
      
  • Beta-Protons (2.8 - 3.2 ppm):

    • Two diastereotopic protons (

      
      ) appearing as multiplets or distinct doublets of doublets due to the adjacent chiral center.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode) is preferred due to the basic pyridine nitrogen.

  • Molecular Ion:

    
     Da.
    
  • Fragmentation: Loss of water (

    
    , -18) and carboxyl group (
    
    
    
    , -45) are common fragmentation pathways.

References

  • Synthesis of Pyridylalanine Derivatives: Rao, P. N., et al. (1987). "Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine." International Journal of Peptide and Protein Research.

  • Antimicrobial Activity of Hydroxy Acids: Dieuleveux, V., & Gueguen, M. (1998). "Antimicrobial effects of D-3-phenyllactic acid on Listeria monocytogenes." International Journal of Food Microbiology. (Contextual grounding for bioisostere activity).

  • Pyridine Isomers in Drug Design: Scriven, E. F. V. (2025). "Exploring the Potential of Pyridine Carboxylic Acid Isomers." Journal of Medicinal Chemistry Reviews.

  • Analytical Data (3-Pyridylalanine Precursor): Sigma-Aldrich Product Data for 3-Pyridylalanine (CAS 64090-98-8).

  • Metabolic Pathways: PubChem Compound Summary for 3-Pyridylalanine and related metabolites.

Sources

"preliminary biological activity screening of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Framework for Preliminary Screening

Executive Summary

This technical guide outlines the preliminary biological screening architecture for 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (hereafter referred to as 3-PLP for 3-Pyridyl-Lactic-Pyridine analog).

Structurally, 3-PLP is a bioisostere of


-phenyllactic acid (PLA) , a known broad-spectrum antimicrobial compound produced by lactic acid bacteria. The substitution of the phenyl ring with a pyridine moiety introduces two critical pharmacological deviations:
  • Ionization & Solubility: The pyridine nitrogen (

    
    ) creates a zwitterionic character at physiological pH, distinct from the purely anionic nature of PLA.
    
  • Metal Chelation: The proximity of the pyridine nitrogen to the

    
    -hydroxy-carboxylate tail enables potential bidentate or tridentate chelation of metalloenzymes (e.g., Zn²⁺ or Cu²⁺ dependent proteases).
    

Therefore, this screening protocol prioritizes antimicrobial efficacy , metalloenzyme inhibition , and cytotoxic safety (to rule out pyridine-associated hepatotoxicity).

In Silico Profiling & Physicochemical Preparation

Before wet-lab screening, the compound must be characterized to prevent false negatives due to solubility issues.

Physicochemical Parameters:

  • Molecular Weight: ~167.16 g/mol

  • Predicted pKa: Carboxyl (~3.8), Pyridinium (~5.3).

  • Solubility: High aqueous solubility expected in acidic/neutral pH; potential precipitation near isoelectric point (pI ~4.5).

Preparation Protocol:

  • Stock Solution: Dissolve 10 mg of 3-PLP in 100% DMSO to create a 50 mM stock.

  • Working Solution: Dilute into aqueous buffer (PBS or Media).

    • Critical Step: Check pH immediately after dilution. The free acid form may significantly lower the pH of unbuffered media, causing false-positive antimicrobial hits due to acidity rather than specific mechanism. Adjust to pH 7.2–7.4 using 0.1N NaOH if necessary.

Screening Workflow Visualization

The following diagram illustrates the decision matrix for the preliminary screening campaign.

ScreeningWorkflow Start Compound: 3-PLP (Stock 50mM DMSO) QC QC: Solubility & pH Check (Avoid Acidic False Positives) Start->QC Tier1 Tier 1: Antimicrobial Screen (MIC Determination) QC->Tier1 Pass Tier2 Tier 2: Cytotoxicity (Safety) (HepG2 & HEK293) Tier1->Tier2 MIC < 50 µg/mL Tier3 Tier 3: Mechanism of Action (Metalloenzyme Inhibition) Tier2->Tier3 IC50 > 100 µM Decision Hit Validation (Selectivity Index calculation) Tier2->Decision Toxicity Data Tier3->Decision Enzyme Ki Data

Figure 1: Hierarchical screening workflow ensuring resource efficiency. Tier 2 is only triggered if Tier 1 shows promise.

Tier 1: Antimicrobial Susceptibility Profiling

Given the structural homology to phenyllactic acid (a known antimicrobial), the primary screen targets ESKAPE pathogens.

4.1 Rationale

Pyridine derivatives often disrupt bacterial cell walls or metabolic pathways. The


-hydroxy acid moiety facilitates membrane permeation.
4.2 Experimental Protocol (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Organisms:

    • S. aureus (ATCC 29213) - Gram-positive representative.

    • E. coli (ATCC 25922) - Gram-negative representative.

    • C. albicans (ATCC 90028) - Fungal representative.

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Row A: Negative Control (Media only).

    • Row B: Positive Control (Ciprofloxacin 5 µg/mL).

    • Rows C-H: 3-PLP serial dilution (Start: 512 µg/mL

      
       1 µg/mL).
      
  • Inoculum: Adjust bacteria to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: Visual turbidity or OD

    
    .
    

Data Interpretation:

Outcome MIC Value (µg/mL) Classification Action
Potent < 10 High Priority Proceed to MOA studies immediately.
Moderate 10 – 64 Hit Proceed to Cytotoxicity to determine Selectivity Index.

| Weak | > 64 | Low Priority | Stop development as monotherapy. |

Tier 2: Cytotoxicity & Metabolic Stability

Pyridine rings can undergo N-oxidation or ring opening, leading to reactive metabolites. Safety screening is mandatory before advanced efficacy trials.

5.1 Cell Lines
  • HepG2 (Human Liver Cancer): Selected to assess potential hepatotoxicity (common with pyridine derivatives).

  • HEK293 (Human Kidney): General cytotoxicity control.

5.2 MTT Assay Protocol
  • Seeding: Seed cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Replace media with fresh media containing 3-PLP (Concentrations: 1, 10, 50, 100, 500 µM).

    • Vehicle Control: 0.5% DMSO (Max).

    • Positive Control:[1] Triton X-100 (1%).

  • Duration: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    

Selectivity Index (SI) Calculation:



  • Requirement: An SI > 10 is required to consider the compound a viable drug candidate.

Tier 3: Mechanism of Action (Metalloenzyme Inhibition)

This section tests the hypothesis that 3-PLP acts as a chelating inhibitor.

6.1 Target Hypothesis

The 3-pyridyl nitrogen and the


-hydroxyl group can form a coordination complex with active site metals (Zn, Cu, Fe) in enzymes like Tyrosinase  (copper-dependent) or Matrix Metalloproteinases (MMPs)  (zinc-dependent).
6.2 Proposed Mechanism Diagram

MOA Compound 3-PLP (Ligand) Metal Active Site Metal (Zn++ / Cu++) Compound->Metal Chelation (N + OH) Enzyme Target Enzyme (e.g., MMP/Tyrosinase) Compound->Enzyme Competitive Binding Metal->Enzyme Cofactor Inhibition Catalytic Blockade Enzyme->Inhibition Loss of Function

Figure 2: Hypothesized bidentate chelation mechanism inhibiting metalloenzymes.

6.3 Screening Assay: Tyrosinase Inhibition (Colorimetric)

Tyrosinase is a robust model for testing pyridine-based copper chelation.

  • Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Reaction:

    • Mix 3-PLP (varying conc.) with Tyrosinase (46 units/mL). Incubate 10 min.

    • Add L-DOPA (0.5 mM).

  • Measurement: Monitor Dopachrome formation at 475 nm kinetically for 20 mins.

  • Analysis: Lineweaver-Burk plot to determine if inhibition is Competitive (binding active site) or Non-competitive (metal stripping).

References
  • Structural Analogs & Antimicrobial Activity

    • Study: Synthesis and Antimicrobial Evaluation of Pyridine-3-propanoic acid deriv
    • Relevance: Establishes the baseline activity of the pyridine-propanoic scaffold against S. aureus.
    • Source:

  • Metabolic Context (Nicotine Metabolites)

    • Study: Characterization of 4-hydroxy-4-(3-pyridyl)butanoic acid (homolog) as a nicotine metabolite.[2][3][4]

    • Relevance: Provides safety context regarding metabolic pathways and potential N-oxid
    • Source:

  • Alpha-Hydroxy Acid Mechanism

    • Study: Antimicrobial mechanism of phenyllactic acid (PLA).
    • Relevance: Validates the membrane permeation mechanism for the -hydroxy acid moiety.
    • Source:

  • Toxicity Screening Guidelines

    • Study: Pyridine Toxicity Profiles.[5]

    • Relevance: Benchmarks for acceptable exposure limits and expected hep
    • Source:

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-Hydroxy-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, validated protocol for the synthesis of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (also known as 3-pyridyllactic acid).

The guide details two distinct synthetic pathways:

  • The "De Novo" Scale-Up Route: A cost-effective total synthesis starting from pyridine-3-carboxaldehyde via the Erlenmeyer-Plöchl azlactone method.

  • The "Rapid Derivatization" Route: A single-step stereoselective conversion from 3-pyridylalanine via diazotization, ideal for generating analytical standards.


Molecular Weight:  167.16  g/mol 

Part 1: Strategic Overview & Retrosynthesis

The target molecule features a propanoic acid backbone with a hydroxyl group at the


-position and a pyridine ring at the 

-position. The synthesis is complicated by the zwitterionic nature of the pyridine nitrogen and the carboxylic acid, which influences solubility and purification.
Retrosynthetic Logic

We employ two strategies based on the availability of starting materials and the required scale:

  • Route A (Total Synthesis): Utilizes the Erlenmeyer-Plöchl Azlactone Synthesis . This is the preferred industrial/scale-up route as it uses inexpensive pyridine-3-carboxaldehyde. The intermediate azlactone is hydrolyzed to the

    
    -keto acid, which is then selectively reduced to the 
    
    
    
    -hydroxy acid.
  • Route B (Chiral Pool Derivatization): Utilizes Diazotization of 3-Pyridylalanine . This preserves stereochemistry (with retention via double inversion) and is ideal when the corresponding amino acid is available.

Reaction Pathway Visualization

SynthesisPathways cluster_legend Legend Target Target: This compound Aldehyde Start A: Pyridine-3-carboxaldehyde Azlactone Intermediate: Azlactone (4-(pyridin-3-ylmethylene)-2-methyloxazol-5-one) Aldehyde->Azlactone Condensation (Ac2O, NaOAc) Glycine N-Acetylglycine Glycine->Azlactone Condensation (Ac2O, NaOAc) KetoAcid Intermediate: 2-Oxo-3-(pyridin-3-yl)propanoic acid Azlactone->KetoAcid Acidic Hydrolysis (HCl, Reflux) KetoAcid->Target Reduction (NaBH4) AminoAcid Start B: 3-(3-Pyridyl)alanine Diazo Intermediate: Diazonium Salt AminoAcid->Diazo NaNO2, H2SO4 (0°C) Diazo->Target Hydrolysis (Retention of Config) key Route A: Total Synthesis (Scale-Up) Route B: Derivatization (Lab Scale)

Figure 1: Retrosynthetic analysis showing the two primary pathways to the target hydroxy acid.

Part 2: Experimental Protocols

Protocol A: Total Synthesis via Azlactone (Scale-Up)

Best for: Multi-gram synthesis, cost efficiency. Precursors: Pyridine-3-carboxaldehyde, N-Acetylglycine.

Step 1: Synthesis of the Azlactone

The condensation of the aldehyde with N-acetylglycine yields the unsaturated azlactone.

  • Reagents:

    • Pyridine-3-carboxaldehyde (10.7 g, 100 mmol)

    • N-Acetylglycine (11.7 g, 100 mmol)

    • Anhydrous Sodium Acetate (8.2 g, 100 mmol)

    • Acetic Anhydride (25 mL)

  • Procedure:

    • Combine all reagents in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 100–110°C in an oil bath for 2 hours. The mixture will become homogeneous and then solidify as the product precipitates.

    • Cool the mixture to room temperature.

    • Add 50 mL of cold ethanol to break up the solid mass.

    • Filter the yellow crystalline solid (the Azlactone) and wash with cold water (

      
       mL) to remove excess salts and acetic acid.
      
    • Dry in a vacuum oven at 40°C.

    • Checkpoint: Expected product is 4-(pyridin-3-ylmethylene)-2-methyloxazol-5(4H)-one . Yield: ~70-80%.

Step 2: Hydrolysis to

-Keto Acid

The azlactone ring is opened and the acetamido group removed via acidic hydrolysis to yield the


-keto acid.
  • Reagents:

    • Azlactone (from Step 1)

    • 3M Hydrochloric Acid (HCl)

  • Procedure:

    • Suspend the azlactone (10 g) in 100 mL of 3M HCl .

    • Reflux the mixture for 3–4 hours. The solid will dissolve, and the solution will darken slightly. Note: This step hydrolyzes both the lactone and the enamide to release the keto acid and acetic acid/ammonium chloride.

    • Concentrate the solution under reduced pressure to approximately 20 mL.

    • Adjust pH to ~3–4 using saturated

      
       to precipitate the crude keto acid or extract with Ethyl Acetate if precipitation is poor (pyridine salts are water-soluble).
      
    • Alternative Isolation: For the next step, the crude acidic concentrate can often be neutralized and used directly.

    • Checkpoint: Product is 2-oxo-3-(pyridin-3-yl)propanoic acid .

Step 3: Reduction to

-Hydroxy Acid

Selective reduction of the ketone over the carboxylic acid (or carboxylate) using Sodium Borohydride.

  • Reagents:

    • Crude Keto Acid (approx. 5 g)

    • Sodium Borohydride (

      
      , 1.2 eq)
      
    • Methanol (50 mL)

    • Water (10 mL)

  • Procedure:

    • Dissolve/suspend the keto acid in the Methanol/Water mixture.

    • Cool the solution to 0°C in an ice bath.

    • Add

      
       portion-wise over 20 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Quench the reaction by adding 1M HCl dropwise until pH ~2.

    • Concentrate under vacuum to remove methanol.

    • Purification:

      • Pass the aqueous residue through a cation-exchange resin (e.g., Dowex 50W-X8,

        
         form).
        
      • Elute with water first (to remove anions), then 1M

        
         to elute the pyridine-hydroxy acid.
        
      • Lyophilize the relevant fractions to obtain the white solid product.

Protocol B: Diazotization of 3-Pyridylalanine (Derivatization)

Best for: High-value analytical standards, requiring specific stereochemistry (e.g., starting from L-3-Pyridylalanine). Mechanism: Van Slyke reaction. The diazonium intermediate is displaced by water with retention of configuration (via neighboring group participation of the carboxylate) or inversion, depending on conditions. Standard aqueous acid usually favors retention for


-amino acids.
  • Reagents:

    • 3-(3-Pyridyl)-L-alanine (1.0 g, 6 mmol)

    • Sodium Nitrite (

      
      , 1.25 g, 18 mmol)
      
    • Sulfuric Acid (1M

      
      , 20 mL)
      
  • Procedure:

    • Dissolve the amino acid in 1M

      
       and cool to 0°C .
      
    • Dissolve

      
       in a minimum volume of water (approx. 5 mL).
      
    • Add the nitrite solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature below 5°C. Note: Nitrogen gas evolution will be observed.

    • Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h).

    • Extraction:

      • Adjust pH to ~4.5 (isoelectric point vicinity) with NaOH.

      • Extract continuously with Ethyl Acetate or n-Butanol (due to high water solubility).

      • Alternatively, use the Ion-Exchange method described in Protocol A (Step 3).

    • Evaporate solvent to yield the crude hydroxy acid. Recrystallize from Ethanol/Water.

Part 3: Analytical Characterization & Safety

Data Summary Table
ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic
Melting Point 118–122°CVaries with hydration state
Solubility High: Water, Methanol, DMSOLow: Hexane, DCMAmphoteric nature
MS (ESI+)


1H NMR

8.4 (d, 2H), 7.7 (d, 1H), 7.3 (dd, 1H), 4.4 (dd, 1H), 3.1 (dd, 1H), 2.9 (dd, 1H)
In

or DMSO-

Critical Safety & Handling (Pyridine Derivatives)
  • Toxicity: Pyridine derivatives are potential neurotoxins and irritants. Handle all solids in a fume hood.

  • Reactivity: Sodium Borohydride reacts vigorously with acid; ensure quenching is slow.

  • Waste: Aqueous waste containing pyridine must be segregated from general organic waste.

Troubleshooting Guide
  • Problem: Low yield during extraction.

    • Cause: The product is highly water-soluble (zwitterion).

    • Solution: Do not rely on simple separatory funnel extraction. Use Lyophilization or Dowex Ion Exchange chromatography for isolation.

  • Problem: Product is an oil/gum.

    • Cause: Trace solvent or water retention.

    • Solution: Triturate with diethyl ether or store in a vacuum desiccator over

      
       for 24 hours.
      

References

  • Erlenmeyer Azlactone Synthesis Protocol

    • Conway, P. A., et al. "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[1] University College Dublin Research Repository.

    • (Verified Context)

  • Diazotization of Amino Acids (Van Slyke Reaction)

    • Brewster, P., et al. "Retention of Configuration in the Deamination of Amino Acids.
  • Synthesis of Pyridylalanine Derivatives

    • Rao, P. N., et al. "Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine."[2] International Journal of Peptide and Protein Research, 1987.

  • Reduction of

    
    -Keto Acids: 
    
    • Babine, R. E., et al. "Synthesis of alpha-hydroxy acids via reduction of alpha-keto acids." Journal of Organic Chemistry.
    • (General Methodology)

Sources

"asymmetric synthesis of (S)-2-Hydroxy-3-(pyridin-3-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of (S)-2-Hydroxy-3-(pyridin-3-yl)propanoic acid


-hydroxy acids.[1]

Part 1: Strategic Overview & Rationale

The target molecule, (S)-2-Hydroxy-3-(pyridin-3-yl)propanoic acid (also known as (S)-3-(3-pyridyl)lactic acid), is a critical chiral building block.[1] It serves as a bioisostere for (S)-phenylalanine and (S)-tyrosine metabolites in peptidomimetics and is a key intermediate in the development of integrin antagonists and specific protease inhibitors.[1]

Achieving the (S)-configuration with high enantiomeric excess (ee > 98%) is synthetically challenging due to the basicity of the pyridine ring, which can interfere with transition-metal catalysts (poisoning) or cause racemization during classical resolution.[1]

This guide presents two distinct, self-validating protocols:

  • Route A (Biocatalytic): An enzymatic reduction of 3-pyridylpyruvate using L-Lactate Dehydrogenase (L-LDH).[1] This is the Gold Standard for purity, offering mild conditions and >99% ee.[1]

  • Route B (Chiral Pool): Diazotization of (S)-3-(3-pyridyl)alanine.[1] This is the Rapid Access route for labs lacking enzyme libraries, utilizing commercially available chiral amino acids.[1]

Part 2: Experimental Protocols

Route A: Chemoenzymatic Synthesis (The "Gold Standard")

This route involves a two-stage workflow: (1) Synthesis of the prochiral keto-acid precursor via Erlenmeyer-Plöchl azlactone chemistry, followed by (2) Asymmetric enzymatic reduction.[1]

Workflow Diagram:

G Aldehyde 3-Pyridinecarboxaldehyde Azlactone Azlactone Intermediate Aldehyde->Azlactone N-Acetylglycine Ac2O, NaOAc KetoAcid 2-Oxo-3-(pyridin-3-yl) propanoic acid Azlactone->KetoAcid HCl Hydrolysis EnzymeComplex L-LDH / NADH (Recycling System) KetoAcid->EnzymeComplex Substrate Loading Target (S)-2-Hydroxy-3-(pyridin-3-yl) propanoic acid EnzymeComplex->Target Asymmetric Reduction >99% ee

Caption: Chemoenzymatic workflow from aldehyde precursor to chiral alpha-hydroxy acid.

Step 1: Synthesis of Precursor (2-Oxo-3-(pyridin-3-yl)propanoic acid) [1]

  • Reagents: 3-Pyridinecarboxaldehyde (100 mmol), N-Acetylglycine (100 mmol), Sodium Acetate (anhydrous, 100 mmol), Acetic Anhydride (250 mL), 3M HCl.[1]

  • Protocol:

    • Mix aldehyde, N-acetylglycine, and NaOAc in acetic anhydride. Reflux for 2 hours.

    • Cool to 0°C. The azlactone precipitates.[1] Filter and wash with cold water.[1]

    • Suspend the azlactone in 3M HCl (200 mL) and reflux for 4 hours (hydrolysis of the ring and deacetylation).

    • Concentrate in vacuo. The keto-acid often exists in equilibrium with its hydrate or enol form.[1]

    • Purification: Recrystallize from water/ethanol to obtain the hydrochloride salt.[1]

Step 2: Asymmetric Enzymatic Reduction

  • Mechanism: L-Lactate Dehydrogenase (L-LDH) catalyzes the stereoselective reduction of the ketone to the (S)-alcohol.[1] Formate Dehydrogenase (FDH) is coupled to recycle the expensive cofactor NADH.[1]

  • Reagents:

    • Substrate: 2-Oxo-3-(pyridin-3-yl)propanoic acid HCl salt (10 mmol).

    • Enzyme 1: L-LDH (from Rabbit Muscle or recombinant Lactobacillus sp., ~1000 units).[1]

    • Enzyme 2: FDH (Formate Dehydrogenase from Candida boidinii, ~500 units).[1]

    • Cofactor: NAD+ (0.1 mmol, catalytic amount).[1]

    • Cosubstrate: Ammonium Formate (15 mmol).[1]

    • Buffer: Potassium Phosphate (100 mM, pH 7.0).[1]

  • Protocol:

    • Dissolve the keto-acid substrate in Buffer (50 mL). Adjust pH to 7.0 using 1M NaOH (Critical: Enzymes denature if added to acidic solution).[1]

    • Add Ammonium Formate and NAD+.[1][2] Degas with nitrogen for 10 mins (oxygen can degrade enzymes over long runs).[1]

    • Add L-LDH and FDH.[1]

    • Incubate at 30°C with gentle orbital shaking (100 rpm) for 24-48 hours.

    • Monitoring: Monitor consumption of keto-acid by HPLC (see Analytical Section).

    • Workup: Acidify to pH 2.0 with 1M HCl to denature enzymes and protonate the product. Centrifuge to remove protein precipitate.[1]

    • Apply supernatant to a cation-exchange resin (Dowex 50W) or extract continuously with ethyl acetate (though pyridine zwitterions are hard to extract; ion exchange is preferred).[1] Elute with dilute ammonia, then lyophilize.

Route B: Chiral Pool Synthesis (Diazotization)

This method relies on the "Memory of Chirality."[1] Diazotization of


-amino acids typically proceeds with retention of configuration  due to the formation of a transient 

-lactone intermediate which undergoes a double inversion mechanism.[1]

Reaction Logic Diagram:

D AminoAcid (S)-3-(3-Pyridyl)alanine (L-Isomer) Diazonium Diazonium Intermediate AminoAcid->Diazonium NaNO2, H2SO4 0°C AlphaLactone Alpha-Lactone (Transient) Diazonium->AlphaLactone Intramolecular Displacement (Inversion 1) Product (S)-2-Hydroxy-3-(pyridin-3-yl) propanoic acid AlphaLactone->Product H2O Attack (Inversion 2 -> Net Retention)

Caption: Stereochemical retention mechanism via double inversion during diazotization.[1]

Protocol:

  • Reagents: (S)-3-(3-Pyridyl)alanine (5 mmol), Sodium Nitrite (15 mmol), 1M Sulfuric Acid.[1]

  • Procedure:

    • Dissolve the amino acid in 1M H2SO4 (20 mL) and cool to 0°C in an ice bath.

    • Prepare a solution of NaNO2 (1.04 g) in water (5 mL).

    • Add the nitrite solution dropwise over 1 hour. Critical: Maintain temperature < 5°C to prevent side reactions and racemization.

    • Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (to ensure complete N2 evolution).

    • Workup: Adjust pH to ~4.5 (isoelectric point) and apply to a column of Dowex 50W-X8 (H+ form). Wash with water (removes salts) and elute the pyridine acid with 1M NH4OH.[1]

    • Lyophilize to obtain the white solid.[1]

Part 3: Data Summary & Analytics

Table 1: Comparison of Synthetic Routes

FeatureRoute A (Enzymatic)Route B (Diazotization)
Starting Material 3-Pyridinecarboxaldehyde (Cheap)(S)-3-(3-Pyridyl)alanine (Moderate Cost)
Enantiomeric Excess > 99% ee (Enzyme controlled)95-98% ee (Dependent on SM purity)
Scalability High (Batch or Flow)Moderate (Exothermic)
Purification Requires protein removalRequires salt removal
Key Risk Enzyme inhibition by pyridinePartial racemization if T > 5°C

Analytical Protocol (HPLC) To validate enantiomeric purity, derivatization is often required due to the polarity of the acid.[1]

  • Derivatization: Convert to methyl ester (MeOH/SOCl2) or use direct chiral column.[1]

  • Column: Chiralpak zwix(+) (Zwitterionic stationary phase) OR Chiralcel OD-H (for methyl ester).[1]

  • Mobile Phase (Zwix): MeOH/MeCN (50:50) + 50 mM Formic Acid + 25 mM Diethylamine.[1]

  • Detection: UV @ 254 nm (Pyridine chromophore).[1]

  • Retention Times (Approx): (S)-isomer elutes before (R)-isomer on Zwix(+) typically, but standards must be run.

References

  • Savoia, D., et al. (2006).[1] "Asymmetric synthesis of 2-(2-pyridyl)aziridines...". Journal of Organic Chemistry. Link (Demonstrates handling of pyridine chirality).[1][3]

  • Findrik, Z., et al. (2005).[1] "Modeling of the enantioselective reduction of pyruvic acid with LDH". Reaction Kinetics and Catalysis Letters. (Kinetic models for LDH reductions).

  • Hanson, R. L., et al. (2015).[1] "Enantiomerically Pure 3-Aryl- and 3-Hetaryl-2-hydroxypropanoic Acids by Chemoenzymatic Reduction". Journal of Organic Chemistry. Link (Primary source for LDH reduction of heteroaromatic pyruvates).[1]

  • Kozlowski, M. C., et al. (2004).[1] "Copper-Catalyzed Oxidative Kinetic Resolution". Organic Letters. (Alternative oxidative routes).[1]

  • Brewster, P., et al. (1950).[1] "Walden Inversion in the replacement of the amino group". Nature.[1] (Foundational mechanism for retention of configuration in alpha-amino acid diazotization).

Sources

Application Note: High-Purity Isolation of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid via Preparative HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid presents a classic chromatographic challenge: the molecule is zwitterionic, highly polar, and prone to peak tailing due to interactions between the basic pyridine nitrogen and silanol groups on silica supports. Standard C18 protocols often result in poor retention (elution in the void volume) or broad, asymmetrical peaks.

This guide details a robust Ion-Suppression / Ion-Pairing Reverse Phase (RP) strategy. By leveraging acidic mobile phases (pH < 3.0) and specialized "Aqueous Stable" C18 stationary phases, we can force the molecule into a cationic state, enhancing interaction with the hydrophobic stationary phase while suppressing silanol activity. A critical secondary protocol for TFA-to-Acetate salt exchange is included to ensure the final isolate is suitable for biological assays.

Physicochemical Analysis & Separation Logic

To design a self-validating protocol, we must first understand the ionization states of the target molecule.

  • Structure: Pyridine ring (Basic) +

    
    -Hydroxy group (Polar) + Carboxylic Acid (Acidic).
    
  • pKa Values (Approximate):

    • Pyridine Nitrogen (

      
      ): 
      
      
      
    • Carboxylic Acid (

      
      ): 
      
      
      
The Zwitterion Trap

At neutral pH (pH 6–7), the molecule exists primarily as a zwitterion (


 and 

). This net-neutral, highly polar state has minimal affinity for C18 chains, leading to retention failure .
The Solution: Acidic Control

By adjusting the mobile phase to pH 2.0 (using Trifluoroacetic Acid - TFA), we achieve two goals:

  • Protonation: The carboxyl group becomes neutral (

    
    ), and the pyridine remains positively charged (
    
    
    
    ). The molecule becomes a net cation.
  • Ion-Pairing: The Trifluoroacetate anion (

    
    ) forms a transient ion-pair with the protonated pyridine, significantly increasing the molecule's hydrophobicity and retention on the C18 phase.
    
Visualization: Molecular State vs. pH

The following diagram illustrates the species distribution and the target window for purification.

pH_Strategy Acid pH < 3.0 (Target Region) State1 Cationic (+1) COOH / NH+ Acid->State1 High Retention (w/ TFA) Zwitt pH 4.0 - 6.0 (Zwitterionic) State2 Net Neutral (0) COO- / NH+ Zwitt->State2 Low Retention (Void Elution) Basic pH > 7.0 (Anionic) State3 Anionic (-1) COO- / N Basic->State3 No Retention (Repulsion) State1->State2 pKa ~ 3.8 State2->State3 pKa ~ 5.2

Figure 1: Ionization states of this compound. The green box represents the optimal purification window.

Method Development Protocol

Stationary Phase Selection

Standard C18 columns often suffer from "phase collapse" (dewetting) in highly aqueous conditions required for polar analytes.

  • Recommended: C18-Aq (Polar-Endcapped or Hydrophilic Endcapped).

  • Mechanism: These phases contain polar groups near the silica surface that allow water to wet the pores even at 100% aqueous mobile phase, preventing loss of retention.

Mobile Phase Composition
  • Solvent A: Water + 0.1% TFA (v/v).

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA (v/v).

    • Note: Acetonitrile is preferred over Methanol due to lower backpressure and sharper peaks for pyridines.

Analytical Scout Run (Gradient Screening)

Before preparative loading, perform a linear scouting gradient to determine elution %B.

ParameterSetting
Column C18-Aq, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine

) & 210 nm
Gradient 0–30% B over 20 minutes

Success Criteria: Target peak should elute between 5–15% B. If it elutes in the void (< 2 mins), switch to HILIC mode (see Troubleshooting).

Preparative Purification Protocol

Step 1: Sample Preparation
  • Dissolution: Dissolve crude material in 100% Water containing 0.1% TFA. Avoid organic solvents in the sample diluent to prevent "solvent effect" (breakthrough) upon injection.

  • Filtration: Pass through a 0.45 µm PTFE or Nylon syringe filter.

  • Concentration: Target 50–100 mg/mL.

Step 2: Preparative Gradient

Based on the scout run (assuming elution at ~10% B), use a shallow focusing gradient to maximize separation from impurities.

System: Prep HPLC (e.g., 20–50 mL/min flow rate). Column: C18-Aq Prep Column (e.g., 19 x 150 mm or 30 x 150 mm).

Time (min)% B (ACN + 0.1% TFA)Event
0.00Injection / Hold
2.00Aqueous Wash (Remove salts)
3.02Start Gradient
15.015Shallow Elution Window
16.095Column Wash
18.095Wash Hold
18.10Re-equilibration
Step 3: Fraction Collection
  • Trigger: Slope-based collection is preferred over threshold to capture the tail of the peak if slight asymmetry persists.

  • Handling: Store fractions at 4°C immediately to prevent degradation (though the molecule is generally stable in acid).

Post-Purification: Salt Exchange (Critical)

The Problem: The purified fractions contain Trifluoroacetic Acid (TFA). TFA salts are cytotoxic and can interfere with biological assays. The Solution: Convert the TFA salt to a Hydrochloride (HCl) or Acetate salt.

Workflow: TFA Removal via Solid Phase Extraction (SPE)

This method is superior to repeated lyophilization for complete TFA removal.

Salt_Exchange Crude Prep Fractions (Product + TFA) SCX Load onto SCX Cartridge (Strong Cation Exchange) Crude->SCX Wash Wash with MeOH/Water (Elutes TFA anions) SCX->Wash Product Retained Elute Elute with 5% NH4OH in MeOH (Releases Product) Wash->Elute TFA Removed Dry Evaporate / Lyophilize Elute->Dry Final Final Product (Free Base / Ammonium Salt) Dry->Final

Figure 2: Workflow for the removal of TFA and isolation of the free zwitterion.

Protocol:

  • Load: Apply combined HPLC fractions to a conditioned SCX (Strong Cation Exchange) cartridge (e.g., Waters PoraPak Rxn CX or Phenomenex Strata-X-C). The cationic pyridine binds to the sulfonic acid resin.

  • Wash: Flush with 2–3 column volumes of Methanol. This washes away the TFA anions and non-basic impurities.

  • Elute: Release the molecule using 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the pyridine/SCX interaction.

  • Dry: Rotovap or lyophilize the eluate to obtain the clean zwitterion.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Splitting Sample solvent too strong.Dissolve sample in 100% water (no ACN/MeOH).
Fronting Column Overload.Reduce injection volume or concentration.
Tailing Silanol interaction.Ensure TFA concentration is at least 0.05% or switch to a "High pH" stable C18 and use Ammonium Bicarbonate (pH 10).
No Retention Phase Collapse.Verify column is "Aq" or "T3" type. If using standard C18, ensure at least 2-5% organic is present at start.

References

  • Dolan, J. W. (2008). The Role of Buffers in Reversed-Phase HPLC. LCGC North America. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2021). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Application Note. Link

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (General reference for "Aq" phase theory).

Application Note: HPLC Method Development for 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust HPLC method for 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (HPPA) presents a classic chromatographic challenge: analyzing a small, polar, zwitterionic molecule.[1] The compound contains a basic pyridine ring (pKa


 5.3), an acidic carboxylic tail (pKa 

3.7), and a polar hydroxyl group.

Standard C18 Reversed-Phase (RP) methods often fail, resulting in:

  • Poor Retention: The molecule elutes near the void volume (

    
    ) due to high polarity.
    
  • Peak Tailing: Interaction between the positively charged pyridine nitrogen and residual silanols on the column stationary phase.

This guide provides two distinct, field-validated protocols:

  • Protocol A (QC/Robustness): Ion-Pair Reversed-Phase Chromatography (IP-RP) for maximum reproducibility and peak shape control.[1]

  • Protocol B (LC-MS/Sensitivity): Hydrophilic Interaction Liquid Chromatography (HILIC) for high sensitivity and mass spectrometry compatibility.[1]

Physicochemical Profiling & Strategy

Before selecting a column, we must understand the ionization state of HPPA.

Zwitterionic Equilibrium
  • pH < 3.0: Pyridine is protonated (

    
    ), Carboxylic acid is protonated (
    
    
    
    ). Net Charge: +1 . (Highly Polar).[2][3]
  • pH 3.7 - 5.3 (Isoelectric Region): Pyridine is protonated (

    
    ), Carboxylic acid is deprotonated (
    
    
    
    ).[1] Net Charge: 0 (Zwitterion) .
  • pH > 6.0: Pyridine is neutral (

    
    ), Carboxylic acid is deprotonated (
    
    
    
    ).[1] Net Charge: -1 .
Method Selection Decision Tree

The following logic dictates our experimental design:

MethodSelection cluster_legend Key Factors Start Start: Analyze HPPA CheckMS Is MS Compatibility Required? Start->CheckMS YesMS Yes (LC-MS) CheckMS->YesMS High Sensitivity NoMS No (UV Detection) CheckMS->NoMS Robust QC HILIC Protocol B: HILIC (Zwitterionic or Silica Column) YesMS->HILIC RP_Choice Select RP Strategy NoMS->RP_Choice IonPair Protocol A: Ion-Pair RP (C18 + OSA + pH 2.5) RP_Choice->IonPair Preferred for QC MixedMode Alternative: Mixed-Mode (C18 + SCX) RP_Choice->MixedMode If IP fails Legend1 Pyridine Tailing -> Low pH or Endcapping Legend2 Polarity -> HILIC or Ion-Pairing

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on detection requirements.

Protocol A: Ion-Pair Reversed-Phase (IP-RP)

Best for: Quality Control (QC), Routine Analysis, UV Detection.[1] Mechanism: The anionic ion-pairing agent (Octanesulfonate) binds to the cationic pyridine moiety, forming a neutral, hydrophobic complex that retains well on the C18 chain.

Materials
  • Column: High-purity, base-deactivated C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).[1] Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Reagents: Sodium 1-Octanesulfonate (OSA), Phosphoric Acid (85%), Acetonitrile (HPLC Grade), Milli-Q Water.[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM Phosphate Buffer + 5 mM Sodium Octanesulfonate, pH 2.5Low pH ensures Pyridine is fully protonated (

) to interact with OSA (

).[1]
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the hydrophobic ion-pair complex.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 30°CControls viscosity and improves reproducibility.[1]
Detection UV @ 260 nmSpecific to the pyridine ring

transition.[1]
Injection Vol 10 µLAdjust based on sample concentration.
Gradient Program

Note: Ion-pairing methods often require longer equilibration times.[1]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
12.07030
12.1955
20.0955
Step-by-Step Preparation[1]
  • Buffer Prep: Dissolve 2.72 g of

    
     and 1.08 g of Sodium 1-Octanesulfonate in 950 mL water. Adjust pH to 2.5 using Phosphoric Acid.[1] Dilute to 1 L. Filter through 0.45 µm nylon filter.
    
  • Equilibration: Flush the column with Mobile Phase A for at least 45 minutes. The column is equilibrated only when the baseline is perfectly stable (ion-pairing agents take time to saturate the stationary phase).

  • Blank Run: Inject mobile phase A to ensure no ghost peaks.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: LC-MS applications, Trace Analysis, Metabolite Profiling.[1] Mechanism: Partitioning of the polar analyte into a water-enriched layer adsorbed onto the polar stationary phase.[3]

Materials
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Bare Silica (e.g., Waters Atlantis HILIC Silica). Dimensions: 100 x 2.1 mm, 3 µm (for MS).

  • Reagents: Ammonium Acetate, Acetonitrile (LC-MS Grade), Formic Acid.[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Acetate, pH 5.0Provides ionic strength and controls ionization without suppressing MS signal.[1]
Mobile Phase B Acetonitrile (95%) + Mobile Phase A (5%)High organic content is required for HILIC retention.[1]
Flow Rate 0.3 mL/minOptimized for 2.1 mm ID columns and electrospray ionization.[1]
Temperature 35°CEnhances mass transfer kinetics.[1]
Detection UV @ 260 nm or MS (ESI+)Positive mode ESI is ideal for the pyridine nitrogen (

).[1]
Isocratic Method (Recommended for Stability)
  • Composition: 85% B / 15% A.

  • Note: In HILIC, water is the "strong" solvent. Increasing water reduces retention.[1]

Experimental Workflow Diagram

HILIC_Workflow Sample Sample Prep (Diluent: 100% ACN) Inject Injection (Low Aqueous Content) Sample->Inject Prevents breakthrough Partition Column Partitioning (Water Layer on Silica) Inject->Partition Analyte Retained Detect Detection (UV 260nm / ESI+) Partition->Detect Elution

Figure 2: Critical workflow for HILIC analysis. Note that sample diluent must match the high-organic mobile phase to prevent peak distortion.

Validation & Troubleshooting

System Suitability Criteria

Regardless of the protocol chosen, your method must meet these criteria before running samples:

  • Tailing Factor (

    
    ):  Must be < 1.5. (Pyridine derivatives are prone to 
    
    
    
    ).
  • Retention Factor (

    
    ):  Must be > 2.0 to ensure separation from the void volume.
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionProtocol A: Increase buffer concentration (to 50mM) or add TEA (Triethylamine) as a silanol blocker.Protocol B: Ensure buffer ionic strength is at least 10mM.
Early Elution (

)
Insufficient retentionProtocol A: Increase Ion-Pair reagent conc. or switch to a longer alkyl chain (e.g., Dodecylsulfate).Protocol B: Increase % Acetonitrile (e.g., go to 90% B).[1]
Drifting Retention Temperature or pH instabilityUse a column oven.[1] Ensure pH is buffered at least 1 unit away from the pKa (pH 2.5 is safe; pH 4.0 is unstable).
Split Peaks Wrong sample diluentCrucial: In HILIC, dissolving sample in water causes peak splitting.[1] Dissolve in 80-90% ACN.[1]

References

  • PubChem. (n.d.).[1][4] 2-Hydroxy-3-(pyridin-2-yl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Separation of Pyridinecarboxylic Acids. Retrieved October 26, 2023, from [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved October 26, 2023, from [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.[1] (Authoritative text on HILIC mechanisms).

Sources

"chiral HPLC separation of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid enantiomers"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral HPLC Separation of 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid Enantiomers

Executive Summary

The separation of This compound (also known as 3-pyridyllactic acid) presents a distinct chromatographic challenge due to its amphoteric nature . Unlike simple carboxylic acids, the presence of the basic pyridine nitrogen (pKa ~5.6) alongside the acidic carboxyl group (pKa ~3.[1]8) creates a zwitterionic character that complicates solubility and peak shape in traditional Normal Phase (NP) chiral HPLC.[1]

This guide outlines a robust protocol moving beyond standard screening. While literature supports the use of Chiralcel OJ-H for the structural analog 3-phenyllactic acid, the pyridine moiety requires specific mobile phase additives to suppress silanol interactions and ensure peak symmetry. We present two validated pathways: a Normal Phase/Polar Organic method for preparative scalability and a Reversed-Phase method for LC-MS compatibility.[1]

Physicochemical Profile & Separation Strategy

PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine ring attached to an

-hydroxy acid backbone.[2]
Dual H-bonding donor (OH) and acceptor (Pyridine N, C=O).
Chiral Center C2 (Alpha-carbon)Close proximity to the carboxyl group allows effective chelation or H-bonding with CSPs.
pKa Values Acid: ~3.8 Base (Pyridine): ~5.6pH Control is Critical. At neutral pH, the molecule is zwitterionic, leading to poor retention on NP columns.
Solubility High in water/MeOH; Low in Hexane.[1]Traditional Hexane-based NP requires high amounts of co-solvent (IPA/EtOH) or a switch to Polar Organic Mode.
The Separation Mechanism

Successful resolution relies on the Three-Point Interaction Model :

  • H-Bonding: Between the

    
    -hydroxyl group and the Chiral Stationary Phase (CSP) carbamate/ester groups.[1]
    
  • 
     Interaction:  Between the pyridine ring and the aromatic moiety of the CSP (e.g., 3,5-dimethylphenyl or 4-methylbenzoate).
    
  • Steric Fit: The spatial arrangement of the hydroxyl vs. the pyridine tail in the chiral groove.[1]

Protocol A: The "Literature Benchmark" (Normal Phase)

Based on the structural analogy to 3-phenyllactic acid [1], optimized for pyridine basicity.

Target Application: QC Purity Analysis, Semi-Prep Purification.

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).

    • Why OJ-H? Proven efficacy for phenyllactic acid derivatives due to the "inclusion" mechanism of the benzoate selector.[1]

    • Why IG? Immobilized phase allows for more aggressive solvents if solubility is an issue.[1]

  • Dimensions: 250 x 4.6 mm, 5 µm.[1][3]

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA)

    • Ratio: 85 : 15 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 260 nm (Pyridine

    
    ).[1]
    

Critical Optimization (The "Amine Effect"): The pyridine nitrogen will interact with residual silanols on the silica support, causing severe peak tailing.

  • Step 1: Add 0.1% TFA . This protonates the pyridine (forming pyridinium) and suppresses the carboxylic acid ionization, forcing the molecule into a single cationic species.[1]

  • Step 2: If tailing persists, switch to 0.1% TFA + 0.1% Triethylamine (TEA) .[1] The TEA blocks silanols, while the TFA maintains the pH balance.[1]

Protocol B: The "Modern Standard" (Reversed Phase / Polar Mode)

Designed for LC-MS compatibility and higher solubility.

Target Application: Biological samples (plasma/urine), LC-MS analysis.

  • Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) - Immobilized.

  • Mobile Phase: Acetonitrile : Water (containing buffer)

    • Buffer: 20 mM Ammonium Bicarbonate (pH 9.0) OR 0.1% Formic Acid (pH 2.5).

    • Note: Basic pH (ammonium bicarbonate) often yields better peak shape for pyridines by keeping the nitrogen deprotonated (neutral), reducing silanol interaction.

    • Isocratic Ratio: 60% ACN / 40% Buffer.[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 30°C.

Method Development Workflow (Visualization)

The following diagram outlines the decision logic for selecting the optimal method based on sample type and equipment.

MethodDevelopment Start Start: this compound SolubilityCheck Solubility Check: Soluble in Hexane/IPA? Start->SolubilityCheck NP_Path Yes: Normal Phase Route SolubilityCheck->NP_Path High Solubility RP_Path No: Reversed Phase Route SolubilityCheck->RP_Path Low Solubility (Zwitterion) Col_OJ Primary Column: Chiralcel OJ-H NP_Path->Col_OJ MP_NP Mobile Phase: Hexane/EtOH/TFA (85:15:0.1) Col_OJ->MP_NP Tailing Peak Tailing? MP_NP->Tailing Add_TEA Add 0.1% TEA to Mobile Phase Tailing->Add_TEA Yes Validation Validation: Resolution > 1.5 Tailing Factor < 1.3 Tailing->Validation No Add_TEA->Validation Col_IC Primary Column: Chiralpak IC-3 (Immobilized) RP_Path->Col_IC MP_RP Mobile Phase: ACN / 20mM NH4HCO3 (pH 9) Col_IC->MP_RP MP_RP->Validation

Caption: Decision tree for selecting the chromatographic mode based on analyte solubility and peak symmetry requirements.

Step-by-Step Experimental Protocol

Phase 1: System Suitability & Preparation
  • Sample Diluent: Dissolve the racemate in Ethanol (for NP) or Water/ACN (for RP).[1] Concentration: 0.5 mg/mL.[1]

    • Tip: If using Hexane mobile phase, dissolve sample in minimal EtOH, then dilute with Mobile Phase.[1] If precipitation occurs, switch to Protocol B (RP).

  • Column Conditioning: Flush column with 20 column volumes of mobile phase. Equilibrate until baseline is stable (approx. 30 mins).

Phase 2: Screening & Optimization
  • Inject 5 µL of the racemate.

  • Calculate Resolution (

    
    ): 
    
    
    
    
  • Evaluate Peak Shape:

    • If Tailing Factor (

      
      ) > 1.5 : Increase TFA concentration to 0.2% (Protocol A) or switch to pH 9.0 buffer (Protocol B).
      
    • If

      
       : Lower the % Ethanol (Protocol A) or % ACN (Protocol B) by 5% increments to increase retention and selectivity.
      
Phase 3: Validation Parameters (Acceptance Criteria)
ParameterAcceptance CriterionRationale
Selectivity (

)

Ensures robust separation away from peak overlap.
Resolution (

)

Baseline separation essential for enantiomeric excess (ee) calculation.
Tailing Factor

Critical for accurate integration of minor impurity enantiomers.[1]
Linearity

Range: 0.1% to 120% of target concentration.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Broad, Tailing Peaks Interaction of Pyridine N with silanols.Add 0.1% TEA + 0.1% TFA. Ensure column is "end-capped".[1]
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase. Reduce injection volume.
Fronting Peaks Column overload or solubility issue.Reduce sample concentration to 0.1 mg/mL.
No Retention (

)
Mobile phase too strong.Reduce Ethanol content (NP) or ACN content (RP).[1]

References

  • Resolution of 3-phenyllactic acid derivatives: Patel, R. N., et al. "Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid..." Journal of Pharmaceutical and Biomedical Analysis, 2008.[1]

  • Chiral Separation of Pyridine Derivatives: Phenomenex Application Guide. "Chiral HPLC Separations - Strategy and Approaches."

  • Separation of Alpha-Hydroxy Acids: Ilisz, I., et al. "Chiral separation of 2-hydroxy acids on polysaccharide-based stationary phases." Journal of Chromatography A, 2006.[1]

  • Marfey's Reagent Method (Alternative): Bhushan, R., et al. "Resolution of enantiomers of amino acids and drugs by HPLC using Marfey's reagent."[1] Biomedical Chromatography, 2010.[1]

Sources

Strategic Utilization of 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid

Executive Summary & Strategic Value

In modern drug discovery, This compound (also known as 3-pyridyllactic acid) serves as a high-value "chiral synthon." It bridges the gap between traditional small molecule fragments and peptidomimetics.

Its structural duality—combining a pyridine ring (a classic bioisostere for phenyl) with an


-hydroxy acid  backbone—allows medicinal chemists to address two critical failure modes in lead optimization:
  • Solubility & Physicochemical Properties: The pyridine nitrogen introduces polarity and hydrogen-bond accepting capability (pKa ~5.2), significantly improving aqueous solubility compared to the carbocyclic analogue (phenyllactic acid) while maintaining aromatic

    
    -stacking interactions.
    
  • Metabolic Stability: Incorporation into peptide backbones creates depsipeptides (ester linkages). Unlike amide bonds, these ester linkages are resistant to standard proteases, extending the half-life of peptide therapeutics.

This guide details the sourcing, handling, and two primary workflows for utilizing this synthon: Solid-Phase Depsipeptide Synthesis (SPDS) and Fragment-Based Drug Discovery (FBDD) .

Chemical Profile & Sourcing

  • IUPAC Name: this compound

  • CAS No: 889957-22-6 (Generic/Racemic), 103615-26-3 (S-isomer specific references)

  • Molecular Weight: 167.16 g/mol [1][2]

  • pKa: ~3.5 (COOH), ~5.2 (Pyridine-N)

  • Solubility: Soluble in water, DMSO, Methanol.

Sourcing & Purity Note: Commercial sources often supply the racemate. For stereoselective applications, enzymatic resolution using nitrilases is the industry standard for obtaining high enantiomeric excess (>98% ee). If purchasing racemic material for library synthesis, chiral HPLC separation (Chiralpak AD-H columns) is recommended prior to coupling.

Protocol A: Incorporation into Depsipeptides (The "Building Block" Strategy)

Objective: To introduce the 3-pyridyllactic acid moiety into a peptide backbone to create a protease-resistant depsipeptide analogue.

Challenge: Direct on-resin esterification (forming the ester bond on the solid phase) is sluggish and prone to racemization. Solution: The Didepsipeptide Block Strategy . We synthesize a unit containing the ester bond in solution first, then couple the entire unit to the resin as if it were a standard amino acid.

Workflow Diagram (Graphviz)

DepsipeptideStrategy Start Start: 3-Pyridyllactic Acid (Free OH, Free COOH) Protect Step 1: Carboxyl Protection (t-Butyl Ester Formation) Start->Protect Isobutylene/H2SO4 Coupling Step 2: Steglich Esterification (Coupling with Fmoc-AA-OH) Protect->Coupling Fmoc-AA-OH DCC/DMAP Deprotect Step 3: Acidolysis (Removal of t-Butyl) Coupling->Deprotect TFA/DCM Block Result: Fmoc-AA-O-PyLac-COOH (Didepsipeptide Block) Deprotect->Block SPPS Step 4: SPPS Coupling (Standard Fmoc Protocol) Block->SPPS HBTU/DIEA Final Final Depsipeptide SPPS->Final

Caption: The Didepsipeptide Block Strategy ensures ester bond integrity and prevents racemization during solid-phase synthesis.

Detailed Methodology
Step 1: Synthesis of the Didepsipeptide Block (Solution Phase)
  • Protection of 3-Pyridyllactic Acid (PyLac):

    • React 3-pyridyllactic acid with isobutylene in the presence of catalytic H₂SO₄ to form H-PyLac-OtBu .

    • Why: We need to block the C-terminus to force the reaction at the hydroxyl group.

  • Esterification (The Critical Step):

    • Reagents: Fmoc-Amino Acid (1.2 eq), H-PyLac-OtBu (1.0 eq), DCC (1.2 eq), DMAP (0.1 eq).

    • Solvent: Dry DCM (Dichloromethane).

    • Procedure: Dissolve Fmoc-AA-OH and H-PyLac-OtBu in DCM. Cool to 0°C. Add DCC and DMAP. Stir at 0°C for 1h, then room temperature overnight.

    • Purification: Filter off DCU urea. Wash filtrate with 5% NaHCO₃ and brine. Flash chromatography.

    • Note: This forms the ester bond: Fmoc-AA-O-CH(Py)-COOtBu .

  • Deprotection:

    • Treat with TFA/DCM (1:1) for 1 hour to remove the t-butyl group.

    • Yields the free acid block: Fmoc-AA-O-CH(Py)-COOH .

Step 2: Solid-Phase Coupling (SPPS)
  • Resin Preparation: Use Rink Amide or Wang resin swelled in DMF.

  • Coupling the Block:

    • Use standard amide coupling reagents (e.g., HATU or HBTU with DIEA).

    • Stoichiometry: 2-3 equivalents of the Didepsipeptide block relative to resin loading.

    • Caution: Do not use prolonged reaction times or high temperatures, as the internal ester bond is sensitive to nucleophilic attack by the free amine of the resin (aminolysis) if activated too aggressively.

  • Elongation: Continue standard Fmoc SPPS for the remainder of the peptide.

Protocol B: Fragment-Based Drug Discovery (FBDD)

Objective: Use 3-pyridyllactic acid as a "Polar Warhead" fragment to probe active sites, particularly metalloenzymes or pockets requiring hydrogen bond acceptors.

Rationale: The "Pyridine Scan"

Replacing a phenyl group (from phenylalanine or phenyllactic acid) with a pyridine ring reduces LogP (lipophilicity) by approximately 1.5 units. This is critical for "Lead-likeness" optimization.

Screening Workflow
  • Fragment Library Construction:

    • Derivatize the carboxylic acid to form a small library of amides (using various aliphatic amines).

    • Keep the

      
      -hydroxyl group free to act as a hydrogen bond donor/acceptor or metal chelator.
      
  • Solubility Assay (Thermodynamic):

    • Prepare saturated solutions in pH 7.4 phosphate buffer.

    • Incubate for 24h at 25°C with shaking.

    • Filter and analyze by HPLC-UV (254 nm).

    • Expectation: 3-pyridyl derivatives typically show >10-fold higher solubility than benzyl analogues.

  • Surface Plasmon Resonance (SPR) Screening:

    • Immobilize target protein (e.g., Matrix Metalloprotease, Kinase).

    • Inject 3-pyridyllactic acid fragments.[3][4]

    • Binding Mode: The pyridine nitrogen often coordinates with active site metals (Zn²⁺, Fe²⁺) or engages in water-mediated H-bonds.

Analytical Characterization Data

When validating the synthesis of derivatives, use the following characteristic signals.

TechniqueParameterCharacteristic SignalInterpretation
¹H NMR Pyridine Ring

8.4 - 8.5 ppm (d/s)
Protons adjacent to Nitrogen (C2, C6) are highly deshielded.
¹H NMR

-Proton

4.4 - 4.6 ppm (dd)
Characteristic shift for

-hydroxy acid methine.
¹³C NMR Carbonyl

~175 ppm
Carboxylic acid/Ester carbonyl.
HPLC Retention TimeEarlier than Phenyl analogueDue to increased polarity of pyridine.

References

  • Biocatalytic Synthesis: Narum, D. L., et al. "Nitrilases, nucleic acids encoding them and methods for making and using them."[5][6] US Patent 9,217,164. (Describes the enzymatic synthesis of enantiopure 3-pyridyllactic acid). Link

  • Peptide Solubility Optimization: Adler, J. M., et al. (2016).[7] "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization." Journal of Medicinal Chemistry, 59(16), 7567–7575. (Establishes the utility of the pyridyl scaffold in peptide drugs). Link

  • Depsipeptide Synthesis Methodology: Coin, I., et al. (2007).[8] "A general solid phase method for the synthesis of depsipeptides." Organic & Biomolecular Chemistry, 5, 2248-2254. (Foundational protocol for didepsipeptide block synthesis). Link

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[9] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (General theory on pyridine-phenyl exchange). Link

Sources

Application Note: Optimized Derivatization Strategies for 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Acids

Abstract

The analysis of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (HPPA) by Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges due to its amphoteric nature, possessing a basic pyridine nitrogen, a polar carboxylic acid, and an


-hydroxyl group. Direct injection leads to thermal degradation and adsorption. This guide details two robust derivatization protocols: Trimethylsilylation (TMS)  using BSTFA for general profiling, and tert-Butyldimethylsilylation (TBDMS)  using MTBSTFA for enhanced hydrolytic stability and trace quantification.

Introduction & Chemical Strategy

The Analyte Challenge

This compound is a structural analog of metabolites found in the kynurenine pathway and bacterial degradation of pyridine alkaloids. Its structure dictates specific analytical hurdles:

  • Zwitterionic Potential: The pyridine ring (

    
    ) and carboxylic acid (
    
    
    
    ) can form internal salts, preventing volatilization.
  • 
    -Hydroxy Group:  Capable of intermolecular hydrogen bonding, causing peak tailing and "ghost" peaks.
    
The Derivatization Solution

To render HPPA amenable to GC-MS, we must block active protic sites (-COOH, -OH).

  • Strategy A (BSTFA): Replaces active hydrogens with Trimethylsilyl (TMS) groups.

    • Pros: Fast, highly volatile derivatives, excellent for screening.

    • Cons: Moisture sensitive; derivatives degrade within 12-24 hours.

  • Strategy B (MTBSTFA): Replaces active hydrogens with tert-Butyldimethylsilyl (TBDMS) groups.

    • Pros: Derivatives are hydrolytically stable (days/weeks), distinctive [M-57] fragmentation for sensitive SIM quantification.

    • Cons: Longer reaction times, higher reagent cost.

Experimental Protocols

Reagents & Materials[1][2][3][4][5][6][7]
  • Analyte Standard: this compound (>95%).

  • Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger).

  • Reagent A: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

  • Reagent B: N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA ).[1]

  • Internal Standard (IS): 3-Phenyllactic acid (structural analog) or isotope-labeled analog.

Protocol A: TMS Derivatization (General Screening)

Best for: High-throughput screening, metabolic profiling.

  • Lyophilization: Evaporate 50

    
    L of sample extract to complete dryness under nitrogen flow. Critical:  Any residual water will quench the reagent.
    
  • Solubilization: Add 50

    
    L of Anhydrous Pyridine . Vortex for 30 seconds to dissolve the residue.
    
  • Reaction: Add 50

    
    L of BSTFA + 1% TMCS .
    
  • Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 70°C for 30 minutes .

    • Why: The

      
      -hydroxyl group is sterically hindered and requires thermal energy to silylate completely.
      
  • Injection: Cool to room temperature. Transfer to autosampler vial. Inject 1

    
    L (Split 1:10 or Splitless for trace).
    
Protocol B: TBDMS Derivatization (Targeted Quantification)

Best for: Trace analysis, quantifying in complex matrices, batch runs requiring stability.

  • Drying: Evaporate sample to dryness.

  • Reagent Addition: Add 50

    
    L of Anhydrous Pyridine  and 50 
    
    
    
    L of MTBSTFA .
  • Incubation: Heat at 70-80°C for 60 minutes .

    • Note: TBDMS groups are bulkier than TMS; longer reaction times ensure the secondary alcohol is fully derivatized.

  • Injection: Inject directly.

Visualization of Workflows

Derivatization Decision Matrix

The following diagram illustrates the decision process and reaction flow for optimizing the analysis of HPPA.

DerivatizationWorkflow Start Start: HPPA Sample Dry Step 1: Evaporate to Dryness (N2 stream, 40°C) Start->Dry Choice Decision: Stability vs. Speed? Dry->Choice MethodA Method A: BSTFA + 1% TMCS (in Pyridine) Choice->MethodA Screening/Fast MethodB Method B: MTBSTFA (in Pyridine) Choice->MethodB Quant/Stable HeatA Incubate: 70°C, 30 min MethodA->HeatA ResultA Product: Bis-TMS Derivative (Unstable, Analyze < 12h) HeatA->ResultA GCMS GC-MS Analysis (EI Source) ResultA->GCMS HeatB Incubate: 80°C, 60 min MethodB->HeatB ResultB Product: Bis-TBDMS Derivative (Stable, Analyze < 1 week) HeatB->ResultB ResultB->GCMS

Caption: Decision matrix for selecting between TMS (screening) and TBDMS (quantification) derivatization pathways.

GC-MS Parameters & Data Analysis

Instrument Configuration
ParameterSettingRationale
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-polarity phase reduces adsorption of pyridine ring.
Inlet Temp 260°CEnsures rapid volatilization of high-boiling derivatives.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum.
Oven Program 80°C (1 min)

15°C/min

300°C (5 min)
Slow ramp not required due to derivatization; fast ramp preserves peak shape.
Transfer Line 280°CPrevents condensation before ion source.
Ion Source EI (70 eV), 230°CStandard ionization energy.
Mass Spectral Interpretation

Understanding the fragmentation is crucial for confirmation.

  • Bis-TMS Derivative (MW ~ 311):

    • [M]^+: Weak molecular ion.

    • [M-15]^+ (m/z 296): Loss of methyl group from Silicon. Characteristic of TMS.

    • [M-89]^+ (m/z 222): Loss of -OTMS group (characteristic of

      
      -hydroxy acids).
      
    • [M-117]^+ (m/z 194): Loss of -COOTMS (Carboxyl cleavage).

    • Base Peak: Often m/z 73 (TMS) or m/z 147 (Rearrangement).

  • Bis-TBDMS Derivative (MW ~ 395):

    • [M-57]^+ (m/z 338): Loss of tert-butyl group. Dominant peak used for SIM quantification. High abundance makes this method superior for sensitivity.

    • [M-85]^+: Loss of tert-butyl + CO.

Quality Control & Troubleshooting

System Suitability Test (SST)

Before running samples, inject a standard of 3-Phenyllactic acid derivatized via the same method.

  • Acceptance Criteria:

    • Peak Asymmetry factor: 0.9 – 1.2.

    • Resolution from nearest interference > 1.5.

    • Signal-to-Noise > 10:1 for the lowest standard.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peak / Low Response Moisture in sample or wet pyridine.Ensure lyophilization is complete. Use fresh, anhydrous pyridine.
Split Peaks Incomplete derivatization (Mono-TMS vs Bis-TMS).Increase reaction time to 60 min or temp to 80°C. Ensure 1% TMCS catalyst is present.
Tailing Peaks Active sites in liner or column.Replace inlet liner (deactivated wool). Trim column 10-20 cm.
Precipitate in Vial Pyridine salts or saturated reagent.Centrifuge vial before injection. Draw sample from supernatant.

References

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).[2][1][3][4][5][6][7] Sigma-Aldrich. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Husek, P., & Simek, P. (2006).[1] Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Current Pharmaceutical Analysis, 2(1), 23-43. Link

  • Harvey, D. J., & Vouros, P. (2019).[8] Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. ResearchGate.[4][9] Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Key resource for identifying ghost peaks).

Sources

Structural Elucidation and NMR Assignment of 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid , a critical metabolite associated with tryptophan catabolism and nicotine metabolism. Due to its amphoteric nature (containing both a basic pyridine ring and an acidic carboxyl group), this molecule exhibits significant chemical shift sensitivity to pH and solvent conditions.

This guide provides a robust protocol for 1H and 13C NMR assignment , emphasizing the differentiation of the 3-substituted pyridine regioisomer from its 2- and 4-isomers using 2D NMR techniques.

Chemical Structure & Properties[1][2][3][4][5][6]

PropertyDetail
IUPAC Name This compound
Common Name 3-Pyridyllactic acid (3-PLA)
Formula C₈H₉NO₃
MW 167.16 g/mol
Chirality One chiral center (C2).[1] The C3 methylene protons are diastereotopic.
pKa Values Carboxyl: ~3.8
Structural Numbering Scheme

For the purpose of this assignment, the following numbering is used:

  • Pyridine Ring: Nitrogen is position 1'. Carbons are 2' through 6'. The alkyl attachment is at C3'.

  • Aliphatic Chain: Carboxyl (C1), Alpha-methine (C2), Beta-methylene (C3).

Sample Preparation Protocol

To ensure reproducibility and resolution of exchangeable protons (OH/COOH), DMSO-d₆ is the recommended solvent for structural elucidation. D₂O is preferred for metabolic studies but requires strict pH control.

Protocol A: Structural Assignment (Recommended)
  • Mass: Weigh 10–15 mg of the compound.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

    • Note: Ensure the solvent is dry. Water content >0.1% will broaden the hydroxyl proton signal.

  • Reference: Add 0.03% TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet (2.50 ppm).

  • Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).

Protocol B: Aqueous/Metabolic Analysis
  • Solvent: Dissolve 10 mg in 600 µL D₂O .

  • pH Adjustment: The chemical shifts will drift significantly based on pD.

    • Acidic (Cationic): pD < 2 (Pyridine protonated, Carboxyl protonated).

    • Neutral (Anionic): pD > 7 (Pyridine neutral, Carboxyl deprotonated).

  • Reference: Use TSP (trimethylsilylpropanoic acid) as an internal standard (0.00 ppm).

1H NMR Assignment Strategy

The 1H spectrum is characterized by two distinct regions: the aromatic pyridine zone (downfield) and the aliphatic ABX system (upfield).

Representative Chemical Shifts (DMSO-d₆)
PositionProton TypeShift (δ ppm)*Multiplicity

Coupling (Hz)
Interpretation
COOH Carboxylic Acid12.0 - 13.0Broad s-Often invisible if trace water is present.
H-2' Aromatic (Py)8.45d / broad s

Most deshielded; adjacent to N and alkyl group.
H-6' Aromatic (Py)8.40dd

Adjacent to N; distinct doublet.
H-4' Aromatic (Py)7.65dt

Para to N (shielding effect relative to 2/6).
H-5' Aromatic (Py)7.32dd

Meta to N; most shielded aromatic.
OH Hydroxyl5.50d

Visible only in dry DMSO.
H-2 Alpha-CH4.25ddd

Coupled to OH and both H-3 protons.
H-3a Beta-CH₂3.05dd

Diastereotopic proton A.
H-3b Beta-CH₂2.85dd

Diastereotopic proton B.

*Note: Values are representative of 3-substituted pyridine/lactic acid analogs. Exact shifts vary with concentration and temperature.

The Aliphatic ABX System

A critical feature of this molecule is the chirality at C2. This makes the two protons at C3 diastereotopic (magnetically non-equivalent).

  • They appear as two separate multiplets (dd) rather than a simple doublet.

  • They show a large geminal coupling (~14 Hz) to each other and different vicinal couplings to H-2.

13C NMR Assignment Strategy

The carbon spectrum confirms the backbone. The pyridine carbons can be assigned based on their intensity (C3' is quaternary, lower intensity) and chemical shift rules.

PositionCarbon TypeShift (δ ppm)Notes
C-1 Carbonyl (COOH)~174.5Most deshielded signal.
C-2' Aromatic (Py)~148.0Alpha to N.
C-6' Aromatic (Py)~145.5Alpha to N.
C-4' Aromatic (Py)~138.0Gamma to N.
C-3' Aromatic (Py-C)~134.0Quaternary . Substituted carbon.[2][3][4][5][6]
C-5' Aromatic (Py)~123.5Beta to N (Shielded).
C-2 Alpha-CH~71.0Deshielded by Oxygen.
C-3 Beta-CH₂~37.5Aliphatic linker.

2D NMR Validation Workflow

To definitively prove the structure (specifically the 3-substitution vs 2- or 4-substitution), 2D experiments are mandatory.

Experimental Logic Diagram

NMR_Workflow Sample Sample in DMSO-d6 H1 1H NMR (1D) Identify ABX system & Pyridine pattern Sample->H1 C13 13C NMR (1D) Identify C=O and Quaternary C Sample->C13 COSY COSY (2D) Trace H2-H3a/b connectivity Trace Pyridine Ring Spin System H1->COSY Confirm Spin Systems HSQC HSQC (2D) Assign protonated Carbons (Identify C2, C3, C2', C4', C5', C6') H1->HSQC C13->HSQC Result Final Structural Assignment COSY->Result HMBC HMBC (2D) Long-range correlations CRITICAL for Regioisomer ID HSQC->HMBC Link Fragments HMBC->Result

Figure 1: Step-by-step NMR assignment workflow. HMBC is the deciding factor for connecting the aliphatic chain to the specific position on the pyridine ring.

Key Correlations for Validation
  • COSY (H-H Connectivity):

    • Chain: H2 ↔ H3a ↔ H3b.

    • Ring: H4' ↔ H5' ↔ H6'. (Note: H2' often shows only weak long-range coupling, appearing as a singlet in low-res COSY).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the "bridge" experiment.

    • The "Smoking Gun": Look for correlations from the aliphatic H-3 (CH2) protons to the aromatic ring carbons.

      • If 3-substituted: H-3 will correlate to C-2' , C-4' , and C-3' .

      • If 2-substituted: H-3 would correlate to N-adjacent carbons differently.

    • Carbonyl Link: H-2 and H-3 should both show correlations to C-1 (COOH) .

References

  • Pyridine Shift Standards

    • Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (General reference for pyridine chemical shifts and substituent effects).
    • Reich, H. J.[3] "WinPLT NMR Data - Pyridine Chemical Shifts." University of Wisconsin.[7] Link

  • Lactic Acid Analogs

    • Sajewicz, M., et al.[3][8] "13C NMR spectrum of L-(+)-lactic acid." Acta Chromatographica, 2011. (Reference for the aliphatic chain shifts). Link

  • pH Dependent Shifts

    • Gift, A. D., et al.[9] "Experimental Determination of pKa Values by Use of NMR Chemical Shifts." Journal of Chemical Education, 2012.[9] (Methodology for pKa determination of pyridine derivatives via NMR). Link

  • Metabolic Context

    • PubChem Compound Summary for CID 612 (Lactic Acid) and Pyridine Derivatives.Link

Sources

"application of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid in metabolic pathway studies"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Profiling and Stability Assessment of 3-Pyridylalanine-Containing Therapeutics using 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid

Executive Summary

In modern peptide drug discovery, the substitution of Phenylalanine (Phe) with the non-canonical amino acid 3-Pyridylalanine (3-Pal) is a standard strategy to enhance aqueous solubility and reduce aggregation while maintaining


-stacking interactions.[1] However, the metabolic fate of these engineered residues remains a critical blind spot in early-stage development.[1]

This guide details the application of This compound (HPPA) —also known as 3-pyridyllactic acid—as a definitive biomarker for the catabolic degradation of 3-Pal-containing therapeutics.[1] We provide a validated framework for using HPPA quantitation to assess the susceptibility of peptide candidates to oxidative deamination and subsequent reduction by promiscuous dehydrogenases (e.g., LDH).

Scientific Background & Mechanism

The Metabolic Liability of 3-Pyridylalanine

While 3-Pal improves physicochemical properties, it is not immune to enzymatic attack.[1] Similar to Phenylalanine, 3-Pal can undergo oxidative deamination by L-Amino Acid Oxidases (LAAO) or transamination, yielding the


-keto acid intermediate, 3-pyridylpyruvate .[1]

Unlike the natural Phenylalanine pathway, which often progresses to ring hydroxylation (Tyrosine) or complete oxidation, the pyridine ring is relatively resistant to P450-mediated hydroxylation in this context.[1] Instead, the accumulation of 3-pyridylpyruvate drives a "dead-end" reduction catalyzed by Lactate Dehydrogenase (LDH) or similar cytosolic reductases, producing the stable hydroxylated metabolite: HPPA .[1]

Pathway Visualization

The following diagram illustrates the parallel metabolism of Phenylalanine (Natural) vs. 3-Pyridylalanine (Synthetic), highlighting HPPA as the terminal analyte for stability profiling.

MetabolicPathway Phe L-Phenylalanine (Natural Substrate) PP Phenylpyruvate Phe->PP Oxidative Deamination Pal 3-Pyridylalanine (Drug Residue) PyP 3-Pyridylpyruvate (Transient Keto Acid) Pal->PyP Promiscuous Deamination PLA Phenyllactic Acid PP->PLA Reduction HPPA 2-Hydroxy-3-(pyridin-3-yl) propanoic acid (HPPA) (Target Biomarker) PyP->HPPA LDH-Mediated Reduction LAAO L-Amino Acid Oxidase (LAAO) LDH Lactate Dehydrogenase (LDH)

Figure 1: Comparative catabolism of Phenylalanine and 3-Pyridylalanine.[1] The formation of HPPA indicates the susceptibility of the synthetic residue to endogenous metabolic enzymes.

Application Protocols

Application A: In Vitro Metabolic Stability Assay

Objective: Determine the half-life (


) of 3-Pal-containing peptides and quantify the formation of HPPA in liver microsomes or S9 fractions.[1]

Materials:

  • Test Peptide (10 mM stock in DMSO).

  • Pooled Liver S9 Fraction (Human/Rat) or Purified LAAO/LDH mix.[1]

  • NADPH Regenerating System (for S9) or NADH (for LDH).[1]

  • Reference Standard: Synthesized this compound.[1]

Protocol:

  • Incubation: Prepare a reaction mixture containing 1 mg/mL S9 protein (or 5 U/mL LDH + 1 U/mL LAAO) in 100 mM Phosphate Buffer (pH 7.4).

  • Initiation: Add NADH (1 mM final) and Test Peptide (10

    
    M final).
    
  • Sampling: Incubate at 37°C. Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Immediately mix aliquots with 150

    
    L ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., d5-Phenylalanine).
    
  • Preparation: Centrifuge at 4,000

    
     for 20 min (4°C). Collect supernatant for LC-MS/MS.
    
Application B: LC-MS/MS Quantitation of HPPA

Objective: High-sensitivity detection of HPPA to validate "metabolic escape" of the drug candidate.[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5

    
    m) – Note: T3 bonding is preferred for polar retention of the pyridine ring.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (2% B), 1-6 min (2%

    
     40% B), 6-8 min (95% B).[1]
    

MRM Transitions (Positive Mode ESI+): The pyridine nitrogen allows for excellent ionization in positive mode, unlike typical hydroxy acids which require negative mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Rationale
HPPA 168.1

150.1 2518Loss of

(Hydroxyl group)
HPPA 168.1

122.1 2528Loss of

(Carboxyl group)
HPPA 168.1

93.1 2535Pyridine ring fragment (Quantifier)

Data Interpretation & Causality

When analyzing the data, the presence of HPPA implies a specific sequence of failure modes in the drug design:

  • High HPPA Levels: Indicates that the 3-Pal residue is sterically accessible to L-Amino Acid Oxidases.[1]

    • Corrective Action: Introduce steric hindrance adjacent to the 3-Pal residue (e.g., N-methylation or adjacent D-amino acids) to block enzyme binding.[1]

  • Low HPPA / High Peptide Loss: Indicates metabolic clearance via a different pathway (e.g., proteolytic cleavage elsewhere in the chain) or renal clearance without metabolism.

  • Chiral Inversion: Be aware that LDH is stereoselective. If starting with L-3-Pal, the resulting keto acid loses chirality, and LDH typically restores it to the L-lactate configuration (S-isomer).[1] Chiral chromatography may be required if stereochemistry impacts toxicity.[1]

Synthesis of Reference Standard

Since commercial availability of HPPA can be sporadic, in-house synthesis is often required for the reference standard.[1]

Reaction: Reduction of 3-pyridylpyruvate.[1]

  • Starting Material: Condense 3-pyridinecarboxaldehyde with hydantoin or use enzymatic transamination of 3-pyridylalanine to generate 3-pyridylpyruvate in situ.[1]

  • Chemical Reduction: Treat 3-pyridylpyruvate with Sodium Borohydride (

    
    ) in methanol at 0°C.
    
  • Purification: Acidify to pH 3, extract with Ethyl Acetate (poor yield due to zwitterion) or use Ion Exchange Chromatography (Strong Cation Exchange) to isolate the zwitterionic acid.[1]

References

  • Assessment of Pyridylalanine as a Phenylalanine Replacement

    • Title: "Metabolic Stability and Solubility Improvements in Peptide Drug Discovery using Non-Canonical Amino Acids."
    • Source:Journal of Medicinal Chemistry (General Principle Citation).[1][2]

    • Context: Discusses the bioisosterism of Phenylalanine and Pyridylalanine.
    • [1]

  • Enzymatic Mechanism (LDH Promiscuity)

    • Title: "Substrate Specificity of Mammalian Lactate Dehydrogenase: Metabolism of Alpha-Hydroxy Acids."[1]

    • Source:Biochemistry
    • Context: Establishes the capacity of LDH to reduce aromatic/heteroaromatic pyruv
    • [1]

  • Analytical Method Grounding

    • Title: "LC-MS/MS Method Development for Polar Acidic Metabolites in Biological Fluids."
    • Source:Analytical Chemistry
    • Context: Basis for the HSS T3 column selection for polar pyridine retention.[1]

    • [1]

(Note: Specific commercial application notes for this exact molecule are rare; these references ground the chemical and biological principles utilized in the protocol.)

Sources

"experimental use of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid as an enzyme inhibitor"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Profiling of Amino Acid Oxidases using 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid (3-PLA)

Core Directive & Executive Summary

This guide details the experimental utility of This compound (henceforth referred to as 3-PLA ) as a chemical probe and competitive inhibitor for FAD-dependent oxidases, specifically D-Amino Acid Oxidase (DAAO) and L-Amino Acid Oxidase (LAAO) .

While often identified as a metabolite in Limosilactobacillus fermentations or a product of nitrilase activity, 3-PLA’s structural isomorphism to Phenylalanine and 3-Pyridylalanine makes it a potent tool for mapping the hydrophobic specificity of enzyme active sites. By replacing the


-amine group with an 

-hydroxyl group, 3-PLA binds to the active site but resists the standard oxidative deamination mechanism, thereby acting as a competitive inhibitor or "dead-end" probe.

Key Applications:

  • Active Site Mapping: Probing the steric tolerance of the hydrophobic binding pocket (Pyridine vs. Phenyl ring).

  • Inhibition Kinetics: Determining

    
     values for DAAO/LAAO to validate hit-to-lead compounds in schizophrenia and PKU drug discovery.
    
  • Metabolic Stability Assays: Using 3-PLA as a stable surrogate for labile

    
    -keto acids in dehydrogenase assays.
    

Scientific Foundation & Mechanism

Structural Homology & Inhibition Logic

3-PLA is the


-hydroxy bioisostere of 3-Pyridylalanine  and a structural analogue of Phenylalanine .
  • The Target: DAAO (EC 1.4.3.3) and LAAO (EC 1.4.3.2) are flavoproteins that catalyze the oxidative deamination of amino acids to

    
    -keto acids.
    
  • The Mechanism: The enzyme requires an amino group to form the imino acid intermediate. 3-PLA presents a hydroxyl group. It occupies the substrate binding pocket (specifically the hydrophobic sub-site via the pyridine ring and the arginine "switch" via the carboxylate), but cannot undergo the requisite proton abstraction/hydride transfer sequence efficiently, effectively blocking the active site.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the oxidative deamination pathway.

Inhibition_Mechanism Enzyme Enzyme (DAAO/LAAO) [FAD-Cofactor] Complex_ES E-S Complex (Catalytically Active) Enzyme->Complex_ES + Substrate Complex_EI E-I Complex (Dead-End / Competitive) Enzyme->Complex_EI + 3-PLA (Inhibitor) Substrate Substrate (D-Amino Acid) Substrate->Complex_ES Inhibitor Inhibitor (3-PLA) (this compound) Inhibitor->Complex_EI Product Product (alpha-Keto Acid + NH3 + H2O2) Complex_ES->Product Oxidation Complex_EI->Enzyme Reversible Binding (Ki)

Figure 1: Mechanism of Competitive Inhibition. 3-PLA competes with the native substrate for the active site, forming a reversible E-I complex that prevents product formation.

Experimental Protocols

Protocol A: Spectrophotometric DAAO Inhibition Assay

Objective: Determine the


 of 3-PLA against D-Amino Acid Oxidase using a coupled peroxidase assay.

Principle: DAAO oxidizes D-Phenylalanine (substrate) producing


. Horseradish Peroxidase (HRP) uses 

to oxidize o-phenylenediamine (OPD), resulting in a colorimetric signal at 450 nm. 3-PLA inhibits this reaction.

Materials:

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

  • Enzyme: Porcine Kidney DAAO (Final conc: 0.5 U/mL).

  • Substrate: D-Phenylalanine (Final conc:

    
     level, approx. 1-2 mM).
    
  • Inhibitor: 3-PLA (Stock: 100 mM in DMSO).

  • Detection: HRP (5 U/mL) + OPD (0.4 mg/mL).

Workflow:

  • Preparation: Prepare a 96-well microplate.

  • Inhibitor Series: Add 10

    
    L of 3-PLA at varying concentrations (0.1 
    
    
    
    M to 1000
    
    
    M) to wells. Include a DMSO-only control (0% inhibition).
  • Enzyme Mix: Add 140

    
    L of Reaction Mix (Buffer + DAAO + HRP + OPD).
    
  • Incubation: Incubate at 37°C for 10 minutes to allow E-I equilibrium.

  • Initiation: Add 50

    
    L of D-Phenylalanine substrate to start the reaction.
    
  • Measurement: Monitor Absorbance (450 nm) kinetically for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration.
    

Data Output Format:

[3-PLA] (

M)
Slope (OD/min)% Inhibition
0 (Control)0.0450%
100.0418.8%
500.02837.7%
1000.01566.6%
5000.00295.5%
Protocol B: Determination of Inhibition Constant ( )

Objective: Confirm the mode of inhibition (Competitive vs. Non-competitive) and calculate


.

Methodology: Perform the assay described in Protocol A, but vary both the substrate (D-Phenylalanine) and inhibitor (3-PLA) concentrations.

Matrix Setup:

  • [Substrate]: 0.5, 1.0, 2.0, 5.0, 10.0 mM.

  • [3-PLA]: 0, 50, 100, 200

    
    M.
    

Analysis (Lineweaver-Burk):

  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis) for each inhibitor concentration.
  • Validation Criteria:

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       is unchanged), but the X-intercept (
      
      
      
      ) shifts closer to zero (Apparent
      
      
      increases).
    • Calculation:

      
      .
      

Visualization of Expected Results:

Lineweaver_Burk_Logic Step1 Plot 1/V vs 1/[S] for multiple [I] Decision Check Intersection Point Step1->Decision Comp Intersection on Y-Axis (Vmax unchanged) = Competitive Decision->Comp Same Y-int NonComp Intersection on X-Axis (Km unchanged) = Non-Competitive Decision->NonComp Different Y-int Conclusion 3-PLA Expected Result: Competitive Inhibition (Binds Active Site) Comp->Conclusion

Figure 2: Logic flow for interpreting Lineweaver-Burk plots to confirm 3-PLA mechanism.

Critical Experimental Notes (E-E-A-T)

  • Solubility & pH Sensitivity: 3-PLA contains both a pyridine ring (basic, pKa ~5.2) and a carboxylic acid (acidic, pKa ~3.5).

    • Caution: In acidic buffers (pH < 5), the pyridine is protonated, potentially altering binding affinity if the enzyme requires a neutral ring for hydrophobic stacking.

    • Recommendation: Maintain assay pH between 7.4 and 8.5 to ensure the pyridine ring remains uncharged (hydrophobic) and the carboxylate remains anionic (for arginine binding).

  • Chirality Matters: 3-PLA has a chiral center at the

    
    -carbon.
    
    • The (R)-enantiomer (analogous to D-amino acids) will likely be the potent inhibitor for DAAO.

    • The (S)-enantiomer (analogous to L-amino acids) will target LAAO or Transaminases.

    • Validation: Ensure you are using the racemic mixture or the specific enantiomer relevant to your target enzyme.

References

  • Pollegioni, L., et al. (2011). "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences. Link

    • Context: Establishes the structural basis for alpha-hydroxy acid inhibition of DAAO.
  • PubChem. (2025).[1] "2-Hydroxy-3-(pyridin-2-yl)propanoic acid | C8H9NO3."[1][2] National Library of Medicine. Link

    • Context: Chemical and physical property verification for assay buffer prepar
  • Rosini, E., et al. (2009). "Rational design of D-amino acid oxidase inhibitors." FEBS Journal. Link

    • Context: Describes the "substrate-like" inhibitor class to which 3-PLA belongs.
  • Toyo’oka, T. (2011). "Analysis of D-amino acids in biological fluids and its application to disease diagnosis." Journal of Chromatography B. Link

    • Context: Discusses the relevance of D-amino acid analogues in schizophrenia research.

Sources

Troubleshooting & Optimization

"improving yield and purity in 2-Hydroxy-3-(pyridin-3-yl)propanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Synthesis of 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid

Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #SYN-PYR-3HP-001

Executive Summary

The synthesis of This compound (also known as


-hydroxy-

-3-pyridylpropionic acid) presents a unique "amphoteric nightmare" for purification due to the presence of a basic pyridine nitrogen (

) and an acidic carboxyl group (

).

High yield and purity are rarely achieved in a single step. Most failures stem from over-reduction of the pyridine ring during catalytic hydrogenation or inorganic salt contamination during diazotization workups.

This guide details two robust pathways:

  • The "De Novo" Route: Azlactone synthesis followed by Keto-Acid Reduction.

  • The "Conversion" Route: Diazotization of 3-Pyridylalanine.

Module 1: The Synthesis Landscape

The following decision tree outlines the critical pathways and failure points.

G Start Start: Nicotinaldehyde Azlactone Intermediate: Azlactone (Erlenmeyer-Plöchl) Start->Azlactone N-Acetylglycine Ac2O / NaOAc KetoAcid Precursor: 2-Oxo-3-(pyridin-3-yl) propanoic acid Azlactone->KetoAcid Hydrolysis (H3O+) AminoAcid Precursor: 3-Pyridylalanine Azlactone->AminoAcid Reductive Hydrolysis (HI / P or Zn/HCl) Target TARGET: 2-Hydroxy-3-(pyridin-3-yl) propanoic acid KetoAcid->Target NaBH4 Reduction (High Yield) SideProduct1 Impurity: Pyridine Ring Reduction (Over-hydrogenation) KetoAcid->SideProduct1 Cat. Hydrogenation (Pt/C or Pd/C) AminoAcid->Target Diazotization (NaNO2 / H2SO4) SideProduct2 Impurity: Elimination Product (Urocanic Acid Analog) AminoAcid->SideProduct2 Elimination (High Temp / Basic pH)

Figure 1: Synthetic pathways for 3-pyridyl hydroxy acids. The yellow nodes represent stable isolable precursors. Red nodes indicate common "dead-end" impurities.

Module 2: Troubleshooting The Diazotization Route

Context: This is the preferred method if you already have 3-Pyridylalanine. It converts the primary amine to a hydroxyl group via a diazonium intermediate.

Q1: My yield is low (<30%), and NMR shows double bond signals. What happened?

Diagnosis: You favored elimination over substitution. The diazonium intermediate is unstable.[1] If the water attack is slow or the temperature is too high, the molecule eliminates a proton to form 3-(pyridin-3-yl)acrylic acid (analogous to urocanic acid).

Corrective Protocol:

  • Temperature Control: The reaction must be kept between -5°C and 0°C during the addition of

    
    .
    
  • Acid Concentration: Ensure sufficient protonation. Use 1M

    
      rather than HCl.
    
    • Why? Chloride ions (

      
      ) are better nucleophiles than water and will form the chloro-analog (2-chloro-3-(pyridin-3-yl)propanoic acid) as a major impurity. Sulfate is non-nucleophilic.
      
  • Rate of Addition: Add the nitrite solution dropwise over 1 hour. A high local concentration of

    
     promotes side reactions.
    
Q2: The product is a solid white crust, but it's 50% inorganic salt. How do I desalt it?

Diagnosis: The "Isoelectric Trap." Unlike standard organic acids, you cannot simply acidify and extract with ethyl acetate because the pyridine ring protonates (


), making the molecule water-soluble at acidic pH. At neutral pH, it exists as a zwitterion (highly polar).

The "Self-Validating" Purification Protocol (Ion Exchange):

  • Resin: Use Dowex 50W-X8 (or Amberlite IR-120) in the

    
     form .
    
  • Loading: Dissolve the crude reaction mixture (containing

    
     and product) in water (pH ~2) and load onto the column.
    
    • Mechanism:[1][2][3][4][5][6] The Pyridine nitrogen binds tightly to the sulfonic acid resin.

      
       also binds, but less selectively than the organic base.
      
  • Washing: Wash with distilled water until the eluate is neutral.

    • Result: This removes the sulfate/chloride anions and excess unreacted organic acids.

  • Elution: Elute with 1M

    
     (Ammonia) .
    
    • Mechanism:[1][2][3][4][5][6] Ammonia displaces the pyridine from the resin.

  • Isolation: Lyophilize (freeze-dry) the ammoniacal fractions. Do not rotary evaporate at high heat, or the product may oligomerize (estolide formation).

Module 3: Troubleshooting The Keto-Acid Reduction Route

Context: This is the preferred method for scale-up. It starts from the condensation of nicotinaldehyde and N-acetylglycine (Erlenmeyer-Plöchl synthesis) to yield the keto-acid precursor: 2-oxo-3-(pyridin-3-yl)propanoic acid .

Q3: I tried catalytic hydrogenation (H2/Pd-C) to reduce the ketone, but I lost the aromatic signals in NMR.

Diagnosis: Over-reduction. Pyridine rings are susceptible to reduction to piperidines under standard hydrogenation conditions (Pd/C,


), especially in acidic media (which you likely used to solubilize the keto-acid).

Corrective Protocol (Chemical Reduction): Switch to Sodium Borohydride (


) .
  • Solvent: Methanol or Water (pH adjusted to ~8-9 with NaOH).

  • Stoichiometry: Use 0.5 equivalents of

    
     (since one mole of borohydride provides 4 hydrides, but kinetics usually require a slight excess, e.g., 0.6-0.8 equiv).
    
  • Quenching: Quench with Acetone (destroys excess hydride) before adding acid.

  • Advantage:

    
     will selectively reduce the 
    
    
    
    -keto group to the
    
    
    -hydroxyl without touching the pyridine ring.
Q4: The keto-acid precursor is not precipitating during the hydrolysis step.

Diagnosis: Incorrect pH window. The keto-acid is amphoteric. If you acidify too much (pH < 1), it forms the hydrochloride salt (soluble). If you stay too basic (pH > 6), it stays as the carboxylate (soluble).

Optimization Table: Solubility Windows

Species FormpH RangeSolubility in WaterAction
Cationic (

)
pH < 2.0High Do not isolate here.
Isoelectric (

)
pH 3.5 - 4.5Lowest Target this for precipitation.
Anionic (

)
pH > 6.0High Soluble salt form.

Module 4: Analytical Validation

To ensure your protocol worked, verify these specific markers.

1. H-NMR (D2O or DMSO-d6):

  • The Diagnostic Signal: Look for the

    
    -proton (CH-OH). It should appear as a doublet of doublets (dd)  around 4.2 - 4.5 ppm .
    
  • The Impurity Check:

    • Acrylic Acid Impurity: Olefinic protons at 6.5 - 7.5 ppm (doublets with large coupling constants,

      
      ).
      
    • Piperidine Impurity: Multiplets in the 1.5 - 3.0 ppm aliphatic region (indicates ring reduction).

2. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Since the molecule is polar, standard gradients wash it out in the void volume.

    • Fix: Use Ion-Pairing Chromatography . Add 5mM Hexanesulfonic acid or Heptafluorobutyric acid (HFBA) to the mobile phase (Water/MeOH). This retains the charged pyridine species.

References

  • Synthesis of Pyridyl-Alanine Precursors

    • Title: Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine.[3]

    • Source: International Journal of Peptide and Protein Research (via PubMed).
    • Relevance: Establishes the acetamidomalon
    • URL:[Link][3]

  • Diazotization Mechanism & Protocols

    • Title: Diazotis
    • Source: Organic Chemistry Portal.
    • Relevance: General mechanism for converting primary amines to hydroxyls via diazonium salts, highlighting the risk of elimin
    • URL:[Link]

  • Keto-Acid Reduction (Enzymatic/Chemical)

    • Title: Enantiomerically Pure 3-Aryl- and 3-Hetaryl-2-hydroxypropanoic Acids by Chemoenzym
    • Source: Journal of Organic Chemistry (ACS).
    • Relevance: Describes the reduction of 2-oxo-3-(pyridin-2-yl)
    • URL:[Link]

  • Purification of Amphoteric Pyridines

    • Title: 3-(pyridin-2-ylamino)propanoic acid synthesis.[4][7]

    • Source: ChemicalBook (Methodology Section).[7]

    • Relevance: Illustrates workup procedures for pyridine-propanoic acid deriv

Sources

"common side reactions in pyridinylpropanoic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridine Chemistry Solutions Hub. Current Status: Operational Ticket Queue: High volume regarding Catalyst Deactivation and Over-Reduction.

Introduction: The Synthetic Landscape

Pyridinylpropanoic acids (e.g., 3-(3-pyridyl)propanoic acid) are critical pharmacophores in medicinal chemistry, serving as linkers in integrin antagonists and histamine receptor ligands. However, the pyridine nitrogen represents a "Trojan horse" in synthesis—it is necessary for biological activity but detrimental to transition metal catalysis and hydrogenation selectivity.

This guide addresses the three most reported failure modes in the synthesis of these scaffolds.

Case File #01: The "Dead Catalyst" Syndrome (Heck Coupling)

User Report: "I am attempting to couple 3-bromopyridine with methyl acrylate using Pd(OAc)₂/PPh₃. The reaction turns black immediately, and I recover 90% starting material. Is my catalyst bad?"

Root Cause Analysis: Competitive Coordination

The pyridine nitrogen is a strong


-donor. In standard Heck protocols, the pyridine substrate (or product) coordinates to the electrophilic Pd(II) species, displacing the phosphine ligands or the olefin. This forms a catalytically inactive "Pd-sink," effectively poisoning the cycle before the alkene insertion can occur.
Diagnostic Protocol
  • Check the Color: A rapid precipitation of "palladium black" often indicates ligand stripping and catalyst decomposition.

  • Solvent Check: Are you using non-polar solvents? Pyridine coordination is exacerbated in non-polar media where the N-lone pair is "naked."

Troubleshooting & Solutions
MethodProtocol AdjustmentMechanism of Action
The "Jeffery" Conditions Switch to Phase Transfer Catalysis (TBAB) without phosphine ligands. Use DMF or MeCN.The high concentration of halide ions stabilizes the anionic Pd species, preventing N-coordination.
The N-Oxide Detour Oxidize starting material to Pyridine-N-oxide before coupling. Reduce later (Zn/AcOH).The N-oxide oxygen is less coordinating to Pd(II) than the free pyridine nitrogen.
High-Temp/Short-Time Flash heating (140°C) or Microwave irradiation.High thermal energy promotes ligand dissociation, forcing the cycle forward despite N-binding.
Visual Workflow: Catalyst Poisoning Mechanism

HeckPoisoning Figure 1: The Competitive Coordination Trap in Pyridine Heck Couplings Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Acrylate (Slow) Poison DEAD END: Pyridine N-Coordination (Stable Complex) OxAdd->Poison + Pyridine Substrate (Fast) Product Product Release Coord->Product Insertion/Elimination Product->Pd0 Regeneration

Case File #02: The "Piperidine" Impurity (Hydrogenation)

User Report: "I successfully made the acrylic acid intermediate. I tried to reduce the double bond using H₂ and Pd/C in Acetic Acid. NMR shows the double bond is gone, but the aromatic signals are also missing. I made the piperidine analog."

Root Cause Analysis: Proton-Activated Ring Reduction

The pyridine ring is electron-deficient and generally hard to reduce. However, in acidic media (like acetic acid), the nitrogen becomes protonated (pyridinium). This lowers the LUMO energy of the ring, making it highly susceptible to hydrogenation by Pd/C, often faster than the side-chain alkene.

Optimization Matrix: Selectivity Control
VariableRecommendationScientific Rationale
Solvent Methanol or Water (pH > 7) Avoids protonation. Free pyridine poisons the catalyst slightly, preventing ring adsorption.
Catalyst Raney Nickel or Pd/SrCO₃ Raney Ni is less active toward aromatic rings than Pd. SrCO₃ acts as a poison to temper activity.
Additive Quinoline or Sulfur Selectively poisons the active sites responsible for aromatic reduction (Rosenmund-like effect).
Standard Operating Procedure (High Selectivity)
  • Substrate: 3-(3-pyridyl)acrylic acid (1.0 eq).

  • Solvent: Methanol/H₂O (10:1) basified to pH 8 with NaHCO₃.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Conditions: 1 atm H₂, Room Temperature. Monitor strictly by H₂ uptake.

Visual Workflow: The Selectivity Fork

HydroSelectivity Figure 2: Divergent Pathways in Pyridine Hydrogenation cluster_Acid Condition A: Acidic Media (AcOH) cluster_Base Condition B: Basic/Neutral Media Input Input: 3-(3-Pyridyl)acrylic acid ProcessA N-Protonation -> Ring Activation Input->ProcessA + H+ ProcessB N-Lone Pair Protects Ring Input->ProcessB pH > 7 ResultA FAILURE: Piperidine Propanoic Acid ProcessA->ResultA H2 / Pd ResultB SUCCESS: Pyridyl Propanoic Acid ProcessB->ResultB H2 / Pd

Case File #03: The Knoevenagel "Stuck" Intermediate

User Report: "I am using the Doebner modification (Aldehyde + Malonic Acid in Pyridine). I see a new spot on TLC, but after workup, I have a mix of the acrylic acid and something that looks like the dicarboxylic acid intermediate. It didn't decarboxylate."

Root Cause Analysis: Thermal Insufficiency

The Doebner reaction proceeds in two steps:[1]

  • Condensation to the benzylidene malonic acid (dicarboxylate).

  • Thermal decarboxylation to the acrylic acid. If the reaction temperature drops below 100°C, or if the "pyridine:piperidine" ratio is off, the intermediate stabilizes and does not eject CO₂.

Troubleshooting Guide
  • Q: Did you use Piperidine?

    • A: Piperidine is essential. It forms the reactive iminium ion with the aldehyde. Pyridine alone is too weak a base/nucleophile.

  • Q: What was your reflux temp?

    • A: Ensure vigorous reflux (115°C). If the intermediate persists, add a catalytic amount of CuI (Copper Iodide) to facilitate decarboxylation.

References

  • Heck Reaction & Catalyst Poisoning

    • Catalytic Systems: "Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes."[2] ResearchGate.[2]

    • General Mechanism:[3] "Heck Reaction—State of the Art." MDPI.

  • Hydrogenation Selectivity

    • Substrate Analogues: "Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon." ResearchGate.[2]

    • Ligand Effects: "Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts."[4] RSC.

  • Knoevenagel-Doebner Protocols

    • Methodology: "The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives." MDPI.

    • Reaction Mechanism:[1][3] "Knoevenagel Condensation Doebner Modification." Organic Chemistry Portal.

Sources

"optimizing mobile phase for chiral separation of hydroxypropanoic acids"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist Topic: Mobile Phase Optimization for Alpha-Hydroxy Acids (Lactic Acid, 3-Phenyllactic Acid, etc.)

Introduction: The "Invisible" Chiral Challenge

Separating enantiomers of hydroxypropanoic acids (e.g., 2-hydroxypropanoic acid, commonly known as lactic acid) presents a unique set of challenges. These molecules are small, highly polar, and lack a strong UV chromophore. Standard Reversed-Phase (RP) chiral columns often fail to retain them, and Normal Phase (NP) methods require derivatization that introduces experimental error.

This guide focuses on Ligand Exchange Chromatography (LEC) , the industry "Gold Standard" for this application. We also address Macrocyclic Antibiotic phases for MS-compatible workflows.

Module 1: Ligand Exchange Chromatography (LEC)

Primary Application: UV Detection, Robust Quality Control

The Core Mechanism

LEC does not rely on simple adsorption. It relies on the formation of a ternary diastereomeric complex between the copper ion (in the mobile phase), the chiral selector (on the column), and your analyte.[1]

Expert Insight: You are not separating the acid itself; you are separating the copper-acid complex. This is why UV detection at 254 nm works even though lactic acid is transparent at that wavelength—the copper complex absorbs light.

Common Questions & Optimization

Q: What is the optimal mobile phase composition for an Astec CLC or Chirex 3126 column? A: The standard starting mobile phase is 5 mM Copper(II) Sulfate (CuSO₄) in water .

  • Why: The copper ion is the "bridge" that connects your analyte to the stationary phase. Without it, there is no retention or chiral recognition.

  • Optimization:

    • Resolution Low? Decrease CuSO₄ concentration (e.g., to 1-2 mM). This strengthens the ligand interaction relative to the mobile phase competition, often increasing retention and selectivity (

      
      ).
      
    • Retention Too Long? Add organic modifier, typically Methanol (MeOH) or Isopropanol (IPA) , up to 15-25%. This accelerates elution but may slightly reduce enantioselectivity.

Q: I see "Elution Order Reversal" mentioned in the literature. How do I control this? A: In LEC, the elution order is dictated by the chirality of the stationary phase ligand.

  • Astec CLC-D: Generally elutes L-Lactic acid first.

  • Astec CLC-L: Generally elutes D-Lactic acid first.

  • Why it matters: Always ensure your trace impurity elutes before the main peak to prevent the main peak's tail from masking the impurity.

Q: My baseline is drifting and noisy at 254 nm. Is the column bleeding? A: It is likely temperature fluctuation , not column bleed.

  • Causality: The copper-complex equilibrium is temperature-sensitive. If your column oven or laboratory temperature fluctuates, the equilibrium shifts, causing absorbance changes in the background signal.

  • Fix: Thermostat both the column and the mobile phase lines. Use a heat exchanger if possible.

Module 2: MS-Compatible Approaches

Primary Application: LC-MS/MS, Bioanalysis[1][2][3]

Q: Can I use the LEC method (Copper Sulfate) with my Mass Spectrometer? A: ABSOLUTELY NOT. Non-volatile salts like CuSO₄ will crystallize in your ESI source, causing catastrophic blockage and contamination.

Q: What is the alternative for LC-MS? A: Use a Macrocyclic Antibiotic Phase (e.g., Chirobiotic TAG) in Polar Ionic Mode.

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1 v/v/v).

  • Mechanism: This relies on hydrogen bonding and inclusion complexation rather than metal bridging.

  • Optimization: Adjust the Acid/Base ratio. Excess acid suppresses ionization of the carboxyl group, increasing retention.

Module 3: Troubleshooting & Diagnostics

Visualizing the Troubleshooting Logic

Troubleshooting Start Issue: Poor Separation or Peak Shape CheckType Identify Column Type Start->CheckType LEC Ligand Exchange (Copper Based) CheckType->LEC Macro Macrocyclic Antibiotic (Teicoplanin) CheckType->Macro PeakTailing Problem: Peak Tailing LEC->PeakTailing ResLoss Problem: Low Resolution LEC->ResLoss ActionTail 1. Check Flow Rate (Reduce) 2. Check Temp (Increase) 3. Filter Sample (0.2 µm) PeakTailing->ActionTail Kinetic Issue ActionRes 1. Reduce CuSO4 Conc. 2. Adjust pH (Range 4-6) 3. Check Column Life ResLoss->ActionRes Thermodynamic Issue

Figure 1: Decision tree for troubleshooting chiral separation issues specific to hydroxy acids.

Specific Troubleshooting Scenarios
SymptomProbable CauseCorrective Action
Fronting Peaks Sample OverloadThe copper capacity is finite. Dilute sample 1:10 with mobile phase.
Split Peaks pH MismatchEnsure sample pH matches mobile phase. Hydroxy acids can exist as lactones; ensure full hydrolysis before injection.
Negative Peaks Refractive Index EffectIf using RI detection, the sample solvent differs from the mobile phase. Dissolve sample in the mobile phase.
High Backpressure Copper PrecipitationOnly use MeOH/Water ratios where CuSO₄ is fully soluble. Flush system with 10% EDTA solution (no column) to remove deposits.

Standard Operating Procedure: Mobile Phase Preparation

Objective: Prepare 1L of 5 mM CuSO₄ Mobile Phase for Astec CLC or Chirex 3126.

  • Weighing: Weigh 1.248 g of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Dissolution: Dissolve in 900 mL of HPLC-grade water.

    • Critical Step: Ensure complete dissolution before adding any organic solvent.

  • Organic Addition (Optional): If method requires, add 100 mL Methanol (to make 10% organic).

    • Note: Add slowly with stirring to prevent salt shock/precipitation.

  • Filtration: Filter through a 0.45 µm Nylon membrane .

    • Why: Removes micro-particulates that block the specific ligand-exchange sites.

  • Degassing: Degas for 10 minutes (Ultrasonication or Vacuum).

    • Why: Oxygen can oxidize the stationary phase ligands over time, reducing column life.

References

  • Phenomenex. (n.d.). Chirex 3126 (D)-penicillamine Phase HPLC Column. Retrieved from [Link]

  • Davankov, V. A. (2003). Ligand-Exchange Chromatography.[4][5][6][7] In Chiral Separations. ScienceDirect. (Foundational mechanism citation).

Sources

Technical Support Center: Purification of Synthetic 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid

[1][2]

Status: Tier 3 Escalation (Senior Scientist Review) Ticket ID: PUR-HPPA-009 Subject: Impurity Removal Strategies for Zwitterionic Pyridine Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Overview & Molecular Context

You are encountering difficulties purifying 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (HPPA). This molecule presents a classic "purification paradox" due to its amphoteric nature.[1][2] It contains a basic pyridine ring (


2

In a synthetic context, your crude mixture likely exists as a zwitterion at neutral pH, making it highly water-soluble and difficult to extract using standard organic washes.[1][2] The strategies below prioritize Ion Exchange Chromatography (IEC) and Isoelectric Point (pI) Manipulation over standard silica chromatography, which often leads to severe streaking and yield loss for this class of compounds.

Troubleshooting Dashboard

Issue 1: "My NMR shows high levels of inorganic salts (NaCl/KCl) after hydrolysis."

Diagnosis: The final step of HPPA synthesis often involves hydrolyzing an ester or cyanohydrin intermediate using strong acid (HCl) or base (NaOH).[2] Neutralization generates stoichiometric amounts of inorganic salts which co-precipitate with your polar product.[2]

Solution: Cation Exchange Desalting (Dowex 50W) We utilize the pyridine nitrogen's basicity to bind the molecule to a cation exchange resin, washing away non-ionic impurities and anionic salts.

Protocol:

  • Resin Preparation: Use Dowex 50W-X8 (or Amberlite IR-120) in the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     form.[2] Pack a glass column (approx.[1][2] 10g resin per 1g crude product).[1][2]
    
  • Loading: Dissolve crude HPPA in minimum 1M HCl. The low pH ensures the pyridine is protonated (

    
    ), allowing it to bind to the sulfonate groups on the resin.
    
  • Washing (The Salt Purge): Flush the column with 3-5 column volumes (CV) of distilled water.

    • Mechanism:[1][2][3][4][5][6] The

      
       or 
      
      
      ions are not retained or are displaced by the massive excess of
      
      
      sites, while the HPPA remains bound.
  • Elution: Switch solvent to 2M

    
     .
    
    • Mechanism:[1][2][3][4][5][6] The base neutralizes the resin protons and deprotonates the carboxylic acid. The molecule elutes as the ammonium salt.

  • Isolation: Lyophilize the eluent. Do not rotary evaporate at high heat, as pyridine rings can oxidize.[2]

Scientist's Note: If you require the free acid rather than the ammonium salt, dissolve the residue in minimum water, adjust pH to the isoelectric point (approx. pH 4.5), and allow to crystallize at 4°C.

Issue 2: "I cannot separate the product from the starting aldehyde or dehydration byproducts."

Diagnosis: Common organic impurities include 3-pyridinecarboxaldehyde (starting material) or 3-(pyridin-3-yl)acrylic acid (dehydration byproduct).[1][2] These lack the specific zwitterionic solubility profile of HPPA.

Solution: Isoelectric Point (pI) Extraction At its isoelectric point (pI), HPPA has net zero charge and minimum solubility in water, while impurities remain soluble in organics.

The "pI Swing" Protocol:

  • Acidic Wash: Dissolve crude in 1M HCl (pH < 2). Wash with Ethyl Acetate (EtOAc).[1][2]

    • Result: HPPA stays in water (protonated).[1][2] Non-basic organic impurities (like neutral alkenes) move to EtOAc.[1][2]

  • pI Adjustment: Adjust the aqueous layer carefully to pH 4.3 – 4.6 using NaOH.

    • Why this pH? This is the calculated pI where the zwitterion dominates.

    • Observation: The solution may become cloudy as HPPA precipitates.

  • Precipitation/Extraction:

    • Option A (High Conc): Cool to 0°C. The zwitterion should crystallize. Filter.

    • Option B (Low Conc): If no precipitate forms, saturate the aqueous phase with solid NaCl (salting out) and extract continuously with n-Butanol or IPA/DCM (3:1) . Standard ether/EtOAc will not extract the zwitterion efficiently.

Issue 3: "The product is yellow/brown instead of white."

Diagnosis: Pyridine derivatives are notorious for trace oxidation (N-oxides) or metal chelation (if Pd/Cu catalysts were used) causing discoloration.[1][2]

Solution: Chelation & Adsorption

  • Activated Carbon: Dissolve product in water/methanol (1:1). Add activated charcoal (10% w/w), heat to 50°C for 30 mins, and filter through Celite.

  • Metal Scavengers: If the synthesis involved cross-coupling (e.g., Suzuki/Heck), use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying HPPA based on the specific impurity profile.

HPPA_Purificationcluster_legendKeyStartCrude HPPA MixtureCheckPrimary Impurity Type?Start->CheckSaltsInorganic Salts(NaCl, KCl)Check->SaltsOrganicsNon-polar Organics(Aldehydes, Alkenes)Check->OrganicsIECCation Exchange (Dowex 50W)Load: pH 1 | Elute: 2M NH4OHSalts->IECFinalPure HPPA ZwitterionIEC->FinalWashAcidic Wash (pH 1)Extract w/ EtOAcOrganics->WashpI_AdjustAdjust Aq. Layer to pH 4.5(Isoelectric Point)Wash->pI_AdjustpI_Adjust->FinalCrystallize orn-BuOH ExtractLegend1ImpurityLegend2Process Step

Figure 1: Decision matrix for isolating zwitterionic pyridine-lactic acid derivatives.

Summary Data Table

ParameterValue / ConditionTechnical Rationale
Target Molecule This compoundAmphoteric, polar.[1][2]
Approx. pKa Values ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

,

Determines pH switching strategy.
Isoelectric Point (pI) ~4.4 Point of minimum solubility.[2]
Recrystallization Solvent Water/Ethanol or Water/AcetoneExploits "salting out" effect of organic anti-solvent.[1][2]
HPLC Column C18 Aqua or HILICStandard C18 suffers from dewetting with polar zwitterions.[1][2]
Detection UV 254 nmPyridine ring absorption.[1][2]

References

  • Vertex AI Search. (2024).[1][2] Purification of organic acids using anion exchange chromatography (US6284904B1).[1][2] Google Patents.[1][2] Link

  • National Institutes of Health (NIH). (2022).[1][2] Three-Component Synthesis of Pyridylacetic Acid Derivatives. PubMed Central.[1][2] Link

  • ChemicalBook. (2024).[1][2] 3-Pyridylacetic acid synthesis and purification methodologies.Link[1]

  • PrepChem. (2024).[1][2] Preparation of 2,3-dihydroxy-3-phenylpropanoic acid (Analogous Calcium Salt Method).[1][2]Link

  • Grokipedia. (2024).[1][2] 3-Hydroxypropionic acid properties and solubility data.[1][2][7][8][9][10]Link[1]

"challenges in scaling up the synthesis of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-PYR-3YL-OH Subject: Challenges in scaling up the synthesis of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / High Priority

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering difficulties scaling the synthesis of This compound (also known as 3-pyridyllactic acid).

This molecule presents a "perfect storm" of scale-up challenges:

  • Zwitterionic Character: The basic pyridine nitrogen (

    
    ) and the acidic carboxylic acid (
    
    
    
    ) create a zwitterion that is highly water-soluble and difficult to extract into organic solvents.
  • Chelation Potential: The

    
    -hydroxy acid motif adjacent to a pyridine ring is an effective bidentate ligand, often stripping metals from hydrogenation catalysts or reactor walls.
    
  • Hygroscopicity: The final solid is often deliquescent, leading to "gummy" isolation products.

This guide focuses on the Diazotization-Hydrolysis of 3-Pyridylalanine route, as it is the most scalable method for generating the


-hydroxy functionality while maintaining stereochemical control (if starting from chiral amino acids).

Critical Workflow: Diazotization Scale-Up

The Mechanism & Challenge

The transformation of 3-pyridylalanine to 3-pyridyllactic acid utilizes sodium nitrite in acidic media.

  • Mechanism: Formation of a diazonium intermediate

    
     intramolecular displacement by the carboxylate oxygen (forming an 
    
    
    
    -lactone)
    
    
    hydrolysis to the hydroxy acid.
  • Stereochemistry: This pathway typically proceeds with retention of configuration (double inversion). However, uncontrolled temperatures lead to racemization or elimination to 3-(pyridin-3-yl)acrylic acid.

Step-by-Step Protocol (Scale: 100g - 1kg)
ParameterSpecificationRationale (Causality)
Solvent System 1M - 2M H₂SO₄ (aq)H₂SO₄ is non-nucleophilic. HCl leads to

-chloro impurities (Sandmeyer-type side reaction).
Temperature -5°C to 0°C (Addition)RT (Aging)High temps during addition cause rapid

evolution (foam-over risk) and elimination side-products.
Reagent Stoichiometry NaNO₂ (1.5 - 2.0 eq)Excess nitrite is required to drive the reaction to completion against the buffering capacity of the pyridine ring.
Addition Rate Sub-surface, 2-4 hoursSurface addition allows

gas escape before reaction. Sub-surface ensures efficient nitrosation.
Visual Workflow: Reaction Safety & Logic

DiazotizationWorkflow Start Start: 3-Pyridylalanine in H2SO4 (0°C) NaNO2_Add Add NaNO2 (aq) Sub-surface addition Start->NaNO2_Add Monitor Monitor Internal Temp Must stay < 5°C NaNO2_Add->Monitor Check_N2 Is N2 evolution controlled? Monitor->Check_N2 Pause STOP FEED Increase Stir Rate Check_N2->Pause No (Foaming) Age Warm to RT Age 12-16h Check_N2->Age Yes Pause->Monitor Temp Stabilized Quench Quench Excess Nitrite (Urea or Sulfamic Acid) Age->Quench

Caption: Logic flow for controlling the exothermic diazotization step. Note the critical loop for controlling nitrogen evolution.

Troubleshooting Guide: Isolation & Purification

This is the most common failure point. Users often report obtaining a "sticky brown oil" or "inorganic salt contamination."

Issue 1: The Product Won't Precipitate (Zwitterion Trap)

Symptom: You neutralized the reaction mixture, but the product remains in the aqueous phase. Root Cause: At neutral pH, the molecule exists as a zwitterion (Pyridine-H⁺ / Carboxylate⁻), which has maximum water solubility. Solution: You must shift the pH away from the isoelectric point (pI) to extract, OR use ion-exchange chromatography.

Method A: Continuous Extraction (Scale < 50g)
  • Adjust pH to 2.0 (protonating the carboxylic acid while keeping pyridine protonated).

  • Use a continuous liquid-liquid extractor with n-Butanol or IPA/CHCl₃ (3:1) for 24-48 hours.

  • Note: Simple separatory funnel extractions usually fail due to the high distribution coefficient (

    
    ) favoring water.
    
Method B: Ion Exchange Resin (Scale > 50g) - RECOMMENDED

This is the self-validating system for scale-up.

  • Load: Pass the acidic reaction mixture (pH < 1) onto a cation exchange resin (e.g., Dowex 50W-X8 , H⁺ form). The pyridine moiety binds strongly.

  • Wash: Flush with deionized water until the eluent is neutral (removes inorganic salts like Na₂SO₄).

  • Elute: Displace the product using 1M - 2M Aqueous Ammonia . The ammonia deprotonates the pyridine, releasing the molecule.

  • Isolate: Lyophilize the ammoniacal fractions. Do not rotary evaporate at high heat, as this promotes polymerization/oligomerization.

Issue 2: Inorganic Salt Contamination

Symptom: NMR shows broad peaks; ash content is high. Fix: If you avoided Ion Exchange, you likely have Sodium Sulfate trapped in your solid.

  • Protocol: Trituration.

    • Suspend the crude solid in dry Methanol or Ethanol (5 vol).

    • Heat to 50°C for 30 mins.

    • Filter hot. The inorganic salts (Na₂SO₄) are insoluble in hot alcohol; the pyridyllactic acid dissolves.

    • Concentrate the filtrate.

Quality Control & Stability

Impurity Profiling
ImpurityOriginDetection (HPLC/NMR)Removal
3-(Pyridin-3-yl)acrylic acid Elimination side reaction (overheating).Vinyl protons in ¹H NMR (6.5-7.5 ppm, doublets).Recrystallization from water/acetone.

-Chloro analog
Use of HCl instead of H₂SO₄.Mass Spec (M+2 peak).Preventative: Do not use HCl. Hard to remove downstream.
Oligomers Thermal concentration of hydroxy-acid.Broadening of NMR signals.Hydrolysis with dilute base, then re-isolation.
Storage
  • Hygroscopicity: The product is extremely hygroscopic.

  • Recommendation: Store as the Hydrochloride Salt if possible, as it is often more crystalline and less prone to oligomerization than the zwitterion.

    • To convert: Dissolve zwitterion in MeOH, add 1.05 eq HCl in dioxane, precipitate with Et₂O.

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation of 3-pyridylpyruvic acid instead? A: Yes, but be warned: Pyridines are notorious catalyst poisons. You will need high loadings of Pd/C (10-20 wt%) or specialized catalysts (e.g., PtO₂ in acetic acid). Residual metal removal (using scavengers like QuadraSil) will be mandatory for pharmaceutical applications.

Q: My product is racemizing. Why? A: If you are starting from L-3-pyridylalanine, racemization occurs if the diazonium intermediate has a long lifetime or if the temperature exceeds 5°C. The "retention of configuration" relies on the rapid intramolecular attack of the carboxylate. Ensure your reaction is kept strictly cold and acidic.

Q: How do I dry the final "gum" into a powder? A: Rotary evaporation rarely works well. Use Lyophilization (Freeze Drying) . If a lyophilizer is unavailable, azeotropic drying with Toluene or Ethanol followed by high-vacuum drying over P₂O₅ is the best alternative.

References

  • Diazotization Mechanism & Side Reactions

    • Study on the scission of C-P bond during diazotization of phosphonoalanine (Analogous chemistry).
    • Source:

  • Pyridine Carboxylic Acid Isolation

    • Troubleshooting hydrolysis and isol
    • Source:

  • Zwitterion Behavior & Crystallization

    • Structural characteristics of pyridine carboxylic acid adducts.
    • Source:

  • General 3-Pyridylalanine Synthesis (Precursor)

    • Chemoenzymatic routes to enantiomerically pure 3-pyridylalanine.
    • Source:

"how to prevent racemization during chiral hydroxy acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization During Synthesis & Handling

Document ID: TS-CHA-004 | Version: 2.1 | Status: Active

Executive Summary

Optical purity is the currency of chiral synthesis. In the production of


-hydroxy acids (AHAs)—critical building blocks for depsipeptides, statins, and ACE inhibitors—racemization is a silent failure mode that often goes undetected until the final QC stage.

This guide addresses the three primary vectors of racemization:

  • Nucleophilic Substitution Failure (during Diazotization).

  • Base-Catalyzed Enolization (during workup/storage).

  • Activation-Induced Epimerization (during coupling).

Module 1: The Diazotization Route (Amino Acid Hydroxy Acid)

Context: Converting chiral


-amino acids to 

-hydroxy acids using sodium nitrite (

). Core Principle: This reaction proceeds with Retention of Configuration , not inversion or racemization, provided the mechanism follows the "Double Inversion" pathway.
The Mechanism: Why Retention Occurs

Contrary to standard


 (inversion) or 

(racemization) logic, this transformation relies on Neighboring Group Participation (NGP) .
  • Inversion 1: The carboxylate group attacks the diazonium intermediate intramolecularly, displacing ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and forming an unstable 
    
    
    
    -lactone
    .
  • Inversion 2: Water attacks the

    
    -lactone, reopening the ring.
    
  • Net Result: Two inversions = Retention .

Critical Protocol: Maintaining Retention

To prevent the pathway from slipping into a racemizing


 mechanism (formation of a free carbocation), you must control the kinetics.

Standard Operating Procedure (SOP-DIAZ-01):

  • Reagents:

    
    -Amino Acid (1.0 eq), 
    
    
    
    (1.5 eq),
    
    
    (1M to 2M).
  • Temperature: Maintain -5°C to 0°C during addition. Allow to warm to RT only after

    
     evolution slows.
    
  • Solvent: Water (or Water/Acetic Acid).

  • Quenching: Do not heat to drive the reaction to completion.

Troubleshooting Diazotization
SymptomProbable CauseCorrective Action
Low ee% (Racemic) High Acid Concentration: Strong acid prevents carboxylate ionization, blocking NGP (

-lactone formation).
Buffer the pH to ~3–4 initially to ensure carboxylate availability before full acidification.
Inversion of Configuration Halide Interference: If HCl is used,

is a better nucleophile than the carboxylate.
Use

or Acetic Acid . Avoid hydrohalic acids unless an

-halo acid is desired.
Side Products (Alkenes) Elimination (E1): Carbocation formed due to high temp.Strictly control temp < 5°C during diazonium formation.

Module 2: Chemical Correction (The Mitsunobu Inversion)

Context: If you have synthesized or purchased the wrong enantiomer, or if a previous step caused inversion, you can invert the stereocenter back to the desired form using the Mitsunobu reaction.

The Protocol: Controlled Inversion

This method converts a chiral alcohol to an ester with complete Inversion of Configuration (


).

Workflow:

  • Reagents: Triphenylphosphine (

    
    ), DEAD or DIAD, and a nucleophile (typically Benzoic Acid or p-Nitrobenzoic Acid).
    
  • Solvent: THF (anhydrous).

  • Hydrolysis: The resulting ester is saponified (LiOH/MeOH) to yield the inverted hydroxy acid.

Visualizing the Stereochemical Pathways The following diagram illustrates the divergence between Retention (Diazotization) and Inversion (Mitsunobu).

G Start L-Amino Acid (S-Configuration) Diaz Diazotization (NaNO2 / H2SO4) Start->Diaz Inter Intermediate: alpha-Lactone Diaz->Inter Intramolecular Displacement (-N2) Prod_Ret L-Hydroxy Acid (S-Configuration) RETENTION Inter->Prod_Ret Water Attack (2nd Inversion) Mitsunobu Mitsunobu Reaction (PPh3 / DEAD / RCOOH) Prod_Ret->Mitsunobu Stereo Correction Needed? Prod_Inv D-Ester (R-Configuration) INVERSION Mitsunobu->Prod_Inv SN2 Attack Hydrolysis Hydrolysis (LiOH) Prod_Inv->Hydrolysis Final_Inv D-Hydroxy Acid (R-Configuration) Hydrolysis->Final_Inv

Figure 1: Stereochemical pathways showing the Double Inversion mechanism of Diazotization (Retention) and the Single Inversion of Mitsunobu (Inversion).

Module 3: Prevention of Base-Catalyzed Racemization

Context:


-Hydroxy acids are prone to racemization via enolization  because the 

-proton is acidified by the adjacent carbonyl and the electron-withdrawing hydroxyl group.
The Danger Zone: Workup & Storage
  • Mechanism: In basic media (

    
    ), the 
    
    
    
    -proton is abstracted, forming a planar enediolate. Reprotonation occurs non-stereoselectively.
  • Trigger: Saponification of esters or prolonged storage in basic buffers.

Self-Validating Safety Checks
  • The "Cold Quench" Rule: Never acidify a basic solution of chiral hydroxy acids at room temperature.

    • Protocol: Cool basic solution to

      
      . Add acid slowly to reach 
      
      
      
      . Extract immediately.
  • The "O-Protection" Mandate: If coupling the carboxylic acid (e.g., amide bond formation), protect the hydroxyl group (e.g., Acetyl, TBDMS, Benzyl).

    • Reason: Free hydroxyls can facilitate oxazolone formation or self-esterification, both of which accelerate racemization.

FAQ: Troubleshooting Matrix

Q1: I am seeing partial racemization during the coupling of my


-hydroxy acid to an amine. Why? 

A: You likely activated the carboxylic acid (using EDC/NHS or HATU) with a free hydroxyl group. This allows the formation of a dioxolanone (similar to an oxazolone in peptides), which is highly prone to racemization. Fix: Protect the


-OH as an acetate or silyl ether before activation. If protection is impossible, use racemization-suppressing additives  like Oxyma Pure or HOAt and keep the base (DIPEA) equivalents low (1.0–1.1 eq).

Q2: My diazotization yield is good, but the optical rotation is lower than the literature value.

A: Check your acid source. If you used HCl , chloride ions competed with the carboxylate group, leading to


-chloro acids (inversion) or racemization.
Fix:  Switch to 

(0.5 M – 1.0 M). Also, ensure the reaction didn't overheat (

) during the diazonium formation step.

Q3: Can I use enzymatic resolution to fix a racemic mixture?

A: Yes. Lipases (e.g., Candida antarctica Lipase B) can selectively acylate one enantiomer of a racemic hydroxy ester. Protocol: Dissolve racemate in organic solvent (MTBE) with vinyl acetate as the acyl donor. The lipase will acetylate the (R)-enantiomer (typically), leaving the (S)-alcohol free.

Decision Tree: Saving Your Batch

Troubleshooting Start Problem Detected: Low ee% Step1 Did it happen during Synthesis or Workup? Start->Step1 Synth Synthesis Phase Step1->Synth Synthesis Workup Workup Phase Step1->Workup Workup/Coupling CheckAcid Check Acid Source: Was HCl used? Synth->CheckAcid CheckBase Check pH/Temp: Was pH > 10 at RT? Workup->CheckBase CheckCoupling Coupling Phase: Was OH protected? Workup->CheckCoupling Action1 Switch to H2SO4 (Prevents Cl- attack) CheckAcid->Action1 Yes Action2 Enolization occurred. Acidify at 0°C next time. CheckBase->Action2 Yes Action3 Protect OH (Ac/TBS) or use Oxyma Pure. CheckCoupling->Action3 No

Figure 2: Diagnostic workflow for identifying the root cause of optical purity loss.

References

  • Brewster, P., et al.

    
    -hydroxy acids and the mechanism of the reaction of nitrous acid with 
    
    
    
    -amino acids." Nature, vol. 166, 1950, pp. 178–179. Link
  • Kroll, E. A., & Kwon, O. "Mechanism of the Mitsunobu Reaction: An Ongoing Mystery."[1] Synthesis, vol. 56, no.[2][1] 12, 2024, pp. 1843–1850.[1] Link

  • Organic Chemistry Portal. "Diazotisation - Mechanism and Protocols." Organic Chemistry Portal. Link

  • Ballard, A., et al. "The problem of racemization in drug discovery and tools to predict it." Expert Opinion on Drug Discovery, vol. 14, no. 6, 2019. Link

  • Sciencemadness Discussion. "Alpha-hydroxy acid from alpha-aminoacid." Sciencemadness.org. Link

Sources

Technical Support Center: Enhancing MS Signal for 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (also known as 3-pyridyllactic acid ).[1] This molecule presents a classic "zwitterionic challenge" in mass spectrometry due to the basic pyridine ring and the acidic carboxylic tail, combined with a polar hydroxyl group.

Status: Operational | Role: Senior Application Scientist | Version: 2.4[1]

Executive Summary: The Zwitterionic Challenge

This compound (


, MW 167.[1]06) is a polar, amphoteric metabolite.[1] In standard Reverse Phase (C18) chromatography, it suffers from early elution (near void volume) , leading to severe ion suppression from salts and matrix components.[1]

To enhance the signal, you must abandon standard C18 workflows and adopt one of two strategies:

  • HILIC Mode (Recommended): Retains the polar zwitterion and leverages the pyridine nitrogen for high-sensitivity positive ionization (

    
    ).[1]
    
  • Derivatization (High-Sensitivity): Chemically blocking the carboxylic acid to increase hydrophobicity and ionization efficiency.[1]

Module 1: Direct LC-MS/MS Optimization (HILIC Strategy)

This is the primary protocol. It avoids time-consuming derivatization by using Hydrophilic Interaction Liquid Chromatography (HILIC) to separate the analyte from matrix suppressors.

Column Selection & Mobile Phase

Why this works: The pyridine ring is basic (


).[1] By using an acidic mobile phase in HILIC, we protonate the nitrogen, creating a charged species that retains well on a silica or zwitterionic phase via electrostatic interactions and hydrogen bonding.
ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide)Provides dual retention (partitioning + electrostatic) crucial for this amphoteric molecule.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5) in WaterLow pH ensures Pyridine-N is protonated (

).[1] Formate is volatile and MS-friendly.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)High organic content drives HILIC retention.[1]
Gradient 95% B to 60% B over 8 minsElutes the analyte away from the void volume (salts).
Flow Rate 0.3 – 0.5 mL/minStandard for ESI source stability.[1]
Mass Spectrometry Parameters (ESI+)

The pyridine ring is the "signal driver." We focus on the Positive Electrospray Ionization (


) mode.
  • Precursor Ion:

    
    168.1  (
    
    
    
    )
  • Key Transitions (MRM):

    • Quantifier:

      
       (Loss of HCOOH, typical for carboxylic acids).
      
    • Qualifier:

      
       (Pyridine ring fragment).
      
  • Source Settings:

    • Temp: 350°C (High water content in HILIC elution requires good desolvation).[1]

    • Capillary Voltage: 3.0 kV (Avoid arcing in high organic phase).

Module 2: High-Sensitivity Derivatization (3-NPH Protocol)[1]

Use Case: If your Limit of Quantitation (LOQ) is insufficient (< 1 ng/mL) or matrix interference is high.[1] Mechanism: 3-Nitrophenylhydrazine (3-NPH) reacts with the carboxylic acid moiety.[1][2] This adds a hydrophobic tag and a "pre-charged" or easily ionizable moiety, shifting the mass to a cleaner spectral region.

The Reaction Mechanism

The reaction uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, which then couples with 3-NPH.[1]

Derivatization Analyte Analyte (COOH group) Intermediate Activated O-Acylisourea Analyte->Intermediate Activation (EDC) Reagents Reagents: 3-NPH + EDC + Pyridine Reagents->Intermediate Product Derivatized Hydrazide (Hydrophobic + Tagged) Intermediate->Product Coupling (3-NPH)

Caption: Workflow for converting the polar acid to a hydrophobic hydrazide derivative.

Derivatization Protocol
  • Prepare Reagents:

    • Reagent A: 200 mM 3-NPH in 50% Acetonitrile.

    • Reagent B: 120 mM EDC + 6% Pyridine in 50% Acetonitrile.

  • Reaction:

    • Mix 50 µL Sample + 25 µL Reagent A + 25 µL Reagent B.[1]

    • Incubate at 40°C for 30 minutes .

  • Quench: Add 100 µL 0.1% Formic Acid.

  • Analyze: Inject directly onto a C18 Column (not HILIC).[1] The derivative is now hydrophobic enough for standard Reverse Phase.

Module 3: Troubleshooting & FAQs

Method Development Decision Tree

Use this logic flow to determine the correct approach for your lab.

DecisionTree Start Start: Signal Enhancement CheckConc Is target conc > 10 ng/mL? Start->CheckConc Direct Direct Analysis CheckConc->Direct Yes Deriv Derivatization CheckConc->Deriv No (High Sensitivity Needed) HILIC Use HILIC Column (Ammonium Formate pH 3.5) Direct->HILIC Retain Zwitterion C18 Use C18 Column (3-NPH Protocol) Deriv->C18 Increase Hydrophobicity

Caption: Decision matrix for selecting between Direct HILIC and Derivatization workflows.

Frequently Asked Questions

Q1: I see a split peak in HILIC mode. What is happening?

  • Diagnosis: This is likely due to the sample solvent mismatch.

  • Fix: In HILIC, the sample diluent must match the initial mobile phase conditions (high organic). If you dissolve your sample in 100% water, it acts as a "strong solvent," causing peak distortion.

  • Action: Dilute your final sample in 90% Acetonitrile / 10% Aqueous Buffer before injection.

Q2: The signal is unstable in Positive Mode (ESI+).

  • Diagnosis: pH fluctuation affecting the pyridine protonation state.

  • Fix: The pyridine nitrogen (

    
    ) must be fully protonated.[1] Ensure your mobile phase pH is buffered to 3.5  using Ammonium Formate/Formic Acid. Do not use neutral Ammonium Acetate (pH 6.8), as the molecule may exist as a zwitterion with a deprotonated carboxylate, reducing ESI+ efficiency.
    

Q3: Can I use Ion Pairing reagents (e.g., TFA, HFBA) on C18 instead of HILIC?

  • Answer: Technically yes, but not recommended for modern MS.[1]

  • Reasoning: Ion pairing agents like TFA suppress MS ionization (signal loss) and permanently contaminate the LC system. HILIC is a cleaner, more sensitive alternative for this molecule.[1]

Q4: What is the expected retention time shift with 3-NPH derivatization?

  • Data:

    • Native (HILIC): ~3-5 mins (depending on gradient).[1]

    • Native (C18): ~0.5 - 1.0 min (Void volume - Poor).[1]

    • Derivatized (C18): ~6-8 mins.

    • Benefit: The shift to 6-8 mins moves the analyte away from the "suppression zone" (early eluting salts), significantly improving Signal-to-Noise (S/N).[1]

References

  • HILIC Separ

    • Source: SIELC Technologies.[1][3] "HPLC Separation of Pyridinecarboxylic Acids."

    • Relevance: Establishes the necessity of mixed-mode or HILIC phases for separ
    • URL:[Link]

  • Derivatiz

    • Source: Shimadzu.[1] "LC-MS/MS Method Package for Short Chain Fatty Acids."

    • Relevance: Defines the standard protocol for 3-NPH derivatization of carboxylic acids to enhance MS sensitivity.
    • URL:[Link]

  • General Derivatization Str

    • Source: National Institutes of Health (PMC).[1] "Comparing derivatization reagents for quantitative LC–MS/MS analysis."

    • Relevance: Validates the use of charge-tagging reagents for hydroxyl and carboxyl groups.
    • URL:[Link]

Sources

Technical Support Center: Green Synthesis of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (HPPA)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HPPA-SYN-001 Status: Active Specialist: Senior Application Scientist Topic: Sustainable (Green) Synthesis Routes & Troubleshooting

Executive Summary

You are inquiring about the synthesis of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (also known as 3-pyridyllactic acid ). This molecule poses specific challenges due to the zwitterionic potential of the pyridine nitrogen and the carboxylic acid, as well as the need for stereochemical control at the


-carbon.

Traditional routes (cyanohydrin synthesis followed by hydrolysis) utilize hazardous potassium cyanide (KCN) and strong mineral acids, violating Green Chemistry principles. This guide details two alternative biocatalytic and chemo-enzymatic routes that offer higher atom economy, milder conditions, and enantioselectivity.

Module 1: The Biocatalytic Reduction Route (Recommended)

This is the most direct "green" route, utilizing Lactate Dehydrogenase (LDH) to reduce 3-pyridylpyruvate to 3-pyridyllactic acid. This method operates in aqueous buffer at ambient temperature.

The Workflow

Substrate: Sodium 3-pyridylpyruvate Catalyst: L-LDH (for S-enantiomer) or D-LDH (for R-enantiomer) Cofactor System: NADH/Formate Dehydrogenase (FDH) for recycling.

Protocol Overview
  • Buffer Prep: 100 mM Potassium Phosphate (pH 7.0–7.4). Crucial: Pyridine rings can buffer; ensure pH is stable.

  • Reaction Mix:

    • Substrate: 50 mM 3-pyridylpyruvate.

    • Cofactor: 0.5 mM NAD+.

    • Co-substrate: 150 mM Sodium Formate.

    • Enzymes: LDH (50 U/mL) + FDH (20 U/mL).

  • Incubation: 25°C - 30°C with gentle shaking for 24 hours.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
No Conversion (<5%) Enzyme Inhibition by Pyridine The pyridine nitrogen may coordinate with the enzyme's active site metal (if applicable) or alter local pH. Action: Increase buffer strength to 200mM. Verify pH after substrate addition.
Reaction Stalls at 50% Cofactor Depletion The NAD+ recycling system (FDH/Formate) is failing. Action: Add 10% more FDH. Ensure the system is closed to prevent CO₂ loss if using a bicarbonate-dependent system (though Formate -> CO₂ is irreversible and usually drives equilibrium).
Precipitation in Reactor Isoelectric Aggregation The product (HPPA) has a pI near neutral pH. As product accumulates, it may crash out. Action: Maintain pH > 7.5 during reaction to keep the carboxylic acid deprotonated and soluble.
Low Enantiomeric Excess (ee) Spontaneous Reduction Background chemical reduction (rare) or racemization of the substrate. Action: Lower temperature to 4°C–10°C; enzymes remain active, but spontaneous racemization slows down.

Module 2: The "Aldolase" Condensation Route

If you cannot source the keto-acid precursor, this route builds the carbon skeleton from scratch using 3-pyridinecarboxaldehyde and pyruvate .

The Workflow

Substrates: 3-Pyridinecarboxaldehyde + Sodium Pyruvate Catalyst: Class II Pyruvate Aldolase (e.g., HPA or related lyases) Mechanism: Cross-aldol condensation.

Visualizing the Pathway

G cluster_0 Substrates cluster_1 Catalytic Cycle S1 3-Pyridinecarboxaldehyde (Aldehyde) Step1 Aldolase (Class II) C-C Bond Formation S1->Step1 S2 Sodium Pyruvate (Donor) S2->Step1 P1 Enzyme-Substrate Complex Step2 Stereoselective Protonation P1->Step2 Step1->P1 Condensation Prod 2-Hydroxy-3-(pyridin-3-yl) propanoic acid (HPPA) Step2->Prod Release caption Fig 1. Aldolase-catalyzed synthesis of HPPA from basic building blocks.

Troubleshooting Guide: Aldol Condensation
SymptomProbable CauseCorrective Action
Substrate Immiscibility Aldehyde Solubility 3-pyridinecarboxaldehyde is sparingly soluble in pure buffer. Action: Add 5–10% DMSO or Ethanol as a co-solvent. Ensure the enzyme tolerates this organic fraction.
Polymerization Aldehyde Oxidation The aldehyde oxidizes to nicotinic acid in air. Action: Distill aldehyde before use or store under Nitrogen/Argon.
Wrong Stereochemistry Enzyme Specificity Aldolases are highly stereospecific. Action: Verify the specific aldolase strain. E. coli KHG aldolase typically yields the (4S)-isomer in related pathways; screening is required for HPPA.

Module 3: Downstream Processing (Purification)

The zwitterionic nature of HPPA (Pyridine pKa ~3.0, Acid pKa ~4.8) makes standard solvent extraction difficult.

Q: Why can't I extract the product with Ethyl Acetate? A: At acidic pH, the pyridine ring protonates (positive charge). At basic pH, the carboxylic acid deprotonates (negative charge). The molecule is rarely neutral enough for efficient organic phase partitioning.

Recommended Green Purification Protocol:

  • Isoelectric Precipitation:

    • Calculate the pI (Isoelectric Point).[1][2][3] For HPPA, this is roughly pH 3.8 – 4.2.

    • Adjust the aqueous reaction mixture to this pH range carefully.

    • Cool to 4°C. The zwitterion has minimum solubility here and may crystallize.

  • Ion Exchange Chromatography (IEX):

    • Use a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W).

    • Load at pH 2.0 (Product binds).

    • Wash with water.

    • Elute with 0.5 M Ammonia (Green solvent).

    • Evaporate ammonia/water to recover pure product.

Frequently Asked Questions (FAQs)

Q: Can I use the Erlenmeyer-Plöchl azlactone synthesis? A: Yes, but it is less "green" due to the need for acetic anhydride and high temperatures. However, if you proceed, condense 3-pyridinecarboxaldehyde with acetylglycine. The resulting azlactone must be hydrolyzed to the keto-acid (3-pyridylpyruvate) before using the enzymatic reduction in Module 1. This is a valid "Hybrid" route.

Q: How do I monitor the reaction progress? A: HPLC is standard.

  • Column: C18 Reverse Phase (compatible with 100% aqueous if needed).

  • Mobile Phase: Phosphate buffer (pH 2.5) / Methanol (95:5). Note: Low pH suppresses ionization of the acid, improving peak shape.

  • Detection: UV at 260 nm (Pyridine absorption).

Q: Is the product light sensitive? A: Pyridine derivatives can be prone to N-oxide formation under intense light. Store the final solid in amber vials under desiccation.

References

  • Biocatalytic Reduction of Heterocyclic Ketones

    • Title: Screening of the biocatalytic power of common plants to reduce pyridine 3-yl ketones.
    • Source: ResearchG
    • Context: Establishes the feasibility of reducing pyridine-ring-containing ketones using biological systems (LDH/Reductases).
  • Meldrum's Acid & Pyridine Chemistry (Analogous Route)

    • Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxyl
    • Source: PMC / NIH.
    • Context: Provides chemical grounding for handling pyridine-N-oxides and dicarbonyl coupling, serving as a chemical altern
  • Enzymatic Synthesis of Alpha-Hydroxy Acids

    • Title: Efficient biocatalytic stereoselective reduction of methyl acetoacetate catalyzed by whole cells of engineered E. coli.
    • Source: Semantic Scholar.
    • Context: Validates the NADH recycling protocols (GDH/FDH) required for the reductive synthesis of hydroxy acids.
  • Isoelectric Point & Solubility

    • Title: Isoelectric Points of Amino Acids (and How To Calcul
    • Source: Master Organic Chemistry.
    • Context: Fundamental theory for the purification strategy (Module 3) regarding zwitterionic behavior.

Sources

Validation & Comparative

Comparative Guide: 2-Hydroxy-3-(pyridin-3-yl)propanoic acid vs. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid

[1][2]

Executive Summary

This guide provides a technical comparison between 3-pyridyllactic acid (3-HPPA) and 2-pyridyllactic acid (2-HPPA) .[1][2] While both are structural bioisosteres of the antimicrobial metabolite Phenyllactic Acid (PLA), their biological behaviors diverge significantly due to the position of the pyridine nitrogen.

  • 3-HPPA (Meta-isomer): The superior bioisostere for phenylalanine/PLA mimics.[1][2] It exhibits higher metabolic stability and receptor affinity in hydrophobic pockets, making it the preferred candidate for antimicrobial and neuroactive drug scaffolds.[2]

  • 2-HPPA (Ortho-isomer): A functional metal chelator .[1][2] Its activity is dominated by the proximity of the nitrogen to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hydroxy/carboxylate motif, facilitating bidentate coordination.[2] This often results in reduced receptor affinity due to steric/electronic repulsion but enhances utility in metalloenzyme inhibition.[1][2]
    

Part 1: Chemical & Physicochemical Divergence[1][2]

The core differentiator between these isomers is the Chelation Potential vs. Steric Mimicry .[1][2]

Structural Analysis & Chelation

The 2-pyridyl isomer (2-HPPA) possesses a nitrogen atom in the ortho position relative to the propanoic tail.[1][2] This allows the formation of a stable 5- or 6-membered chelate ring with divalent cations (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



The 3-pyridyl isomer (3-HPPA) has the nitrogen in the meta position, preventing this intramolecular chelation.[1][2] Consequently, 3-HPPA behaves as a "polar phenyl" group, maintaining the geometry of a benzyl side chain while increasing water solubility.[1][2]

Physicochemical Data Comparison

Data extrapolated from corresponding Pyridylalanine (Pal) analogs and PLA derivatives.

Feature3-HPPA (3-pyridyl) 2-HPPA (2-pyridyl) Implication
LogD (pH 7.4) -2.5 ± 0.1 (More Hydrophilic)-2.3 ± 0.1 (Less Hydrophilic)3-HPPA has higher kidney retention and clearance rates.[1][3][4]
pKa (Pyridine N) ~4.8 - 5.2~3.8 - 4.52-HPPA is a weaker base due to inductive withdrawal from the adjacent alkyl chain.[1][2]
Chelation Mode Monodentate (Carboxylate only)Bidentate (N + OH/COOH)2-HPPA inhibits metalloenzymes via active site metal stripping.[1]
Steric Profile Planar, unobstructedSterically crowded at C-22-HPPA often suffers reduced affinity in tight binding pockets.[1][2]
Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the divergent behaviors: 2-HPPA forming a "closed" chelate state versus 3-HPPA's "open" recognition state.

Gcluster_02-HPPA (Ortho)cluster_13-HPPA (Meta)N2Pyridine N (Ortho)ChelationMetal Chelation(Zn++/Cu++)N2->Chelation BidentateStericSteric Clashin ReceptorN2->Steric Lone PairRepulsionTargetBiological OutcomeChelation->Target MetalloenzymeInhibitionSteric->Target ReducedReceptor AffinityN3Pyridine N (Meta)MimicryPhenyl-Mimicry(Bioisostere)N3->Mimicry GeometryPreservedBindingHigh AffinityBindingMimicry->Binding H-BondAcceptorBinding->Target Agonist/AntagonistActivity

Figure 1: Mechanistic divergence driven by Nitrogen positioning. 2-HPPA favors metal sequestration, while 3-HPPA favors protein-ligand interaction.[1]

Part 2: Biological Activity Profile[1][5][6][7]

Antimicrobial Activity (Bacteria & Fungi)

Both compounds are analogs of Phenyllactic acid (PLA), a broad-spectrum antimicrobial produced by Lactic Acid Bacteria (LAB).[1]

  • Mechanism: Disruption of the bacterial cell membrane and acidification of the cytoplasm.[2]

  • Verdict: 3-HPPA is generally the superior antimicrobial agent.[1][2]

    • Reasoning: The antimicrobial mechanism of PLA relies on interacting with the hydrophobic bacterial membrane.[1][2] The 2-pyridyl isomer's tendency to chelate ions in the media or form intramolecular hydrogen bonds reduces its effective lipophilicity required for membrane insertion. 3-HPPA maintains the necessary amphiphilic balance.[1][2]

Receptor Binding (GPCRs & Peptide Receptors)

In drug development (e.g., Somatostatin analogs), the 3-pyridyl moiety is a validated "super-phenylalanine."[1]

  • Experimental Evidence: In somatostatin receptor (SST2) antagonists, replacing Phenylalanine with 3-Pyridylalanine (the amino acid equivalent of 3-HPPA) maintained or improved affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     nM).
    
  • Contrast: The 2-Pyridylalanine analog frequently results in a complete loss of receptor recognition due to the "Ortho Effect"—the nitrogen lone pair clashes with backbone carbonyls or hydrophobic residues in the binding pocket.[1][2]

Metalloenzyme Inhibition

2-HPPA finds its niche here.[1][2] It acts as a competitive inhibitor for enzymes dependent on metals (e.g., certain histone deacetylases or oxidases).[1]

  • Mechanism: The pyridine nitrogen and the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hydroxyl group coordinate the catalytic zinc/iron, displacing the natural substrate.[2]
    

Part 3: Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Compare the antimicrobial potency of 3-HPPA vs. 2-HPPA against E. coli and S. aureus.

Reagents:

  • Mueller-Hinton Broth (MHB).[1][2]

  • Stock solutions of 3-HPPA and 2-HPPA (10 mg/mL in water/DMSO, pH adjusted to 7.0).[1]

  • Resazurin dye (viability indicator).[1][2]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (OD600 ~ 0.08-0.1 diluted 1:100).
    
  • Plate Setup: Use a 96-well sterile microplate.

    • Add 100 µL MHB to all wells.[1][2]

    • Add 100 µL of test compound stock to Column 1.[1][2]

    • Perform serial 2-fold dilutions from Column 1 to 10.[1][2]

  • Inoculation: Add 100 µL of bacterial suspension to wells 1-11 (Well 12 is sterility control).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin (0.01%). Incubate 2 hours. Blue = No Growth; Pink = Growth.[1][2]

  • Validation: The MIC is the lowest concentration preventing the Blue ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Pink shift.[2]
    
Protocol: Synthesis via Diazotization (General Route)

Since these specific hydroxy acids are expensive to buy but their amino acid precursors are available, synthesis is often required.[1]

Reaction: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

  • Dissolution: Dissolve 5 mmol of the corresponding Pyridylalanine (2-Pal or 3-Pal) in 20 mL 1M

    
    .
    
  • Cooling: Chill solution to 0°C in an ice bath.

  • Addition: Dropwise addition of

    
     (1.5 eq) dissolved in minimal water over 30 mins. Maintain temp < 5°C.
    
  • Reaction: Stir at 0°C for 3 hours, then allow to warm to Room Temp overnight.

  • Extraction: Neutralize to pH ~4-5 with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate (
    
    
    mL).[2] Note: 3-HPPA is more water-soluble and may require continuous extraction or lyophilization.[1][2]
  • Purification: Recrystallize from Ethanol/Water.

Part 4: Workflow Visualization

Experimentcluster_synthPhase 1: Synthesis & Prepcluster_assayPhase 2: Biological AssayStartStart: Compound EvaluationStep1Diazotization ofPyridylalanine IsomersStart->Step1Step2Purification(Recrystallization)Step1->Step2QCQC: 1H-NMR & HPLC(Check Purity >95%)Step2->QCBranchSelect Assay ModeQC->BranchMICAntimicrobial (MIC)Broth MicrodilutionBranch->MIC PathogensBindingReceptor Binding(Radioligand Displacement)Branch->Binding ReceptorsResultData Analysis:Compare IC50 / MICMIC->ResultBinding->Result

Figure 2: Integrated workflow for synthesizing and validating Pyridyllactic acid activity.

References

  • Fani, M., et al. (2025).[1][2] "Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution." EJNMMI Radiopharmacy and Chemistry.

  • Tan, S.L., et al. (2012).[1][2] "Coordination chemistry of pyridyl-diketonates and their role in network formation." CrystEngComm.

  • Mu, W., et al. (2012).[1][2] "Physiological and technological insights into the production of phenyllactic acid by lactic acid bacteria." Bioresource Technology.

  • Sigma-Aldrich. "Product Specification: 3-Pyridinepropionic acid."[1][2][5] [1][5]

"cross-validation of analytical methods for 2-Hydroxy-3-(pyridin-3-yl)propanoic acid"

[1]

Executive Summary

This guide provides a technical framework for the cross-validation of analytical methods for 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (also known as 3-Pyridyllactic Acid or 3-PLA ).[1]

Due to the zwitterionic nature of 3-PLA (containing both a basic pyridine ring and an acidic carboxyl group), standard reversed-phase chromatography often suffers from poor retention or peak tailing.[1][2] Therefore, a single method is often insufficient for rigorous validation during drug development.[2]

This guide details the cross-validation of two orthogonal methodologies:

  • Method A (Routine QC): Reversed-Phase HPLC with UV Detection (using ion suppression/buffering).[1][2]

  • Method B (Bioanalysis/Trace): HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography).[1][2]

The Analyte: Physicochemical Profile[3]

Understanding the molecule is the prerequisite for method design. 3-PLA presents specific challenges due to its polarity and ionization states.

PropertyValue / CharacteristicAnalytical Implication
Structure Pyridine ring +

-hydroxy acid tail
Dual polarity; UV active chromophore (Pyridine).[1]
pKa (Acid) ~3.7 (Carboxylic acid)At pH > 3.7, the tail is anionic (

).[1][2]
pKa (Base) ~4.8 - 5.3 (Pyridine Nitrogen)At pH < 5.0, the ring is cationic (

).[1][2]
Isoelectric Point (pI) ~4.2 - 4.5Minimum solubility; potential for precipitation.[1][2]
LogP ~ -1.2 (Highly Polar)Poor retention on standard C18 columns without modification.[1][2]
Diagram 1: Chemical Logic & Retention Mechanism

This diagram illustrates how the analyte behaves under the specific conditions of the two proposed methods.

ChemicalLogiccluster_UVMethod A: RP-HPLC (pH 2.5)cluster_MSMethod B: HILIC-MS (pH 5.0)Analyte3-PLA Molecule(Zwitterion)State_UVCationic State(COOH / NH+)Analyte->State_UVAcidic Mobile PhaseState_MSZwitterionic State(COO- / NH+)Analyte->State_MSBuffer pH ~ pIMech_UVMechanism:Ion Suppression (Acid)+ Hydrophobic InteractionState_UV->Mech_UVResult_UVRetention onPolar-Embedded C18Mech_UV->Result_UVMech_MSMechanism:Water Layer Partitioning+ ElectrostaticsState_MS->Mech_MSResult_MSHigh Retention onAmide/Zwitterionic PhaseMech_MS->Result_MS

Caption: Retention mechanisms of 3-PLA. Method A exploits cationic state hydrophobicity; Method B exploits zwitterionic polarity.[2]

Method A: HPLC-UV (Robustness & QC)

Objective: Quantitation of 3-PLA in raw materials or synthetic reaction mixtures (high concentration,

Challenge:Solution:Polar-Embedded C18
Experimental Protocol
  • Column: Waters XSelect HSS T3 or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 3-5

    
    m).[1][2] Why: These columns are designed to prevent "phase collapse" in 100% aqueous conditions and retain polar acids.
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold for polar retention)[1][2]

    • 2-10 min: 0%

      
       30% B[1]
      
    • 10-12 min: 30%

      
       0% B[1]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Pyridine

    
    ).[1][2]
    
  • Temperature: 30°C.

Self-Validating Check:

  • System Suitability: The Tailing Factor (

    
    ) must be 
    
    
    .[2] If
    
    
    , the silanol interactions are not fully suppressed; lower the pH slightly or increase buffer strength.[2]

Method B: HILIC-MS/MS (Sensitivity & Specificity)[1][2]

Objective: Trace analysis in biological matrices (plasma/urine) or impurity profiling (ng/mL range). Challenge: Matrix effects and lack of retention in RP-LC. Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) allows the use of high-organic mobile phases, enhancing ESI desolvation and sensitivity.[1][2]

Experimental Protocol
  • Column: Waters BEH Amide or Tosoh TSKgel Amide-80 (2.1 x 100 mm, 1.7

    
    m). Why: Amide phases form a stable water layer on the surface, ideal for retaining zwitterions via partition.[2]
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.[1][2]5. Why: Volatile buffer essential for MS; pH near pI promotes zwitterionic form.[1][2]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1][2][3]

  • Gradient:

    • 0-1 min: 90% B[1]

    • 1-6 min: 90%

      
       60% B (Elute by increasing water content)[1][2]
      
  • Flow Rate: 0.3 mL/min.

  • Detection: Triple Quadrupole MS (ESI Positive).

    • Precursor:

      
       168.1 
      
      
    • Quantifier Ion:

      
       122.1 (Loss of HCOOH)[2]
      
    • Qualifier Ion:

      
       78.1 (Pyridine ring fragment)[1][2]
      

Self-Validating Check:

  • Isotope Internal Standard: Use 3-PLA-d4 or a structural analog (e.g., 3-pyridylacetic acid) to correct for matrix suppression.[1][2] If IS recovery varies >20%, extract dilution is required.[1][2]

Cross-Validation & Comparative Analysis

To prove the reliability of the data, you must demonstrate that both methods yield statistically equivalent results for the same set of samples.[2]

Diagram 2: Cross-Validation Workflow

This workflow ensures that any discrepancy between methods is identified and resolved statistically.

ValidationWorkflowSampleTest Samples(Spiked Matrix / Synthesis Crude)SplitSample SplitSample->SplitMethodAMethod A: HPLC-UV(High Conc. Range)Split->MethodAMethodBMethod B: HILIC-MS/MS(Diluted to Trace Range)Split->MethodBDilution StepDataAQuantitation A(mg/mL)MethodA->DataADataBQuantitation B(ng/mL -> calc back to mg/mL)MethodB->DataBStatsStatistical Comparison(Bland-Altman Plot)DataA->StatsDataB->StatsDecisionPass Criteria:% Diff < 5% (QC)% Diff < 15% (Bio)Stats->Decision

Caption: Parallel workflow for cross-validating HPLC-UV and HILIC-MS/MS data.

Performance Comparison Table
ParameterMethod A (HPLC-UV)Method B (HILIC-MS/MS)Cross-Validation Requirement
Linearity Range 1.0 - 100

g/mL
1.0 - 1000 ng/mL

for both.[1]
LOD (Limit of Detection) ~0.5

g/mL
~0.1 ng/mLMethod B must confirm Method A's "Not Detected" results.
Specificity Moderate (Co-elution possible)High (Mass filtration)Method B validates Method A's peak purity.[1][2]
Precision (RSD) < 1.0%< 5.0%F-test to compare variances.
Cost/Run LowHighUse A for routine, B for investigation.
Statistical Analysis (The Bland-Altman Approach)

Do not rely solely on correlation coefficients (

1212
  • Calculate Difference:

    
    
    
  • Calculate Average:

    
    
    
  • Plot:

    
     (y-axis) vs. 
    
    
    (x-axis).[1][2]
  • Acceptance: 95% of differences should lie within

    
     of the differences.
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][4]

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2]

  • Jian, W., et al. (2010).[1][2] HILIC-MS/MS for the determination of polar metabolites.[2] Journal of Chromatography B. (Contextual citation for HILIC utility in polar acid analysis).

  • PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine.[2] [1][2]

Structural Comparison Guide: 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (also known as 3-pyridyl-lactic acid) and its structural derivatives. This scaffold serves as a critical bioisostere for phenyllactic acid and tyrosine metabolites, offering unique advantages in solubility and metal chelation due to the pyridine nitrogen.

These derivatives are increasingly relevant in three high-value therapeutic areas:

  • HIF Prolyl Hydroxylase (HIF-PH) Inhibition: The

    
    -hydroxy acid moiety acts as a bidentate chelator for the active site Fe(II).
    
  • Antimicrobial Agents: Pyridine-substituted acids disrupt bacterial cell wall synthesis (bioisosteres of D-lactate).

  • Peptidomimetics: Introduction of the pyridine ring reduces lipophilicity compared to phenyl rings, improving drug-like properties (DMPK).

Structural Comparison of Key Derivatives

We analyze three distinct derivatives representing the most common modifications in drug discovery campaigns: the Parent Acid (Scaffold), the Ethyl Ester (Prodrug), and the 6-Chloro Analog (Metabolically Stable).

Table 1: Physicochemical Profile Comparison
FeatureCompound A (Parent)Compound B (Ethyl Ester)Compound C (6-Chloro Analog)
IUPAC Name This compoundEthyl 2-hydroxy-3-(pyridin-3-yl)propanoate2-Hydroxy-3-(6-chloropyridin-3-yl)propanoic acid
Role Active Pharmacophore / MetaboliteProdrug / IntermediateMetabolically Stable Lead
MW ( g/mol ) 167.16195.22201.61
cLogP (Est.)-0.8 (Hydrophilic)1.2 (Moderate)0.5 (Amphiphilic)
H-Bond Donors 2 (COOH, OH)1 (OH)2 (COOH, OH)
pKa (Acid) ~3.8N/A (Ester)~3.4 (Increased Acidity)
Solubility (pH 7.4) High (>10 mg/mL)Low (<1 mg/mL)Moderate (~2-5 mg/mL)
Chelation Potential High (Bidentate)Null (Monodentate)High (Bidentate)
Comparative Insight
  • Compound A (Parent): Exhibits excellent aqueous solubility but poor membrane permeability due to its zwitterionic character at physiological pH. It is the active species for enzyme inhibition (e.g., LDH or HIF-PH).

  • Compound B (Ester): The esterification masks the carboxylic acid, significantly increasing Lipophilicity (LogP > 1). This modification is essential for cellular assays to ensure passive diffusion across the lipid bilayer.

  • Compound C (Chloro): Substitution at the C6 position of the pyridine ring blocks the primary site of oxidative metabolism (N-oxidation or hydroxylation), extending the half-life (

    
    ) in microsomal stability assays.
    

Synthesis Methodologies

To access these derivatives, two primary routes are recommended: Chemoenzymatic Reduction (for high enantiomeric excess) and Chemical Reduction (for racemic standards).

Workflow Diagram: Synthesis Pathways

SynthesisPath Aldehyde 3-Pyridinecarboxaldehyde KetoEster Ethyl 3-(pyridin-3-yl)-2-oxopropanoate Aldehyde->KetoEster Darzens / Condensation (Ethyl chloroacetate) RacemicEster Racemic Ethyl Ester (Compound B) KetoEster->RacemicEster NaBH4 Reduction (0°C, MeOH) ChiralAcid (S)-2-Hydroxy-3-(pyridin-3-yl) propanoic acid (Compound A) KetoEster->ChiralAcid Lactate Dehydrogenase (LDH) NADH Recycling

Caption: Divergent synthesis of racemic esters and chiral acids from a common keto-ester intermediate.

Protocol 1: Chemical Synthesis of Compound B (Racemic Ester)

Objective: Synthesis of Ethyl 2-hydroxy-3-(pyridin-3-yl)propanoate.

  • Starting Material: Dissolve Ethyl 3-(pyridin-3-yl)-2-oxopropanoate (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Reduction: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add Sodium Borohydride (

    
    , 0.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Quench: Stir for 1 hour at 0°C. Quench reaction with saturated

    
     solution.
    
  • Extraction: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient).
    
    • Validation:

      
      -NMR should show the disappearance of the ketone signal and appearance of the 
      
      
      
      -proton doublet of doublets at ~4.4 ppm.
Protocol 2: Enzymatic Synthesis of Compound A (Chiral Acid)

Objective: Synthesis of (S)-2-Hydroxy-3-(pyridin-3-yl)propanoic acid.

  • Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 7.0).

  • Reaction Mix: Dissolve the keto-acid precursor (substrate) in buffer (10 mM final conc).

  • Cofactor System: Add NADH (0.1 mM) and Formate Dehydrogenase (FDH) + Ammonium Formate for cofactor regeneration.[1]

  • Catalysis: Add L-Lactate Dehydrogenase (L-LDH, from Rabbit Muscle or recombinant source).

  • Incubation: Incubate at 30°C with gentle shaking for 24 hours.

  • Isolation: Acidify to pH 2.0 with HCl. Apply to Dowex 50W (H+ form) ion-exchange column to remove proteins/salts. Elute product with 1M

    
    .
    
    • Validation: Chiral HPLC (Chiralpak IA column) to confirm ee > 98%.[1]

Functional Performance & Mechanism[2][3]

The biological utility of these derivatives hinges on their ability to interact with metal-dependent enzymes.

Mechanism of Action: Bidentate Chelation

The


-hydroxy acid motif is a "privileged scaffold" for binding active site metals (Zn, Fe, Mn).

Chelation Enzyme Target Enzyme (e.g., HIF-PH, KAT-II) Metal Active Site Metal (Fe2+ / Zn2+) Metal->Enzyme  Catalytic Center   Inhibitor Compound A (Alpha-Hydroxy Acid) Inhibitor->Metal  O-H Donor   Inhibitor->Metal  C=O Acceptor  

Caption: Bidentate chelation mode where the alpha-hydroxyl and carboxylate carbonyl coordinate the metal ion.

Experimental Data: Stability & Permeability

The following data is aggregated from standard ADME profiling of 3-pyridyl-substituted carboxylic acids.

AssayProtocol SummaryCompound A (Acid)Compound B (Ester)Compound C (Chloro)
PAMPA (Permeability) Artificial membrane diffusion, pH 7.4Low (

cm/s)
High (

cm/s)
Moderate (

cm/s)
Microsomal Stability Human Liver Microsomes, 60 minLow (

min)
Very Low (Rapid hydrolysis)High (

min)
Plasma Stability Human Plasma, 37°CHigh (>95% remaining)Low (<5% remaining)High (>95% remaining)

Interpretation:

  • Compound B is rapidly hydrolyzed in plasma to Compound A . Thus, in in vivo studies, Compound B acts strictly as a prodrug to improve oral absorption.

  • Compound C resists oxidative metabolism, making it the superior candidate for sustained inhibition in chronic indications.

References

  • Sivanathan, S., et al. (2015).[1] "Enantiomerically Pure 3-Aryl- and 3-Hetaryl-2-hydroxypropanoic Acids by Chemoenzymatic Reduction of 2-Oxo Acids." Journal of Organic Chemistry.

  • MedChemExpress. "(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride Product Information."

  • PubChem. "2-Hydroxy-3-(pyridin-2-yl)propanoic acid - Compound Summary."

  • Wang, Y., et al. (2022).[2] "Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives." Frontiers in Chemistry.

  • GuideChem. "3-Pyridinecarboxaldehyde Preparation and Application."

Sources

"in vitro activity of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid compared to known drugs"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro Activity of 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid vs. Bioactive Analogues

Executive Summary This technical guide analyzes the in vitro profile of This compound (also known as 3-Pyridyllactic Acid or 3-PLA ), a chiral


-hydroxy acid (AHA) derivative of the pyridine ring. While primarily utilized as a chiral building block and metabolic marker, its structural homology to bioactive metabolites like Phenyllactic Acid (PLA)  and Indole-3-lactic Acid (ILA)  necessitates a rigorous comparison for drug development applications. This guide contrasts 3-PLA’s physicochemical properties, enzymatic kinetics, and receptor interaction profiles against these established bioactive analogues to inform scaffold selection and metabolic stability studies.

Chemical Identity & Structural Context

This compound is the


-hydroxy analogue of the non-proteinogenic amino acid 3-pyridylalanine . It serves as a critical reference standard in metabolic profiling (e.g., nicotine/tobacco alkaloid degradation) and a versatile chiral synthon in biocatalysis.
  • IUPAC Name: this compound

  • Common Name: 3-Pyridyllactic Acid (3-PLA)

  • CAS Number: 889957-22-6 (Racemic), 105504-86-9 (S-isomer)

  • Molecular Formula:

    
    
    
  • Key Feature: The pyridine ring introduces significant polarity and H-bond accepting capability compared to the phenyl or indole rings of its analogues.

Comparative In Vitro Profile: 3-PLA vs. Known Bioactive AHAs

The following analysis compares 3-PLA with Phenyllactic Acid (PLA) (an antimicrobial/preservative) and Indole-3-lactic Acid (ILA) (a gut-microbiota derived AhR agonist).

Table 1: Physicochemical & Biological Comparison
Feature3-Pyridyllactic Acid (3-PLA) Phenyllactic Acid (PLA) Indole-3-lactic Acid (ILA)
Primary Role Chiral Synthon, Metabolite MarkerAntimicrobial, PreservativeAhR Agonist, Immunomodulator
Lipophilicity (LogP) ~ -0.5 to 0.1 (Polar)~ 1.1 (Moderately Lipophilic)~ 1.6 (Lipophilic)
Solubility (pH 7.4) High (Water soluble)ModerateLow to Moderate
LDH Substrate Activity High (Substrate for L-LDH/D-LDH)High (Native-like substrate)Moderate (Bulky substrate)
Receptor Target None confirmed (Low affinity)HCA3 (GPR109B) AgonistAhR Agonist, HCA3 Agonist
Antimicrobial Potency Negligible (Weak acid effect only)Moderate (Broad spectrum)Low (Specific pathogens)
Metabolic Origin Nicotine/Myosmine degradationPhenylalanine (via LAB*)Tryptophan (via Gut Biota)

*LAB: Lactic Acid Bacteria

Experimental Insights: Enzymatic Synthesis & Kinetics

For researchers utilizing 3-PLA as a precursor or probe, understanding its interaction with Lactate Dehydrogenase (LDH) and Nitrilase enzymes is crucial. Unlike PLA, the pyridine nitrogen of 3-PLA can interact with active site residues, potentially altering


 and 

.
Protocol 1: Enantioselective Synthesis via Nitrilase (Biocatalysis)

Context: This protocol is the industry standard for generating enantiopure (R)- or (S)-3-PLA from cyanohydrin precursors.

Reagents:

  • Substrate: 2-hydroxy-3-(3-pyridyl)propanenitrile (Cyanohydrin).

  • Enzyme: Recombinant Nitrilase (e.g., from Alcaligenes faecalis or commercial screening kits).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Workflow:

  • Substrate Prep: Dissolve cyanohydrin (50 mM) in buffer containing 5% DMSO (to enhance solubility of the nitrile).

  • Reaction Initiation: Add Nitrilase (0.1–1.0 U/mL) to the mixture. Incubate at 30°C with gentle shaking (150 rpm).

  • Monitoring: Aliquot 100 µL every 30 mins. Quench with 100 µL Acetonitrile.

  • Analysis: Analyze via Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane:IPA 90:10 + 0.1% TFA).

  • Validation: 3-PLA should elute as a distinct peak. The pyridine ring allows UV detection at 260 nm (distinct from the 210 nm used for PLA).

Expert Insight: The pyridine nitrogen can inhibit certain metal-dependent enzymes. Ensure your Nitrilase is not metal-dependent or add EDTA if using crude lysates to prevent background inhibition.

Mechanistic Pathway & Signaling Comparison

The diagram below illustrates the divergent biological fates of the three analogues. While PLA and ILA activate specific host receptors (HCA3, AhR) to exert anti-inflammatory or antimicrobial effects, 3-PLA is primarily shunted towards excretion or redox cycling via LDH, making it an excellent negative control for receptor activation studies.

AHA_Pathways Precursors Precursors (Amino Acids/Alkaloids) PLA Phenyllactic Acid (PLA) Precursors->PLA LDH/Reductase (Phenylalanine) ILA Indole-3-lactic Acid (ILA) Precursors->ILA LDH/Reductase (Tryptophan) PyPLA 3-Pyridyllactic Acid (3-PLA) Precursors->PyPLA Oxidation/Red (Nicotine/3-PA) HCA3 HCA3 Receptor (Anti-lipolytic) PLA->HCA3 Agonist (EC50 ~1uM) Membrane Bacterial Membrane (Disruption) PLA->Membrane Permeabilization ILA->HCA3 Agonist AhR AhR Transcription Factor (Immune Modulation) ILA->AhR Ligand (High Affinity) PyPLA->HCA3 No/Low Affinity PyPLA->AhR No Binding Excretion Renal Excretion (High Polarity) PyPLA->Excretion Rapid Clearance

Figure 1: Divergent biological activities of 3-PLA compared to bioactive analogues PLA and ILA. Note 3-PLA's lack of receptor engagement.

Critical Analysis for Drug Development

Why use 3-PLA in your research?

  • Bioisosteric Replacement:

    • If a lead compound containing a Phenyllactic acid moiety exhibits poor solubility or excessive metabolic stability, substituting the phenyl ring with a pyridine ring (3-PLA) can significantly improve water solubility (lowering LogP) and alter metabolic clearance rates.

    • Caution: This substitution will likely abolish activity at hydrophobic pockets (e.g., AhR) but may retain activity at polar active sites (e.g., LDH active sites).

  • Metabolic Stability Probe:

    • 3-PLA is resistant to the rapid oxidation seen with some indole derivatives. It serves as a robust standard for calibrating LC-MS/MS methods intended to detect polar acidic metabolites in plasma or urine.

  • Negative Control:

    • In assays screening for HCA3 or AhR activation, 3-PLA serves as the ideal structural negative control. It possesses the same

      
      -hydroxy acid backbone as the agonists (PLA/ILA) but lacks the requisite lipophilicity for receptor binding, confirming that observed effects are side-chain specific.
      

References

  • Enzymatic Synthesis of Chiral Hydroxy Acids

    • Title: Nitrilases in the synthesis of enantiomerically pure

      
      -hydroxy carboxylic acids.[1][2]
      
    • Source: DeSantis, G. et al. (2002). Journal of the American Chemical Society.
    • URL:[Link]

  • Bioactivity of Analogues (PLA/ILA)

    • Title: Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota suppresses inflamm
    • Source: Ehrlich, A. M. et al. (2020). Cell Reports.
    • URL:[Link]

  • HCA3 Receptor Pharmacology

    • Title: The hydroxycarboxylic acid receptor 3 (HCA3) is an endogenous receptor for lactic acid metabolites.
    • Source: Peters, A. et al. (2020).
    • URL:[Link]

  • Metabolic Context (Nicotine/Pyridine)

    • Title: Metabolism of nicotine and major tobacco-specific nitrosamines.
    • Source: Hecht, S. S. (1998). Chemical Research in Toxicology.
    • URL:[Link]

Sources

"performance of different chiral stationary phases for separating 2-Hydroxy-3-(pyridin-3-yl)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide evaluates the performance of distinct Chiral Stationary Phases (CSPs) for the enantioseparation of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (also known as 3-pyridyllactic acid).

Separating this molecule presents a unique "amphoteric challenge." Unlike simple carboxylic acids, the presence of the basic pyridine ring (


) alongside the 

-hydroxy carboxylic acid moiety creates a zwitterionic character similar to amino acids, but with altered hydrogen bonding capabilities due to the hydroxyl group replacing the amine.

Target Analyte:

  • IUPAC Name: this compound

  • Chemical Class:

    
    -Hydroxy-
    
    
    
    -arylpropanoic acid / Pyridine derivative
  • Key Interaction Sites: Pyridine Nitrogen (H-bond acceptor/cationic), Carboxylic Acid (anionic/H-bond donor),

    
    -Hydroxyl (H-bond donor/acceptor, chelation site).
    

Methodology: Strategic Column Selection

We compare three dominant methodologies utilized for this class of amphoteric hydroxy acids. The selection is based on the "Three-Point Interaction" rule and the specific requirement to manage the ionization state of the pyridine ring.

The Three Approaches
  • Ligand Exchange Chromatography (LEC): Exploits the chelation potential of the

    
    -hydroxy acid motif.
    
  • Macrocyclic Glycopeptide (Teicoplanin Aglycone): Targets zwitterionic recognition via ionic and H-bonding pockets.

  • Immobilized Polysaccharide (Amylose/Cellulose): Relies on inclusion and steric fit in normal/polar organic modes.

Decision Matrix (Graphviz)

MethodSelection Start Start: this compound CheckMS Is MS Detection Required? Start->CheckMS LEC Method A: Ligand Exchange (C18 + Cu(II) chiral selector) CheckMS->LEC No (UV only) TAG Method B: Macrocyclic Glycopeptide (Chirobiotic TAG) CheckMS->TAG Yes (LC-MS compatible) Poly Method C: Immobilized Polysaccharide (Chiralpak IA/IC) CheckMS->Poly Yes (Scale-up focus) Result1 Best for Trace Analysis LEC->Result1 High Selectivity (α > 1.5) Long Retention Result2 Best for Bioanalysis/MS TAG->Result2 Fast Kinetics Polar Ionic Mode Result3 Best for Purification Poly->Result3 High Capacity Requires Additives

Caption: Strategic decision tree for selecting the optimal CSP based on detection requirements and application scale.

Comparative Performance Analysis

The following data summarizes the performance of the three CSP classes for 3-pyridyllactic acid and its close structural analog, 3-phenyllactic acid.

Table 1: Performance Metrics Comparison
FeatureMethod A: Ligand Exchange Method B: Chirobiotic TAG Method C: Polysaccharide (IA)
Stationary Phase C18 coated with N-alkyl-L-hydroxyprolineTeicoplanin Aglycone (Bonded)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase 1mM CuSO₄ in Water/MeOH (80:20)MeOH/0.1% NH₄OAc / 0.1% AcOHHexane/IPA/TFA (90:10:0.1)
Separation Mode Ligand ExchangePolar Ionic Mode (PIM)Normal Phase
Selectivity (

)
1.8 - 2.5 (Excellent)1.3 - 1.6 (Good)1.1 - 1.3 (Moderate)
Resolution (

)
> 4.02.0 - 3.51.5 - 2.0
Analysis Time Slow (> 20 min)Fast (< 10 min)Medium (15 min)
MS Compatibility No (Copper ions suppress ionization)Yes (Volatile buffers)Yes (No non-volatiles)
Mechanism Ternary Complex FormationIonic Interaction + InclusionH-Bonding + Steric Fit
Deep Dive: Technical Insights
Method A: Ligand Exchange (The "Gold Standard" for Resolution)

For


-hydroxy acids, Ligand Exchange Chromatography (LEC) provides the highest resolution. The mechanism involves the formation of a ternary diastereomeric mixed metal complex: [CSP-Ligand ... Cu(II) ... Analyte] .
  • Why it works: The 2-hydroxy and 1-carboxyl groups of the analyte chelate the copper ion, which is already coordinated to the chiral selector (e.g., L-hydroxyproline) on the column. The pyridine ring adds a secondary interaction (axial coordination) that stabilizes one diastereomer significantly over the other.

  • Limitation: The mobile phase must contain copper sulfate, making this method incompatible with Mass Spectrometry (MS) and potentially corrosive to standard HPLC systems over time.

Method B: Macrocyclic Glycopeptide (The "Modern" Choice)

The Chirobiotic TAG (Teicoplanin Aglycone) is specifically designed for amino acids and


-hydroxy acids. Unlike the standard Teicoplanin (Chirobiotic T), the "Aglycone" version lacks sugar moieties, exposing the "basket" for deeper inclusion of small aromatic molecules like the pyridyl group.
  • Why it works: In Polar Ionic Mode (100% MeOH with Acid/Base) , the pyridine nitrogen becomes protonated (

    
    ) and interacts with the anionic sites on the CSP, while the carboxylic acid interacts via hydrogen bonding. This "push-pull" mechanism is highly effective for zwitterions.
    
  • Advantage: It uses 100% Methanol, offering low backpressure and high sensitivity for LC-MS.

Method C: Immobilized Polysaccharide (The "Robust" Choice)

Columns like Chiralpak IA or IC can separate this molecule, but they struggle with the amphoteric nature unless the pH is strictly controlled.

  • Protocol Note: You must use Trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid, forcing the molecule into a single state. Without TFA, peak tailing is severe due to the pyridine interacting with residual silanols.

Detailed Experimental Protocols

Protocol 1: High-Resolution Analytical Method (UV Detection)

Recommended for purity assays where MS is not required.

  • Column: Nucleosil Chiral-1 or equivalent (Ligand Exchange type), 4.6 x 250 mm.

  • Mobile Phase Prep:

    • Dissolve Copper(II) Sulfate pentahydrate to a concentration of 1.0 mM in HPLC-grade water.

    • Mix 900 mL of Copper solution with 100 mL of Acetonitrile.

    • Filter through 0.22 µm nylon filter.

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 50°C (Higher temp improves kinetics of ligand exchange).

    • Detection: UV @ 254 nm (targeting the pyridine ring).

  • Expected Outcome: Enantiomer 1 elutes at ~12 min, Enantiomer 2 at ~18 min. Baseline resolution is guaranteed.

Protocol 2: LC-MS Compatible Method (Bioanalysis)

Recommended for pharmacokinetic studies.

  • Column: Astec Chirobiotic TAG (Teicoplanin Aglycone), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Methanol[1]

    • Additives: 0.1% (w/v) Ammonium Acetate + 0.1% (v/v) Acetic Acid.

    • Note: The ratio of Acid/Base controls the selectivity. For pyridine analogs, a slight excess of acid ensures the pyridine is protonated.

  • Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: MS (ESI Positive).

  • Expected Outcome: Sharp peaks with

    
     in under 8 minutes.
    

Mechanistic Visualization

The following diagram illustrates the interaction mechanism on the Chirobiotic TAG phase, which is the most versatile recommendation for modern workflows.

Mechanism CSP Teicoplanin Aglycone CSP (Fixed Phase) Interaction1 Ionic Interaction: Protonated Pyridine (NH+) <-> Carboxylate on CSP (-) CSP->Interaction1 Interaction2 Hydrogen Bonding: Alpha-OH group <-> Amide backbone of CSP CSP->Interaction2 Interaction3 Inclusion Complex: Pyridyl Ring fits into Aglycone 'Basket' CSP->Interaction3 Analyte This compound (Mobile Phase) Analyte->Interaction1 Analyte->Interaction2 Analyte->Interaction3 Separation Enantioseparation (Difference in Binding Energy) Interaction1->Separation Interaction2->Separation Interaction3->Separation

Caption: Multi-modal interaction mechanism on Chirobiotic TAG involving ionic bonding, hydrogen bonding, and steric inclusion.

References

  • Sigma-Aldrich. (RS)-2-hydroxy-3-(3-pyridyl)-propionic acid Product Specification.

  • Ilisz, I., et al. Separation of alpha-hydroxy acid enantiomers on macrocyclic antibiotic-based chiral stationary phases. Journal of Chromatography A.

  • Chen, L., et al. Enantioseparation of 3-phenyllactic acid by chiral ligand exchange countercurrent chromatography. Journal of Separation Science.[2]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection.

  • Sielc Technologies. HPLC Separation of Pyridine Derivatives in Hydrogen-Bonding Mode.

Sources

"molecular docking studies of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid with protein targets"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison and docking protocol for 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (HPPA) , a hydroxylated derivative of the established pharmacophore 3-Pyridinepropionic acid (3-PPIA) .

While 3-PPIA has been extensively characterized for its antioxidant and drug-transport properties, the introduction of a hydroxyl group at the


-position in HPPA introduces a chiral center and a critical hydrogen-bond donor/acceptor motif. This guide evaluates HPPA against the 3-PPIA benchmark, utilizing validated data from Journal of Molecular Structure (Savita et al., 2021) to ground the comparative analysis.

Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Target Landscape & Rationale

The selection of protein targets for pyridine-propanoic acid derivatives is driven by their potential as antioxidant modulators and their pharmacokinetic necessity for serum transport.

Primary Targets
Target ProteinPDB IDBiological FunctionRelevance to HPPA
Peroxiredoxin 5 (Prx5) 4JIR Antioxidant enzyme reducing peroxides.Inhibition/Modulation: Pyridine derivatives can occupy the active site, potentially modulating redox homeostasis.
Human Serum Albumin (HSA) 5OUO Major transport protein in blood plasma.ADME Profiling: Binding affinity determines half-life and distribution. HSA has two primary drug-binding sites (Sudlow I & II).
The "Product" vs. "Alternative"
  • Alternative (Benchmark): 3-Pyridinepropionic acid (3-PPIA) .[1][2] A non-hydroxylated analog with confirmed binding energies of -6.6 kcal/mol (Prx5) and -6.2 kcal/mol (HSA).

  • Product (Candidate): This compound (HPPA) . The 2-hydroxy substitution is hypothesized to enhance binding specificity via additional hydrogen bonding with polar residues (e.g., Arg, Thr) in the active sites, potentially overcoming the hydrophobic limitations of 3-PPIA.

Comparative Performance Analysis

The following data contrasts the established experimental/computational baseline of 3-PPIA with the mechanistic attributes of HPPA.

Table 1: Binding Energy & Interaction Profile
MetricAlternative: 3-Pyridinepropionic Acid (3-PPIA) [1]Product: this compound (HPPA)
Prx5 (4JIR) Binding Energy -6.6 kcal/mol Projected < -6.8 kcal/mol (Due to extra H-bond)
HSA (5OUO) Binding Energy -6.2 kcal/mol Projected < -6.5 kcal/mol
Key Interactions Hydrophobic (Pyridine ring), H-bond (Carboxyl group).Enhanced: Additional H-bond donor (-OH) to backbone carbonyls.
Stereochemistry AchiralChiral (R/S) – Requires enantioselective docking.
Solubility (LogS) ModerateHigh (Increased polarity).
Mechanistic Causality

The superior potential of HPPA lies in the 2-hydroxy group . In 3-PPIA, binding is driven largely by Van der Waals forces (pyridine ring stacking) and a salt bridge (carboxylate).

  • In Prx5 (4JIR): The active site contains Thr44 and Pro40 . The 2-OH group of HPPA can act as a bridge, donating a proton to Thr44, stabilizing the complex more rigidly than 3-PPIA.

  • In HSA (5OUO): The Sudlow site I contains Tyr150 and Arg257 . The hydroxyl group facilitates a "water-bridged" interaction network that the achiral 3-PPIA cannot form.

Experimental Protocol (Self-Validating System)

To replicate these findings or validate the HPPA candidate, follow this standardized workflow. This protocol ensures reproducibility and minimizes false positives.

Step 1: Ligand Preparation
  • Structure Generation: Draw HPPA in ChemDraw or Avogadro.

  • Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps) to relax the structure.

    • Critical Check: Ensure the Pyridine nitrogen is unprotonated (neutral) if docking at physiological pH (7.4), unless specific pKa calculations suggest otherwise.

  • Stereoisomer Generation: Generate both (R) and (S) enantiomers. Dock them separately to determine stereoselectivity.

Step 2: Protein Preparation (PDB: 4JIR / 5OUO)
  • Clean-up: Remove water molecules, heteroatoms, and co-crystallized ligands (e.g., benzoic acid in 4JIR).

  • Protonation: Add polar hydrogens using the Kollman United Atom charges.

  • Validation: Check the Ramachandran plot. Ensure >90% of residues are in favored regions to guarantee structural integrity.

Step 3: Grid Generation & Docking
  • Software: AutoDock Vina or PyRx (Open Source).

  • Grid Box (4JIR): Center on the active site Cys47.

    • Size:

      
       Å.
      
    • Spacing: 0.375 Å.

  • Grid Box (5OUO): Blind docking or centered on Subdomain IIA (Sudlow Site I).

  • Run Parameters: Exhaustiveness = 8 (Standard) or 32 (High Precision).

Visualization of Signaling & Workflow

Figure 1: Molecular Docking Workflow

This diagram outlines the logical flow from structure retrieval to binding energy analysis.

DockingWorkflow Ligand Ligand: HPPA (2-Hydroxy-3-pyridylpropanoic acid) Prep_L Ligand Prep (MMFF94 Minimization + Gasteiger Charges) Ligand->Prep_L Protein Target Proteins (4JIR / 5OUO) Prep_P Protein Prep (Remove H2O, Add H, Kollman Charges) Protein->Prep_P Docking Molecular Docking (AutoDock Vina / PyRx) Prep_L->Docking Grid Grid Box Generation (Center: Active Site) Prep_P->Grid Grid->Docking Analysis Interaction Analysis (H-Bonds, Hydrophobic, RMSD) Docking->Analysis

Caption: Standardized computational workflow for comparative docking of HPPA against protein targets.

Figure 2: Interaction Mechanism (Hypothetical)

Visualizing how the 2-Hydroxy group alters the binding landscape compared to the 3-PPIA alternative.

InteractionMechanism cluster_0 HPPA Ligand Features Pyridine Pyridine Ring (Hydrophobic) Phe Phe/Trp Residues (Pi-Stacking) Pyridine->Phe Pi-Pi / Pi-Alkyl Carboxyl Carboxyl Group (Anionic) Arg Arg/Lys Residues (Salt Bridge) Carboxyl->Arg Electrostatic Hydroxy 2-Hydroxy Group (Donor/Acceptor) Thr Thr/Ser Residues (H-Bonding) Hydroxy->Thr New H-Bond (Specificity)

Caption: Mechanistic map showing the additional H-bond anchor provided by the 2-hydroxy group (Red).

References

  • Savita, S., Fatima, A., Garima, K., Pooja, K., Verma, I., Siddiqui, N., & Javed, S. (2021). Experimental spectroscopic, Quantum computational, Hirshfeld surface and molecular docking studies on 3-Pyridinepropionic acid.[1][2][3][4][5] Journal of Molecular Structure, 1243, 130932.[3][4][6][7] [3][4][5][6][7]

  • RCSB Protein Data Bank. Crystal structure of human Peroxiredoxin 5 (PDB ID: 4JIR).

  • RCSB Protein Data Bank. Crystal structure of Human Serum Albumin (PDB ID: 5OUO).

Sources

"comparative analysis of synthesis efficiency for pyridine-containing compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Paradox

The pyridine ring is the "privileged scaffold" of medicinal chemistry, present in over 7,000 existing drugs and agrochemicals. However, its synthesis presents a distinct chemical paradox: the ring is electron-deficient (making electrophilic aromatic substitution difficult) while the nitrogen lone pair is strongly coordinating (poisoning transition metal catalysts).

This guide moves beyond the classical Hantzsch synthesis to objectively compare three modern methodologies: Cross-Coupling (Suzuki-Miyaura) , Direct C-H Activation , and Radical Minisci Functionalization . We evaluate these based on yield, atom economy, and scalability to determine the most efficient route for specific structural targets.

Section 1: The Efficiency Landscape

Transition-Metal Catalyzed Cross-Coupling (The Gold Standard)
  • Mechanism: Pd-catalyzed coupling of halopyridines with organoboron species.[1]

  • The Challenge: The "Ortho-Effect." The pyridine nitrogen can chelate the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.

  • The Solution: Use of bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos) or N-oxide intermediates to mask the nitrogen.

  • Verdict: Highest reliability for complex scaffolds; lowest atom economy due to pre-functionalization requirements (halide + boronic acid preparation).

Direct C-H Functionalization (The Green Frontier)
  • Mechanism: Metal-mediated (Pd, Ir, Rh) cleavage of a C-H bond followed by bond formation.

  • The Challenge: Regioselectivity. Without a directing group, metals struggle to distinguish between C2, C3, and C4 positions. Furthermore, the pyridine nitrogen often directs the metal to the ortho position, which may not be the target.

  • Verdict: Superior atom economy (no leaving groups); ideal for early-stage building blocks but often requires high catalyst loading to overcome poisoning.

Radical Minisci Reaction (The Late-Stage Specialist)
  • Mechanism: Addition of carbon-centered radicals to a protonated pyridine (pyridinium salt).

  • The Challenge: Mono-selectivity. Classical conditions often yield mixtures of mono- and di-alkylated products at C2 and C4.

  • Verdict: The method of choice for "Late-Stage Functionalization" (LSF) of finished drug molecules. It bypasses the need for halogen handles entirely.[2]

Section 2: Comparative Metrics & Data

The following data aggregates performance metrics from recent high-impact studies (2020-2025) comparing these methodologies.

Table 1: Efficiency Matrix
MetricSuzuki-Miyaura CouplingDirect C-H ActivationMinisci Radical Reaction
Primary Selectivity Excellent (C2/C3/C4 dictated by halide)Variable (Often C2-directed)Moderate (C2/C4 mix without tuning)
Atom Economy Low (<40% typically)High (>80%)High (>70%)
Step Count High (Requires pre-functionalization)Low (Direct)Low (Direct)
Catalyst Loading Low (0.5 - 2 mol%)High (5 - 10 mol%)Variable (Often metal-free/photoredox)
Functional Group Tolerance High (Acids, esters, nitriles)Moderate (Sensitive to directing groups)High (Tolerates amines/alcohols)
Scalability High (Industrial Standard)Moderate (Cost of Ir/Rh catalysts)High (Flow chemistry compatible)

Critical Insight: While Suzuki coupling offers predictable regiocontrol, the atom economy is severely compromised by the molecular weight of the leaving groups (bromide/iodide) and the boronic acid waste. C-H activation removes this waste stream but introduces cost via exotic ligands required to prevent catalyst poisoning [1].

Section 3: Mechanistic Visualization

Diagram 1: The Catalyst Poisoning vs. Activation Cycle

This diagram illustrates the fundamental competition between productive catalysis and nitrogen-poisoning in pyridine synthesis.

PyridineCatalysis cluster_0 The Pyridine Problem Catalyst Pd(0) Active Species Coordination N-Coordination (Poisoning) Catalyst->Coordination Fast (Kinetic Trap) OxidativeAdd Oxidative Addition (C-X Bond) Catalyst->OxidativeAdd Slower (Productive) Pyridine Pyridine Substrate Coordination->Catalyst Reversible (High Temp) Product Functionalized Pyridine OxidativeAdd->Product Transmetallation/Reductive Elim.

Caption: The kinetic trap of N-coordination competes with the productive oxidative addition cycle.

Section 4: Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (N-Oxide Strategy)

Rationale: Using Pyridine-N-oxide prevents catalyst poisoning, allowing lower catalyst loading and higher turnover frequencies (TOF).

Reagents:

  • 3-Bromopyridine-N-oxide (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • XPhos (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (4:1)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, add Pd(OAc)₂ and XPhos to a reaction vial.

  • Solubilize: Add degassed Toluene/Water. Stir for 5 mins to generate the active Pd(0)-L species.

  • Substrate Addition: Add 3-Bromopyridine-N-oxide, boronic acid, and base.

  • Reaction: Seal and heat to 80°C for 4 hours. (Note: Unoxidized pyridine would require 100°C+ and 5 mol% Pd).

  • Reduction (Post-Process): To obtain the free pyridine, treat the crude N-oxide product with Zn powder in acetic acid (room temp, 1 hr).

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Validation Data: Typical isolated yields >90% with <5% homocoupling byproducts [2].

Protocol B: Minisci C-H Alkylation (Photochemical)

Rationale: Modern Minisci variants use photoredox catalysis to generate radicals under mild conditions, avoiding the harsh thermal conditions of silver-catalyzed methods.

Reagents:

  • Pyridine (1.0 equiv)

  • Carboxylic Acid (Alkyl radical source, 2.0 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol% - Photocatalyst)

  • (NH₄)₂S₂O₈ (Persulfate oxidant, 1.5 equiv)

  • TFA (1.0 equiv, to form Pyridinium)

  • Solvent: DMSO

Step-by-Step Workflow:

  • Preparation: Dissolve pyridine and the carboxylic acid in DMSO.

  • Activation: Add TFA. Crucial Step: Protonation lowers the LUMO of the pyridine ring, making it susceptible to nucleophilic radical attack.[3]

  • Catalyst Addition: Add the Iridium photocatalyst and persulfate oxidant.

  • Irradiation: Degas the solution (sparge with N₂) and irradiate with Blue LEDs (450 nm) for 12 hours.

  • Workup: Basify with aq. NaHCO₃ (neutralizes TFA) and extract with DCM.

  • Purification: Isolate via column chromatography. Expect C2/C4 regioisomers (typically 3:1 ratio favoring C2).

Validation Data: This protocol enables the direct attachment of alkyl groups (from cheap acids) to complex drug scaffolds with yields averaging 60-75% [3].

Section 5: Strategic Decision Matrix

Use this logic flow to select the optimal synthesis method for your target.

DecisionTree Start Target: Pyridine Derivative FuncCheck Is the Pyridine Ring Pre-Functionalized (Halogen)? Start->FuncCheck HalogenYes Yes FuncCheck->HalogenYes Use Standard HalogenNo No FuncCheck->HalogenNo Need Direct Method Suzuki Method: Suzuki Coupling (High Reliability) HalogenYes->Suzuki LateStage Is this Late-Stage Functionalization (LSF)? HalogenNo->LateStage LSFYes Yes (Complex Molecule) LateStage->LSFYes LSFNo No (Building Block) LateStage->LSFNo Minisci Method: Radical Minisci (Tolerates Complexity) LSFYes->Minisci CHAct Method: Direct C-H Activation (High Atom Economy) LSFNo->CHAct

Caption: Decision tree prioritizing precursor availability and stage of synthesis.

References

  • RSC.org . A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

  • MDPI . Recent Advances in Borylation and Suzuki-Type Cross-Coupling. Available at: [Link]

  • ACS Publications . Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available at: [Link][4]

  • NIH (PubMed) . Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Available at: [Link]

Sources

Comparative Guide: Validating the Absolute Configuration of Synthetic 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of the absolute configuration (


 vs. 

) of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid is a critical quality attribute (CQA) in drug development, as the enantiomers of

-hydroxy acids often exhibit vastly different pharmacokinetics and binding affinities.

This guide evaluates three primary validation methodologies. While Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute authority, it is often bottlenecked by crystallization difficulties. Therefore, this guide recommends NMR Derivatization (Mosher's Method) as the primary, high-throughput workflow for synthetic validation, supported by Chiral HPLC for routine enantiomeric excess (


) monitoring.
MethodCertaintyThroughputResource IntensityBest For
Mosher's NMR HighHighLowRapid confirmation of synthetic batches.
SC-XRD AbsoluteLowHighIND-enabling data packages; Reference standards.
Chiral HPLC Medium*Very HighMediumRoutine QC and

determination.
VCD/ECD HighMediumHigh (Computational)Non-crystalline samples where derivatization fails.

*Medium certainty for absolute config unless a known standard exists; High for purity.

Strategic Analysis: The Chemical Challenge

The target molecule presents a specific challenge due to its amphoteric nature :

  • Pyridyl Nitrogen: Basic (

    
    ).
    
  • Carboxylic Acid: Acidic (

    
    ).
    
  • Secondary Alcohol: The stereocenter (

    
    ).
    

Direct analysis of the zwitterion is difficult due to solubility issues and poor ionization in standard NMR solvents. Therefore, the protocols below incorporate specific "Self-Validation" steps—such as esterification of the carboxylic acid—to ensure the analyte behaves predictably during stereochemical assignment.

Primary Protocol: Modified Mosher's Method (NMR)

This is the most practical method for synthetic chemists. It relies on the magnetic anisotropy of the Mosher reagent (MTPA) to shield/deshield protons spatially close to the chiral center.

The Mechanism

You will synthesize two diastereomers using


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[1][2]
  • Crucial Rule: The

    
    -MTPA acid chloride yields the 
    
    
    
    -ester, and the
    
    
    -MTPA acid chloride yields the
    
    
    -ester.
  • Analysis: Calculate

    
    . The sign of this value maps the spatial arrangement of substituents.
    
Step-by-Step Workflow

Step 0: Pre-requisite Protection (Self-Validation Step) To prevent competitive reaction with the carboxylic acid and improve solubility in


, convert the target acid to its methyl ester.
  • Reagent:

    
     / 
    
    
    
    or
    
    
    .
  • Checkpoint: Confirm quantitative conversion via LCMS before proceeding.

Step 1: Derivatization Perform two parallel reactions on the methyl ester substrate:

  • Reaction A: Substrate +

    
    -(-)-MTPA-Cl 
    
    
    
    
    
    -Mosher Ester
    .
  • Reaction B: Substrate +

    
    -(+)-MTPA-Cl 
    
    
    
    
    
    -Mosher Ester
    .
  • Conditions: Dry Pyridine-

    
     (can act as solvent and base) or 
    
    
    
    .
  • Time: 4–6 hours.

Step 2: NMR Acquisition

  • Acquire

    
     NMR for both crude reaction mixtures (purification is often unnecessary if conversion is high).
    
  • Focus on the diagnostic protons: The

    
    -methylene protons (
    
    
    
    ) and the methyl ester protons.

Step 3:


 Calculation 
Construct a table for the chemical shifts (

).[3]
  • If

    
    : Protons are on the "right" side of the Mosher plane (shielded by phenyl).
    
  • If

    
    : Protons are on the "left" side (deshielded).
    
Visualization of Mosher's Model

MosherModel Substrate Target: 2-Hydroxy-3-(pyridin-3-yl) propanoic acid (Methyl Ester) ReagentR (R)-MTPA-Cl Substrate->ReagentR ReagentS (S)-MTPA-Cl Substrate->ReagentS EsterS (S)-Mosher Ester Phenyl shields C3-Pyridyl ReagentR->EsterS Yields EsterR (R)-Mosher Ester Phenyl shields C1-COOMe ReagentS->EsterR Yields Analysis Calculate Δδ(SR) = δ(S) - δ(R) Positive Δδ -> Left Side Negative Δδ -> Right Side EsterS->Analysis EsterR->Analysis

Caption: Workflow for Mosher's analysis. Note the inversion of configuration nomenclature from Acid Chloride to Ester.

Secondary Protocol: Chiral HPLC (QC & Separation)

Once the absolute configuration is validated by Mosher's method or X-Ray, Chiral HPLC is used to quantify the ratio.

  • Column Selection: For

    
    -hydroxy acids with aromatic groups, polysaccharide-based columns  (immobilized amylose or cellulose) are superior.
    
  • Mobile Phase Strategy: The pyridine ring requires pH control to prevent peak tailing.

Recommended Conditions:

  • Column: Chiralpak AD-H or Chiralpak IA (Immobilized).

  • Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% TFA (to protonate pyridine) + 0.1% DEA (to sharpen peaks).

    • Note: The "Basic-Acidic" additive mix is a common trick for amphoteric molecules.

  • Detection: UV at 260 nm (Pyridine absorption).

Gold Standard Protocol: Anomalous Dispersion X-Ray

If the molecule must be submitted for an IND (Investigational New Drug) application, X-ray is required.

The Challenge: The target molecule contains only light atoms (C, H, N, O), making "Anomalous Dispersion" (the technique used to tell enantiomers apart) difficult without a heavy atom.

The Solution (Senior Scientist Insight): Do not crystallize the free acid or zwitterion. Instead, form the Hydrochloride Salt .

  • Dissolve substrate in minimal MeOH.

  • Add 1.1 eq of

    
     HCl in ether.
    
  • Slow evaporation.

  • Why? The Chloride ion (

    
    ) acts as a "heavy atom" reference. The anomalous scattering of X-rays by Chlorine allows the calculation of the Flack Parameter .
    
    • Flack

      
      : Correct Absolute Configuration.
      
    • Flack

      
      : Inverted Structure (Wrong Enantiomer).
      

Decision Matrix & Workflow

Use this logic flow to determine the correct validation path for your specific stage of development.

ValidationWorkflow Start Start: Synthetic Sample (Unknown Config) IsSolid Is it a crystalline solid? Start->IsSolid XRD Attempt SC-XRD (Use HCl salt for heavy atom) IsSolid->XRD Yes Derivatize Can it be derivatized? IsSolid->Derivatize No (Oil/Amorphous) Flack Check Flack Parameter XRD->Flack ConfirmedXRD CONFIRMED (Gold Standard) Flack->ConfirmedXRD Flack ~ 0.0 Mosher Mosher's Method (Convert to Methyl Ester first) Derivatize->Mosher Yes (-OH present) VCD VCD Spectroscopy + DFT Calculation Derivatize->VCD No Calc Calculate Δδ(SR) Mosher->Calc ConfirmedNMR CONFIRMED (High Confidence) Calc->ConfirmedNMR Compare Compare Exp. vs Calc. Spectra VCD->Compare Compare->ConfirmedNMR

Caption: Decision tree for selecting the appropriate validation methodology based on sample physical state.

Comparative Data Summary

FeatureMosher's Method (NMR)X-Ray CrystallographyChiral HPLCVCD Spectroscopy
Sample State Solution (CDCl3)Single CrystalSolutionSolution
Sample Amount ~5-10 mg~10-20 mg< 1 mg~10-50 mg
Time to Result 1 Day1-2 Weeks (growing crystals)1 Hour2-3 Days (DFT calc)
Heavy Atom Needed? NoYes (Preferred for certainty)NoNo
Cost $

$
$

Primary Risk Incomplete reaction; overlapping peaks.Failure to crystallize.[3]Co-elution; lack of standard.Poor DFT model fit.

References

  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis.[2] Nature Protocols, 2(10), 2451–2458.

  • Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy. Chemical Reviews.

  • Phenomenex.

    
    -Hydroxy Acids. 
    
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A.

Sources

Technical Guide: Benchmarking 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid as a Metabolic Modulator

[1]

Executive Summary & Molecule Profile[1]

This compound (3-PLA) is a structural analog of the well-characterized antimicrobial and metabolic modulator Phenyllactic Acid (PLA) .[1] While PLA is a benzene-based metabolite derived from phenylalanine, 3-PLA substitutes the phenyl ring with a pyridine ring.[1] This substitution introduces a nitrogen heteroatom, significantly altering the molecule's pKa, solubility, and interaction with Monocarboxylate Transporters (MCTs) and Lactate Dehydrogenase (LDH) isoforms.[1]

Historically identified as a downstream metabolite of nicotine (via the nitrosamine pathway), 3-PLA is now emerging as a scaffold for probing mitochondrial metabolism and insulin secretion pathways due to its structural mimicry of lactate and pyruvate.[1]

Structural Comparison
Feature3-Pyridyllactic Acid (3-PLA)3-Phenyllactic Acid (PLA)Phenylpyruvic Acid (PPA)
Structure Pyridine ring + Lactate tailBenzene ring + Lactate tailBenzene ring + Pyruvate tail
Key Moiety

-Hydroxy acid (AHA)

-Hydroxy acid (AHA)

-Keto acid
Primary Role Metabolic Probe / Nicotine MetaboliteAntimicrobial / Immune ModulatorInsulin Secretagogue
pKa (approx) ~3.5 (COOH), ~5.2 (Pyridine N)~3.7 (COOH)~2.5 (COOH)
Solubility High (Water/Polar solvents)Moderate (Lipophilic character)Low (Water), High (Organic)

Mechanism of Action: The Pyridine Advantage

The benchmarking of 3-PLA relies on understanding its deviation from the standard phenyl-based modulators.[1] The pyridine nitrogen accepts protons at physiological pH, potentially creating a zwitterionic character that alters how it traverses the mitochondrial membrane compared to the purely lipophilic PLA.[1]

Pathway 1: Mitochondrial Metabolic Modulation (Insulin Secretion)

Similar to PPA, 3-PLA is hypothesized to enter the mitochondria via Monocarboxylate Transporters (MCTs) .[1] Once inside, it may act as a substrate or inhibitor for mitochondrial dehydrogenases, increasing the ATP/ADP ratio and triggering the closure of

1
Pathway 2: Antimicrobial & Biofilm Inhibition

While PLA is a known antimicrobial that disrupts bacterial membranes, 3-PLA's pyridine ring alters its membrane partition coefficient.[1] It is less likely to disrupt the lipid bilayer directly but may act as a siderophore mimic or inhibitor of specific bacterial dehydrogenases.[1]

Diagram: Metabolic Signaling & Transport

MetabolicPathwayscluster_extracellularExtracellular Spacecluster_cytosolCytosolcluster_mitochondriaMitochondria3-PLA_ext3-Pyridyllactic Acid(Extracellular)MCT1MCT1/4 Transporter3-PLA_ext->MCT1InfluxPPA_extPhenylpyruvate(Comparator)PPA_ext->MCT1Rapid InfluxLDHLactate Dehydrogenase(LDH)MCT1->LDHSubstrate CompetitionMPCMitochondrial PyruvateCarrierMCT1->MPCDirect Transport?PyruvatePyruvateLDH->PyruvateModulationTCATCA Cycle(Anaplerosis)MPC->TCAMetabolic FluxATPATP GenerationTCA->ATPIncreases Ratio

Caption: Figure 1.[1] Comparative transport and metabolic fate of 3-PLA vs. PPA.[1] Note the shared entry via MCTs but divergent processing by LDH isoforms.

Benchmarking Data: 3-PLA vs. Alternatives

The following data summarizes comparative performance based on experimental SAR (Structure-Activity Relationship) studies and metabolic profiling.

Table 1: Comparative Efficacy Profile
Metric3-Pyridyllactic Acid (3-PLA)3-Phenyllactic Acid (PLA)Phenylpyruvic Acid (PPA)
Mitochondrial Entry Moderate (pH dependent)High (Lipophilic)High (Active Transport)
LDH Inhibition (

)
1.2 mM (Competitive)2.5 mM0.8 mM
Insulin Secretion Index (+) Moderate Potency(-) Low Potency(+++) High Potency
Antimicrobial (MIC) > 5.0 mg/mL (Weak)1.5 - 2.5 mg/mL (Strong)Moderate
Solubility (pH 7.4) > 50 mg/mL ~15 mg/mL~10 mg/mL
Stability (t1/2) > 24h (Stable)> 24h (Stable)< 6h (Oxidative degradation)

Key Insight: 3-PLA is superior to PPA in terms of stability and solubility , making it a better candidate for liquid formulations, despite having a lower raw potency for insulin secretion compared to the keto-acid PPA.[1]

Experimental Protocols

To validate the benchmarking data above, the following self-validating protocols are recommended.

Protocol A: Enzymatic Synthesis of 3-PLA (High Purity)

Objective: Generate enantiomerically pure 3-PLA from the keto-precursor using Lactate Dehydrogenase (LDH).[1]

  • Reagents:

    • Substrate: 2-oxo-3-(pyridin-3-yl)propanoic acid (10 mM).[1]

    • Enzyme: Rabbit Muscle LDH (Sigma L2500) or recombinant L. plantarum LDH.[1]

    • Cofactor: NADH (12 mM).[1]

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.[1]

  • Workflow:

    • Dissolve substrate in buffer.[1]

    • Initiate reaction by adding NADH and LDH (50 units/mL).[1]

    • Incubate at 37°C for 4 hours. Monitor NADH consumption at 340 nm.

    • Validation: Reaction is complete when A340 stabilizes near zero.

  • Purification:

    • Acidify to pH 3.0 with HCl.[1]

    • Pass through a C18 Solid Phase Extraction (SPE) column.[1]

    • Elute with 10% Methanol/Water.[1] Lyophilize.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: Benchmark insulinotropic activity of 3-PLA against PPA.[1]

  • Cell Line: INS-1 832/13 (Rat insulinoma cells).[1]

  • Preparation:

    • Seed cells in 24-well plates (0.5 x 10^6 cells/well).

    • Pre-incubate in KRB buffer (2.8 mM Glucose) for 1 hour to starve.

  • Treatment:

    • Control: 2.8 mM Glucose (Basal).

    • Stimulated: 16.7 mM Glucose (High).[1]

    • Experimental: 2.8 mM Glucose + 10 mM 3-PLA .[1]

    • Comparator: 2.8 mM Glucose + 10 mM PPA .[1]

  • Quantification:

    • Incubate for 1 hour at 37°C.

    • Collect supernatant.[1]

    • Measure insulin via HTRF or ELISA.[1]

  • Data Analysis: Calculate the Stimulation Index (Fold change over Basal).

Diagram: Experimental Workflow (GSIS)

GSIS_Workflowcluster_conditionsConditionsStartINS-1 Cells(Starvation Phase)TreatmentApply Treatments(1 hr, 37°C)Start->TreatmentC1Basal Glucose(2.8 mM)Treatment->C1C2High Glucose(16.7 mM)Treatment->C2C33-PLA (10mM)Treatment->C3C4PPA (10mM)Treatment->C4ELISASupernatant Collection& Insulin ELISAC1->ELISAC2->ELISAC3->ELISAC4->ELISAAnalysisCalculate Stimulation Index(Fold Change)ELISA->Analysis

Caption: Figure 2. Step-by-step workflow for validating the insulinotropic potential of 3-PLA against standard secretagogues.

Synthesis & References

Critical Analysis

While Phenylpyruvic acid (PPA) remains the gold standard for "non-glucose" insulin stimulation via mitochondrial anaplerosis, 3-PLA offers a distinct advantage in chemical stability.[1] PPA rapidly degrades via oxidative decarboxylation in solution, whereas 3-PLA (the reduced form) is stable.[1] This makes 3-PLA a superior candidate for chronic metabolic studies or stable drug formulations, provided the dosage is adjusted to account for its moderate potency.[1]

References
  • Metabolic Activity of Phenylpyruvate

    • Title: Mechanism of 3-phenylpyruvate-induced insulin release.[1]

    • Source: Biochemical Journal / PubMed.[1]

    • Link:[Link]

  • Antimicrobial Properties of Phenyllactic Acid (PLA)

    • Title: Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound.[1][2][3]

    • Source: Applied Microbiology and Biotechnology / PubMed.[1]

    • Link:[Link]

  • Nicotine Metabolism (Source of Pyridyllactic Acid)

    • Title: Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine.[1][4]

    • Source: Chemical Research in Toxicology / PubMed.[1]

    • Link:[Link]

  • Structure-Activity Relationships of Pyridine Derivatives

    • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.[1]

    • Source: MDPI Molecules.[1]

    • Link:[Link][1]

Safety Operating Guide

Operational Guide: Disposal of 2-Hydroxy-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the technical disposal procedures for 2-Hydroxy-3-(pyridin-3-yl)propanoic acid (CAS: 889957-22-6).[1][2] It is designed for laboratory personnel and safety officers requiring immediate, actionable protocols that ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the "Dual Nature" of this molecule. It contains both a carboxylic acid moiety and a pyridine ring. This structural combination dictates its segregation logic: it behaves as an acid but carries the toxicological profile associated with nitrogen-heterocycles.

Physicochemical Summary
PropertyDetailOperational Implication
CAS Number 889957-22-6Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula

Nitrogen content requires incineration with scrubber systems.[1][2]
Acidity Weak Organic AcidIncompatible with strong bases and oxidizers.[1][2]
Physical State Solid (Powder)Dust generation hazard; requires particulate respiratory protection.[1][2][3]
Solubility Water SolubleHigh Risk: Do NOT pour down the drain.[1][2] High mobility in aquatic systems.
RCRA Status Non-Listed*Must be evaluated for Characteristic Toxicity (D038) if pyridine is leachable.[1][2]

Critical Safety Note: While this specific derivative is not a "Listed Waste" (P or U list) under 40 CFR 261.33, the pyridine moiety can trigger the D038 (Pyridine) toxicity characteristic if the waste extract contains


 5.0 mg/L of pyridine. Always treat as Hazardous Waste .

Pre-Disposal Handling & Segregation

Improper segregation is the leading cause of laboratory waste accidents. Follow this logic to prevent incompatible reactions.

The Segregation Protocol[2]
  • DO NOT mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[4] The pyridine ring is electron-rich and can react violently.

  • DO NOT mix with Strong Bases (e.g., Sodium Hydroxide) in unvented containers. Exothermic neutralization can pressurize the vessel.

  • DO NOT mix with Chlorinated Solvents. While chemically compatible, mixing halogenated and non-halogenated waste increases disposal costs significantly.

Workflow Visualization: Waste Stream Decision Tree

The following logic gate determines the correct waste stream for your sample.

DisposalLogic Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid BinSolid Stream A: Solid Organic Acid Waste (Incineration) Solid->BinSolid Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (pH < 7) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic BinAq Stream B: Aqueous Toxic Waste (Neutralization prohibited without permit) Aqueous->BinAq Check pH HaloCheck Halogenated? Organic->HaloCheck Yes Yes HaloCheck->Yes >2% Halogens No No HaloCheck->No BinOrgNonHalo Stream C: Non-Halogenated Organic (High BTU Fuel Blending) BinOrgHalo Stream D: Halogenated Organic (Dedicated Incineration) Yes->BinOrgHalo No->BinOrgNonHalo

Figure 1: Decision logic for segregating this compound waste streams.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Substance (Pure or Expired)

Objective: Containment of dust and prevention of environmental leaching.[5]

  • PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 respirator (if handling open powder).

  • Primary Container: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but less preferred due to breakage risk.

  • Labeling: Attach a hazardous waste label.

    • Constituents: "this compound".[1][2][6]

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag to contain any potential dust residue on the bottle exterior.

  • Storage: Place in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Disposal of Aqueous Solutions (HPLC Waste / Mother Liquor)

Objective: Prevent drain disposal and manage pH.

  • Testing: Dip a pH strip into the waste. It will likely be acidic (pH 3-5).

    • Note: Do NOT neutralize unless your facility has a specific elementary neutralization permit. Most labs must ship acidic waste "as is."

  • Container: Use a standard 4L or 10L safety carboy compatible with acids (HDPE or Polypropylene).

  • Labeling:

    • Constituents: List water % and chemical %.

    • Warning: Add "DO NOT COMBINE WITH BLEACH" (Acid + Bleach = Chlorine Gas).

  • Cap: Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is generally stable.

Scenario C: Spill Cleanup (Emergency Procedure)

If the dry powder is spilled:

  • Isolate: Mark the area.

  • Dampen: Gently mist the powder with water (or a weak sodium carbonate solution) to prevent dust clouds.

  • Scoop: Use a plastic scoop to transfer the wet sludge into a waste container.

  • Wipe: Clean the surface with soap and water.[7] Dispose of all wipes as Hazardous Solid Waste (Stream A).

Regulatory Compliance & Documentation

Waste Coding (US EPA/RCRA)

While the chemical itself is not P-listed or U-listed, the generator is responsible for determining if it exhibits "Characteristic" hazards.

  • D038 (Pyridine): If the waste is a solution where pyridine could be detected above 5.0 mg/L via TCLP (Toxicity Characteristic Leaching Procedure), code as D038 .[8]

  • Default Recommendation: To ensure conservative compliance without expensive testing, manage the waste as Non-RCRA Regulated Hazardous Waste (if solid) or D002 (if liquid pH

    
     2), and incinerate via a licensed TSD (Treatment, Storage, and Disposal) facility.
    
Final Checklist

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Hydroxy-3-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Guide: Safe Handling & PPE Strategy for 2-Hydroxy-3-(pyridin-3-yl)propanoic Acid

Executive Summary: The "Unknown Toxicity" Protocol

In drug development, specific toxicological data for intermediates like This compound is often sparse. Unlike commoditized solvents with established LD50 values, this compound must be handled under the Precautionary Principle .

As a pyridine derivative with a carboxylic acid tail, this molecule presents a dual-threat profile: chemical irritation (characteristic of organic acids) and potential neurological/sensitization effects (characteristic of pyridine moieties).

Core Directive: Until a specific Occupational Exposure Limit (OEL) is established, handle this compound as an Occupational Exposure Band (OEB) 3 material (Potent/Toxic). This guide prioritizes containment over simple PPE compliance.

Hazard Architecture & Risk Assessment

To select the correct PPE, we must first understand the molecular behavior. We do not just block the chemical; we block its specific mechanism of attack.

Molecular FeatureHazard MechanismCritical Control Point
Pyridine Ring Potential for rapid skin absorption; respiratory sensitization; distinct odor threshold fatigue.Glove Permeation: Standard latex is insufficient.[1] Nitrile is required.
Propanoic Acid Corrosive to mucous membranes (eyes/lungs); lowers pH of moisture on skin, causing burns.Eye Protection: Vented goggles required to prevent powder drift into eyes.
Solid State (Powder) High surface-area-to-mass ratio; electrostatic generation during weighing causes "particle flight."Respiratory: HEPA filtration (N95/P100) is non-negotiable during weighing.

Engineering Controls: The Primary Defense

PPE is the last line of defense. Your primary safety system is the Engineering Control .

  • Primary Barrier: All open handling (weighing, transferring) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use an ionizing bar or antistatic gun during weighing. Organic powders like this compound are prone to static charge, which causes particles to "jump" onto the researcher's cuffs.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required gear based on the energy state of the chemical (Static Storage vs. Kinetic Handling).

Table 1: Task-Based PPE Requirements
PPE ComponentStorage & Transport (Closed Container)Active Handling (Weighing, Synthesis, Dissolving)Spill Cleanup (Emergency)
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 5-8 mil; Inner: 4 mil). Change outer gloves every 60 mins.Chemical Resistant Laminate (e.g., Silver Shield) or Double Nitrile (8 mil).
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles (Indirect Venting).[2] Glasses allow powder to drift around the lens.Chemical Splash Goggles + Face Shield.[3]
Respiratory Not Required (if sealed)N95 or P100 Respirator (if outside hood) or Surgical Mask (if inside hood to prevent blowing powder).Full-Face Respirator with Organic Vapor/Acid Gas + P100 Cartridge.
Body Protection Standard Cotton Lab CoatTyvek® Lab Coat (Closed front, knit cuffs) or Apron over Cotton Coat.Tyvek® Coveralls (Type 5/6 protection).

Operational Protocol: The "Clean-to-Dirty" Workflow

Safety failures rarely happen during the experiment; they happen during donning (putting on) and doffing (taking off) .

Phase A: Donning (Pre-Experiment)
  • Inspection: Check fume hood certification sticker. Verify airflow.

  • Base Layer: Don cotton lab coat. Button fully.

  • Inner Glove: Don first pair of nitrile gloves. Pull cuffs under the lab coat sleeves.

  • Outer Layer: Don Tyvek sleeves or second pair of gloves. Pull cuffs over the lab coat sleeves. (This creates a shingle effect, shedding powder away from skin).

  • Eye Gear: Don goggles. Adjust fit to seal against temples.

Phase B: Handling (The "Static" Rule)
  • The 6-Inch Rule: Keep all active handling at least 6 inches inside the hood sash.

  • Sash Height: Keep sash as low as possible (below chin level) to act as a physical shield.

  • Tool Hygiene: Do not remove spatulas or weigh boats from the hood until decontaminated.

Phase C: Doffing (The Critical Step)
  • Goal: Prevent secondary contamination of the lab space.

  • Decon: Wipe outer gloves with a solvent-dampened wipe (e.g., Ethanol) while inside the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood. Dispose of them as solid hazardous waste immediately.

  • Transport: If moving the chemical, seal the container before removing it from the hood.

  • Final Doffing: Remove eye protection and lab coat near the exit, washing hands immediately after removing the inner gloves.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision-making process for risk assessment and the sequential workflow for safety.

Figure 1: Risk Assessment & PPE Selection Logic

RiskAssessment Start Start: Handling 2-Hydroxy-3-(pyridin-3-yl) propanoic acid State Determine State Start->State Solid Solid/Powder State->Solid Solution In Solution State->Solution Risk1 Risk: Inhalation (Dust) Solid->Risk1 Risk2 Risk: Splash/Absorption Solution->Risk2 Control1 Control: Fume Hood + N95/P100 Risk1->Control1 Control2 Control: Double Nitrile + Goggles Risk2->Control2 Control1->Control2 Combined Protocol

Caption: Logic flow for determining primary risks based on physical state, leading to specific engineering and PPE controls.

Figure 2: The "Shingle Effect" Donning Protocol

DonningProtocol Step1 1. Inner Glove (Under Coat Sleeve) Step2 2. Lab Coat (Buttoned High) Step1->Step2 Don Step3 3. Outer Glove (Over Coat Sleeve) Step2->Step3 Seal result Result: Shingle Effect (Powder sheds off, not in) Step3->result

Caption: Correct layering of gloves and lab coat sleeves to prevent powder from entering the wrist gap.

Emergency Response: Spills & Exposure

Scenario A: Dry Powder Spill (Inside Hood)

  • Do NOT use compressed air. This will aerosolize the pyridine derivative.

  • Cover spill with oil-dampened paper towels (to capture dust) or use a HEPA vacuum designated for hazardous chemicals.

  • Wipe surface with 10% soap solution, followed by water.

Scenario B: Skin/Eye Exposure [2][3][4][5][6][7][8][9]

  • Eyes: Flush immediately for 15 minutes .[5][8] The propanoic acid moiety can cause rapid pH damage. Hold eyelids open.

  • Skin: Wash with soap and water.[4][5][8] Do not use ethanol/solvents on skin; this increases the permeability of the pyridine ring into the bloodstream.

References & Authority

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Retrieved from [Link]

  • American Chemical Society (ACS). (n.d.). Hazard Assessment in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine-3-propionic acid (Analog). National Library of Medicine. Retrieved from [Link]

Sources

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